molecular formula C8H16O2 B086555 5-Methylheptanoic acid CAS No. 1070-68-4

5-Methylheptanoic acid

Cat. No.: B086555
CAS No.: 1070-68-4
M. Wt: 144.21 g/mol
InChI Key: OJTHHBCWUMTZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylheptanoic acid (CAS 1070-68-4) is a branched-chain fatty acid with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . This compound is presented as a colorless to clear liquid and is characterized by a predicted boiling point of 234-236 °C and a flash point of approximately 117 °C (242 °F) . With an estimated logP (o/w) of 2.58, it exhibits greater lipophilicity than its straight-chain counterparts and has a solubility of 592.1 mg/L in water at 25 °C, while being readily soluble in alcohol . As a specialized chemical building block, this compound is valuable in various research applications. It serves as a key intermediate in organic synthesis and medicinal chemistry for constructing more complex molecules. Its branched structure is of particular interest in the study of structure-activity relationships (SAR), where researchers investigate how alkyl chain branching influences the biological activity and physical properties of potential pharmaceutical agents or other functional materials . Please note that this compound is classified with the signal word "Danger" and has associated hazard statements H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Safe handling procedures, including the use of personal protective equipment (PPE) and working in a well-ventilated place, are essential . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for human or veterinary applications.

Properties

IUPAC Name

5-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-7(2)5-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTHHBCWUMTZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910211
Record name 5-Methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070-68-4
Record name 5-Methylheptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-Methylheptanoic Acid from Natural Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylheptanoic acid is a branched-chain fatty acid with applications in various fields, including the synthesis of pharmaceuticals and flavor and fragrance compounds. The development of synthetic routes from abundant, renewable natural precursors is of significant interest for sustainable chemical production. This technical guide provides an in-depth overview of the synthesis of this compound from the natural precursor citronellol (B86348), a major component of essential oils from plants such as those of the Cymbopogon genus.

This document details two primary synthetic pathways, both commencing with the oxidative cleavage of the carbon-carbon double bond in citronellol. The guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows and reaction mechanisms.

Synthetic Pathways from Citronellol

The synthesis of this compound from citronellol is a two-step process. The first step involves the oxidative cleavage of the double bond in citronellol to produce the key intermediate, 6-hydroxy-4-methylhexanal. Two effective methods for this transformation are Ozonolysis and Lemieux-Johnson oxidation. The second step is the oxidation of the intermediate to the final product, this compound, for which Jones oxidation and Pinnick oxidation are well-suited.

Pathway 1: Ozonolysis followed by Oxidation

This pathway utilizes ozone to cleave the double bond of citronellol, followed by an oxidative work-up or a subsequent oxidation step to yield this compound.

Ozonolysis_Pathway Citronellol Citronellol Intermediate1 Molozonide Citronellol->Intermediate1 1. O3 Intermediate2 Ozonide Intermediate1->Intermediate2 Rearrangement Product1 6-Hydroxy-4-methylhexanal Intermediate2->Product1 2. Reductive Work-up (e.g., Zn/H2O or DMS) FinalProduct This compound Product1->FinalProduct Oxidation (e.g., Jones or Pinnick)

Figure 1: Ozonolysis pathway for the synthesis of this compound from citronellol.
Pathway 2: Lemieux-Johnson Oxidation followed by Oxidation

This pathway employs a catalytic amount of osmium tetroxide and a stoichiometric amount of a re-oxidant to achieve the oxidative cleavage of the double bond.

Lemieux_Johnson_Pathway Citronellol Citronellol Intermediate Os-Diol Intermediate Citronellol->Intermediate OsO4 (cat.), NaIO4 Product 6-Hydroxy-4-methylhexanal Intermediate->Product Cleavage FinalProduct This compound Product->FinalProduct Oxidation (e.g., Jones or Pinnick)

Figure 2: Lemieux-Johnson oxidation pathway for this compound synthesis.

Experimental Protocols

Step 1: Oxidative Cleavage of Citronellol

Method A: Ozonolysis

  • Procedure: A solution of citronellol (1 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or methanol) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material. The reaction mixture is then purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone. A reductive work-up using dimethyl sulfide (B99878) (DMS) or zinc dust and water is performed to yield 6-hydroxy-4-methylhexanal.

  • Caution: Ozonolysis should be carried out in a well-ventilated fume hood due to the toxicity and explosive nature of ozone and ozonides.

Method B: Lemieux-Johnson Oxidation [1][2]

  • Procedure: To a solution of citronellol (1 equivalent) in a mixture of a suitable organic solvent (e.g., dioxane or acetone) and water, is added a catalytic amount of osmium tetroxide (e.g., 0.1 mol%). Sodium periodate (B1199274) (2.1 equivalents) is then added portion-wise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, 6-hydroxy-4-methylhexanal, is extracted with an organic solvent.[1]

  • Caution: Osmium tetroxide is highly toxic and volatile. It should be handled with extreme care in a fume hood.

Step 2: Oxidation of 6-Hydroxy-4-methylhexanal to this compound

Method C: Jones Oxidation [3][4][5]

  • Procedure: The crude 6-hydroxy-4-methylhexanal from the previous step is dissolved in acetone (B3395972) and cooled in an ice bath. Jones reagent (a solution of chromium trioxide in sulfuric acid and water) is added dropwise until the orange color of the reagent persists.[3][4][5] The reaction is typically exothermic and should be controlled by the rate of addition. After the reaction is complete, the excess oxidant is quenched with isopropanol, and the mixture is worked up to isolate the this compound.

Method D: Pinnick Oxidation

  • Procedure: The crude 6-hydroxy-4-methylhexanal is dissolved in a mixture of tert-butanol, water, and a phosphate (B84403) buffer (e.g., NaH2PO4). A scavenger for hypochlorite, such as 2-methyl-2-butene, is added. Sodium chlorite (B76162) (NaClO2) is then added in portions. The reaction is stirred at room temperature until completion. The product, this compound, is then extracted and purified.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound from citronellol. Please note that yields can vary depending on the specific reaction conditions and the purity of the starting materials.

StepReactionReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1OzonolysisO₃, then DMS or Zn/H₂OCH₂Cl₂ or MeOH-781-370-85
1Lemieux-Johnson OxidationOsO₄ (cat.), NaIO₄Dioxane/H₂ORoom Temp2-675-90
2Jones OxidationCrO₃, H₂SO₄, H₂OAcetone0 - Room Temp0.5-280-95
2Pinnick OxidationNaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂ORoom Temp1-485-98

Purification and Characterization

The final product, this compound, is typically purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Characterization Data for this compound:

  • Molecular Formula: C₈H₁₆O₂

  • Molecular Weight: 144.21 g/mol [2][6][7]

  • Boiling Point: Approximately 229-235 °C at 760 mmHg

  • Appearance: Colorless liquid

  • Spectroscopic Data:

    • ¹H NMR: Characteristic signals for the methyl, methylene, and methine protons, as well as the carboxylic acid proton.

    • ¹³C NMR: Resonances corresponding to the eight carbon atoms in the molecule.[8]

    • IR Spectroscopy: A broad absorption band for the O-H stretch of the carboxylic acid and a strong absorption for the C=O stretch.

    • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[9][10][11]

Logical Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate synthetic route and methods.

Synthesis_Workflow cluster_start Starting Material cluster_cleavage Step 1: Oxidative Cleavage cluster_oxidation Step 2: Oxidation cluster_product Final Product Start Citronellol Ozonolysis Ozonolysis Start->Ozonolysis Hazardous but highly effective LemieuxJohnson Lemieux-Johnson Oxidation Start->LemieuxJohnson Milder alternative to ozonolysis Jones Jones Oxidation Ozonolysis->Jones Strong, rapid oxidation Pinnick Pinnick Oxidation Ozonolysis->Pinnick Mild, high-yielding LemieuxJohnson->Jones LemieuxJohnson->Pinnick End This compound Jones->End Pinnick->End

Figure 3: Decision workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from the natural precursor citronellol is a viable and sustainable approach. This guide has detailed two robust synthetic pathways involving oxidative cleavage followed by oxidation. The choice of specific reagents and methods will depend on the available laboratory equipment, safety considerations, and desired scale of the synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, drug development, and materials science.

References

A Technical Guide to the Biological Activity of 5-Methylheptanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a critical determinant of pharmacological activity, with enantiomers of a chiral drug often exhibiting significant differences in their pharmacokinetic and pharmacodynamic profiles.[1][2] 5-Methylheptanoic acid, a branched-chain fatty acid, possesses a chiral center at the 5-position, resulting in two enantiomers: (R)-5-Methylheptanoic acid and (S)-5-Methylheptanoic acid. While direct experimental data on the differential biological activities of these specific enantiomers are not extensively available in current scientific literature, this guide provides a comprehensive framework based on established principles of stereochemistry and data from structurally related molecules.[3] It is designed to be a predictive resource to stimulate and direct future research into the unique therapeutic potential of each enantiomer. This document outlines hypothetical differences in their biological activities, detailed experimental protocols for their evaluation, and visual representations of potential mechanisms and workflows.

Introduction to Stereoisomerism and Biological Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and biochemistry. The two mirror-image forms of a chiral molecule are known as enantiomers.[3] While they share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems—such as enzymes, receptors, and other proteins—can differ significantly.[1][3] This stereoselectivity can lead to profound variations in the absorption, distribution, metabolism, and excretion (ADME), as well as the pharmacological and toxicological effects of each enantiomer.[4] The use of single-enantiomer drugs can potentially lead to simpler pharmacological profiles, improved therapeutic indices, and reduced drug interactions.[1]

This compound is a medium-chain fatty acid with a chiral center at the 5-position.[5] The subtle three-dimensional difference between the (R) and (S) enantiomers can lead to distinct biological activities. Understanding these differences is crucial for any potential therapeutic development.

Hypothetical Comparison of Biological Activities

Based on the principles of stereoselectivity observed with other chiral molecules, particularly other branched-chain fatty acids, we can hypothesize potential differences in the biological activities of the (R)- and (S)-enantiomers of this compound.

Pharmacokinetic Properties

The ADME of a drug can be highly dependent on its stereochemistry.[3]

Table 1: Hypothetical Pharmacokinetic Parameters for this compound Enantiomers

Pharmacokinetic Parameter(R)-5-Methylheptanoic Acid(S)-5-Methylheptanoic AcidRationale for Potential Differences
Absorption May exhibit different rates of absorptionMay exhibit different rates of absorptionStereoselective transport mechanisms in the gut could favor one enantiomer.
Distribution May have different plasma protein bindingMay have different plasma protein bindingChiral plasma proteins, such as albumin, can exhibit preferential binding to one enantiomer, affecting its free concentration and tissue distribution.
Metabolism Potentially metabolized at a different ratePotentially metabolized at a different rateMetabolic enzymes, particularly cytochrome P450s, are chiral and can exhibit stereoselective metabolism, leading to different metabolic pathways and rates of clearance.[1]
Excretion May have a different rate of renal clearanceMay have a different rate of renal clearanceStereoselective active transport processes in the renal tubules could lead to differential excretion rates.
Pharmacodynamic Properties

The interaction of each enantiomer with its biological target(s) is expected to be stereospecific.

Table 2: Hypothetical Pharmacodynamic Properties for this compound Enantiomers

Pharmacodynamic Parameter(R)-5-Methylheptanoic Acid(S)-5-Methylheptanoic AcidRationale for Potential Differences
Receptor/Enzyme Binding May exhibit higher or lower affinity for a specific targetMay exhibit higher or lower affinity for a specific targetThe three-dimensional structure of the binding site on a receptor or enzyme will preferentially accommodate one enantiomer, leading to differences in binding affinity and potency.[1]
Efficacy May act as an agonist, antagonist, or have no effectMay have a different or opposing effect (e.g., agonist vs. antagonist)The specific interactions of each enantiomer with the target protein will determine the nature and magnitude of the biological response.
Off-Target Effects/Toxicity May have a unique set of off-target interactionsMay have a different profile of off-target effects, potentially leading to a better safety profileOne enantiomer may interact with other receptors or enzymes, leading to unwanted side effects or toxicity, while the other may not.[4]

Proposed Experimental Protocols

To elucidate the differential biological activities of (R)- and (S)-5-Methylheptanoic acid, a systematic series of in vitro and in vivo experiments is required. The following protocols are based on general methodologies used for analogous compounds.[3][6]

In Vitro Enzyme Inhibition Assay

Objective: To determine if the enantiomers differentially affect the activity of a relevant enzyme (e.g., a fatty acid metabolizing enzyme).

Methodology:

  • Enzyme Source: Obtain a purified recombinant enzyme or a relevant tissue homogenate.

  • Assay Conditions: Prepare a reaction mixture containing the enzyme, its substrate, and any necessary cofactors in a suitable buffer.

  • Treatment: Add varying concentrations of (R)-5-Methylheptanoic acid, (S)-5-Methylheptanoic acid, or a racemic mixture to the reaction. Include a vehicle control.

  • Reaction Monitoring: Incubate the mixture for a defined period and then measure the rate of product formation or substrate depletion using a suitable analytical method (e.g., spectrophotometry, HPLC).

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each enantiomer to determine their relative potencies.

Cell-Based Assay for a Specific Biological Response

Objective: To assess the differential effects of the enantiomers on a cellular process, such as cell proliferation, apoptosis, or cytokine production.[3]

Methodology:

  • Cell Line Selection: Choose a cell line relevant to the hypothesized biological activity.

  • Cell Culture: Culture the cells to a suitable confluency.

  • Treatment: Treat the cells with various concentrations of each enantiomer for a predetermined time. Include a vehicle control.[3]

  • Endpoint Measurement: Assess the biological response using an appropriate assay (e.g., MTT assay for proliferation, flow cytometry for apoptosis, ELISA for cytokine levels).

  • Data Analysis: Determine the EC50 (half-maximal effective concentration) for each enantiomer to compare their potencies.

In Vivo Pharmacokinetic Study

Objective: To determine and compare the pharmacokinetic profiles of the two enantiomers in an animal model.

Methodology:

  • Animal Model: Select a suitable animal model (e.g., rats, mice).

  • Drug Administration: Administer a defined dose of each enantiomer (or the racemate) via a relevant route (e.g., oral, intravenous).

  • Sample Collection: Collect blood samples at various time points after administration.[3]

  • Bioanalysis: Develop and validate a chiral analytical method (e.g., chiral LC-MS/MS) to quantify the concentrations of both enantiomers in the plasma samples.[3]

  • Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and clearance for each enantiomer.[3]

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical interactions and experimental workflows.

G Hypothetical Stereospecific Interaction with a Biological Target cluster_receptor Biological Target (e.g., Enzyme, Receptor) r_a Binding Site A r_b Binding Site B r_c Binding Site C s_a Group A s_a->r_a Binds s_b Group B s_b->r_b Binds s_c Group C s_c->r_c Binds r_x Group A r_x->r_a Binds r_y Group B r_y->r_c Steric Hindrance r_z Group C r_z->r_b No Fit

Caption: Hypothetical stereospecific interaction with a biological target.

G Proposed Workflow for Comparing Enantiomer Activity cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Lead Identification synthesis Synthesize/Separate (R)- and (S)-Enantiomers characterization Confirm Purity and Absolute Configuration synthesis->characterization enzyme_assay Enzyme Inhibition Assays characterization->enzyme_assay cell_assay Cell-Based Functional Assays characterization->cell_assay receptor_binding Receptor Binding Studies characterization->receptor_binding data_analysis Compare Potency, Efficacy, and Safety Profiles enzyme_assay->data_analysis cell_assay->data_analysis receptor_binding->data_analysis pk_study Pharmacokinetic Profiling (Animal Model) pd_study Pharmacodynamic/Efficacy Studies (Disease Model) pk_study->pd_study tox_study Toxicology Assessment pd_study->tox_study lead_selection Select Lead Enantiomer for Further Development tox_study->lead_selection data_analysis->pk_study data_analysis->lead_selection

Caption: Proposed workflow for comparing enantiomer activity.

Conclusion

While direct experimental evidence for the differential biological activities of (R)- and (S)-5-Methylheptanoic acid is currently lacking, the fundamental principles of stereochemistry strongly suggest that they are likely to exhibit distinct pharmacological profiles.[3] The provided hypothetical comparisons, experimental protocols, and diagrams serve as a robust framework to guide future research in elucidating the specific roles of each enantiomer. Such studies are imperative for understanding their potential therapeutic applications and for ensuring the development of safer and more effective drugs. The systematic approach outlined in this guide will enable researchers to unlock the potential of these chiral molecules.

References

5-Methylheptanoic acid CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5-Methylheptanoic acid, a branched-chain fatty acid with applications in various fields of chemical synthesis and research. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis, and illustrates key reaction pathways.

CAS Number: 1070-68-4

Chemical Properties

This compound is a colorless liquid at room temperature. Its chemical and physical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 1070-68-4[1][2]
Molecular Formula C₈H₁₆O₂[1]
Molecular Weight 144.21 g/mol [1]
Boiling Point 234-236 °C at 760 mmHg[3]
Melting Point Not experimentally determined
Density 0.926 g/cm³ (estimate)
Water Solubility 592.1 mg/L at 25 °C (estimate)[3]
LogP (o/w) 2.579 (estimate)[3]

Experimental Protocols

This section details two common methods for the synthesis of this compound: the Grignard reaction and the oxidation of 5-methylheptan-1-ol.

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent with carbon dioxide to form a carboxylate, which is then protonated to yield the carboxylic acid.

Materials:

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-4-methylhexane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently refluxed until the magnesium is consumed.

  • Carbonation: The Grignard reagent solution is cooled in an ice bath. Crushed dry ice is slowly added to the vigorously stirred solution. A white precipitate of the magnesium carboxylate will form.

  • Work-up: After the addition of dry ice is complete, the reaction mixture is allowed to warm to room temperature. Dilute hydrochloric acid is then slowly added to protonate the carboxylate and dissolve the magnesium salts.

  • Extraction and Purification: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound. The product can be further purified by distillation.

Synthesis via Oxidation of 5-Methylheptan-1-ol

This protocol describes the oxidation of the primary alcohol, 5-methylheptan-1-ol, to the corresponding carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412).

Materials:

  • 5-methylheptan-1-ol

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Sulfuric acid (concentrated)

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, a solution of 5-methylheptan-1-ol in water containing a small amount of sodium hydroxide is prepared and cooled in an ice bath.

  • Oxidation: A solution of potassium permanganate in water is added dropwise to the cooled alcohol solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

  • Work-up: Once the reaction is complete, excess permanganate is destroyed by the addition of sodium bisulfite until the brown manganese dioxide precipitate is dissolved. The solution is then acidified with concentrated sulfuric acid.

  • Extraction and Purification: The acidic solution is extracted with diethyl ether. The combined ether extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give this compound. Purification can be achieved by distillation under reduced pressure.

Visualizations

The following diagrams illustrate the synthesis pathways described above.

G Synthesis of this compound via Grignard Reaction A 1-bromo-4-methylhexane C 4-methylhexylmagnesium bromide (Grignard Reagent) A->C + B Mg, anhydrous ether B->C E This compound C->E D 1. CO2 (dry ice) 2. H3O+ D->E

Caption: Grignard reaction pathway for the synthesis of this compound.

G Synthesis of this compound via Oxidation A 5-methylheptan-1-ol C This compound A->C Oxidation B KMnO4, NaOH, H2O then H3O+ B->C

Caption: Oxidation of 5-methylheptan-1-ol to this compound.

References

Unveiling the Elusive Presence of 5-Methylheptanoic Acid in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 20, 2025

Abstract

5-Methylheptanoic acid, a branched-chain fatty acid, has garnered interest for its potential biological activities. This technical guide addresses the fundamental question of its natural occurrence within the plant kingdom. Following a comprehensive review of scientific literature, this document concludes that This compound is not a known naturally occurring compound in plants . One industry database explicitly states it is "not found in nature"[1]. While various other organic and fatty acids are well-documented constituents of plant metabolomes, this compound has not been identified among them in available scientific literature.

This guide provides an in-depth overview of methodologies and analytical techniques pertinent to the study of other, structurally related short- and medium-chain fatty acids in plant matrices. The protocols and data presented herein are adapted from established research on other plant-derived organic acids and are intended to serve as a valuable resource for researchers investigating novel fatty acids in plants. We also present a generalized workflow for the extraction, identification, and quantification of such compounds.

The Question of Natural Occurrence

A thorough investigation of scientific databases and literature reveals a conspicuous absence of evidence for the natural occurrence of this compound in plant species. While plants are a rich source of diverse fatty acids, including branched-chain fatty acids, this compound has not been reported as a natural product. This suggests that the biosynthetic pathways for its production are likely not present in the plant kingdom. Researchers seeking this compound for various applications should consider synthetic routes for its procurement.

Analysis of Other Organic Acids in Plants: A Methodological Overview

While this compound is not found in plants, the analytical techniques for other organic acids are well-established. These methodologies can be adapted for the exploratory analysis of plant extracts for novel or trace-level branched-chain fatty acids.

Featured Plant Species and Their Organic Acids

To provide a practical context, this guide will reference methodologies used for the analysis of organic acids in two well-studied medicinal plants: Valeriana officinalis (Valerian) and Humulus lupulus (Hops).

  • Valeriana officinalis : Known for its sedative properties, the roots of this plant contain a variety of sesquiterpenic acids, with valerenic acid being a key bioactive compound.[2][3][4]

  • Humulus lupulus : A primary ingredient in beer, hops contain alpha- and beta-acids, which contribute to the beverage's bitterness and aroma and possess various biological activities.[5][6][7][8][9]

Quantitative Data for Representative Organic Acids

The following table summarizes the concentration of a representative organic acid, valerenic acid, found in Valeriana officinalis. This data is provided to illustrate the typical range of concentrations for such compounds in plant materials.

Plant SpeciesTissueCompoundConcentration (% w/w)Reference
Valeriana officinalisRootsSesquiterpenic acids (calculated as valerenic acid)Must be a minimum of 0.17% (in dried material) according to European Pharmacopoeia[3]
Valeriana officinalisRoots (wild)Sesquiterpenic acids0.002% - 0.014%[10]
Valeriana officinalisRoots (cultivated)Sesquiterpenic acidsDid not exceed 0.02%[10]

Experimental Protocols for Organic Acid Analysis

The following sections detail generalized protocols for the extraction, separation, and quantification of organic acids from plant tissues. These are composite methods based on techniques reported in the literature for compounds like valerenic acid and other phytohormones.[11][12][13][14][15][16][17]

Extraction of Organic Acids from Plant Material

Objective: To efficiently extract organic acids from the plant matrix while minimizing degradation and contamination.

Materials:

  • Fresh or dried plant tissue (e.g., roots, leaves)

  • Grinder or mortar and pestle

  • Extraction solvent (e.g., methanol (B129727), ethanol, dichloromethane, or a mixture)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

Protocol:

  • Sample Preparation: Homogenize fresh or dried plant material to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Suspend the powdered plant material in an appropriate solvent (a common choice is 80% methanol). The ratio of solvent to plant material should be sufficient to ensure thorough wetting and extraction (e.g., 10:1 v/w).

  • Extraction Process: Agitate the mixture for a specified period (e.g., 1-24 hours) at room temperature or under gentle heating. Sonication can be used to enhance extraction efficiency.

  • Separation: Centrifuge the mixture to pellet the solid plant debris.

  • Solvent Removal: Carefully decant the supernatant and concentrate it under reduced pressure using a rotary evaporator or a stream of nitrogen gas.

Purification by Solid-Phase Extraction (SPE)

Objective: To remove interfering compounds from the crude extract.

Materials:

  • Crude plant extract

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Solvents for conditioning, washing, and elution (e.g., methanol, water, acetonitrile)

Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge by passing a non-polar solvent (e.g., methanol) followed by a polar solvent (e.g., water) through it.

  • Sample Loading: Dissolve the dried crude extract in a minimal amount of the polar solvent and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent or a mixture of solvents to remove highly polar impurities.

  • Elution: Elute the target organic acids with a less polar solvent (e.g., methanol, acetonitrile (B52724), or a mixture). The choice of elution solvent will depend on the specific properties of the target compounds.

  • Drying: Dry the eluted fraction under a stream of nitrogen.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify the organic acids of interest.

Materials:

  • Purified plant extract

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with an acid modifier like formic or acetic acid)

  • Reference standards for the target compounds

Protocol:

  • Sample Preparation: Reconstitute the dried, purified extract in a known volume of the mobile phase.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used for the separation of organic acids.

    • Mobile Phase: A gradient elution using a mixture of acidified water and an organic solvent like acetonitrile or methanol is typical.

    • Flow Rate: A flow rate of around 1 mL/min is standard for analytical columns.

    • Detection: UV detection at a wavelength appropriate for the target compounds (e.g., around 210-220 nm for non-aromatic acids) or mass spectrometry for higher selectivity and sensitivity.

  • Quantification: Create a calibration curve using serial dilutions of a pure reference standard. Compare the peak area of the analyte in the plant sample to the calibration curve to determine its concentration.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of organic acids in plant tissues.

Generalized Workflow for Plant Organic Acid Analysis cluster_0 Sample Preparation cluster_1 Extraction & Purification cluster_2 Analysis & Quantification Harvesting Harvest Plant Material Drying Drying/Freeze-Drying Harvesting->Drying Grinding Grinding to Powder Drying->Grinding Solvent_Extraction Solvent Extraction (e.g., Methanol) Grinding->Solvent_Extraction Filtration Filtration/Centrifugation Solvent_Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration SPE Solid-Phase Extraction (SPE) Concentration->SPE HPLC HPLC Separation (e.g., C18 column) SPE->HPLC Detection Detection (UV or MS) HPLC->Detection Quantification Quantification (vs. Standard Curve) Detection->Quantification

Caption: A generalized workflow for the analysis of organic acids in plant tissues.

Conclusion

References

The Biosynthesis of 5-Methylheptanoic Acid in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthetic pathway of 5-methylheptanoic acid in bacteria. It details the enzymatic reactions, precursors, and key intermediates involved in its synthesis. This document also includes quantitative data on fatty acid composition in relevant bacterial species, detailed experimental protocols for studying this pathway, and visual diagrams to facilitate understanding.

Introduction to this compound and Branched-Chain Fatty Acids

This compound is a type of branched-chain fatty acid (BCFA). BCFAs are crucial components of the cell membranes of many bacteria, influencing membrane fluidity and adaptation to environmental stress.[1][2] They are characterized by a methyl branch, typically at the iso (second to last) or anteiso (third to last) position from the methyl end of the fatty acid chain.[3] this compound is classified as an anteiso-fatty acid due to the methyl group at the fifth carbon position in a seven-carbon chain.

The biosynthesis of BCFAs diverges from that of straight-chain fatty acids at the initial priming step.[4] While straight-chain fatty acid synthesis is typically initiated with acetyl-CoA, BCFA synthesis utilizes branched-chain acyl-CoA primers derived from the catabolism of branched-chain amino acids such as leucine, valine, and isoleucine.[5]

The Biosynthetic Pathway of this compound

The synthesis of this compound, an anteiso-BCFA, originates from the amino acid L-isoleucine . The pathway involves a series of enzymatic reactions that convert L-isoleucine into the primer molecule, 2-methylbutyryl-CoA, which then enters the fatty acid synthase (FAS) II system for elongation.

The key steps in the biosynthesis of this compound are:

  • Transamination of L-isoleucine: The initial step is the removal of the amino group from L-isoleucine by a branched-chain aminotransferase (BCAT), producing the α-keto acid, α-keto-β-methylvalerate.[4]

  • Oxidative decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex then catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to form 2-methylbutyryl-CoA.[4][6] This is a critical regulatory step in the biosynthesis of anteiso-fatty acids.

  • Initiation of fatty acid synthesis: 2-Methylbutyryl-CoA serves as the primer for the fatty acid synthase (FAS) II system. The β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) catalyzes the initial condensation reaction between 2-methylbutyryl-CoA and malonyl-ACP.[7]

  • Elongation cycles: The resulting β-ketoacyl-ACP undergoes a series of reduction, dehydration, and second reduction reactions catalyzed by FabG (β-ketoacyl-ACP reductase), FabZ/FabA (β-hydroxyacyl-ACP dehydratase), and FabI (enoyl-ACP reductase), respectively. This cycle is repeated, with malonyl-CoA serving as the two-carbon donor in each elongation step, to ultimately produce the acyl-ACP corresponding to this compound.

Below is a diagram illustrating the biosynthetic pathway of this compound.

This compound Biosynthesis cluster_primer Primer Synthesis cluster_fas Fatty Acid Elongation L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate BCAT 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH Condensation Condensation 2-Methylbutyryl-CoA->Condensation FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->Condensation Reduction1 Reduction Condensation->Reduction1 FabG Dehydration Dehydration Reduction1->Dehydration FabZ/A Reduction2 Reduction Dehydration->Reduction2 FabI 5-Methylheptanoyl-ACP 5-Methylheptanoyl-ACP Reduction2->5-Methylheptanoyl-ACP 5-Methylheptanoic_Acid This compound 5-Methylheptanoyl-ACP->5-Methylheptanoic_Acid Hydrolysis/Thioesterase

Biosynthesis of this compound.

Quantitative Data on Anteiso-Fatty Acid Composition

While specific quantitative data for this compound is limited in the literature, comprehensive fatty acid profiles of bacteria known to produce significant amounts of BCFAs, such as Bacillus subtilis, provide valuable context. The tables below summarize the relative abundance of major branched-chain fatty acids in Bacillus subtilis.

Table 1: Fatty Acid Composition of Bacillus subtilis ONU551 [2]

Fatty AcidAbbreviationPercentage of Total Fatty Acids (%)
13-methyltetradecanoic acidiso-C15:034.72
12-methyltetradecanoic acidanteiso-C15:033.72
15-methylhexadecanoic acidiso-C17:07.11
14-methylhexadecanoic acidanteiso-C17:010.24
12-methyltridecanoic acidiso-C14:00.52
14-methylpentadecanoic acidiso-C16:01.85
Total Branched-Chain 88.16

Table 2: Substrate Specificity of Bacillus subtilis FabH Isozymes [7]

SubstratebFabH1 Specific Activity (nmol/min/mg)bFabH2 Specific Activity (nmol/min/mg)
Acetyl-CoA1,2002,500
Isobutyryl-CoA3,80012,000
Isovaleryl-CoA3,50010,000
2-Methylbutyryl-CoA 4,200 7,500

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of this compound.

Analysis of Bacterial Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction of total fatty acids from bacterial cells, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.[3][8]

Materials:

  • Bacterial cell pellet

  • Saponification reagent (45 g NaOH, 150 mL methanol, 150 mL distilled water)

  • Methylation reagent (325 mL 6.0 N HCl, 275 mL methanol)

  • Extraction solvent (1:1 hexane:methyl tert-butyl ether)

  • Base wash solution (10.8 g NaOH in 900 mL distilled water)

  • Anhydrous sodium sulfate (B86663)

  • GC vials

Procedure:

  • Harvesting: Harvest approximately 40 mg of bacterial cells from a culture plate into a clean 13x100 mm glass tube.

  • Saponification: Add 1.0 mL of saponification reagent to the cell pellet. Seal the tube tightly with a Teflon-lined cap, vortex briefly, and heat in a boiling water bath for 30 minutes. Vortex for 5-10 seconds after the first 5 minutes of heating.

  • Methylation: Cool the tubes to room temperature. Add 2.0 mL of methylation reagent. Seal and vortex briefly. Heat in an 80°C water bath for 10 minutes.

  • Extraction: Cool the tubes to room temperature. Add 1.25 mL of extraction solvent. Seal and gently tumble on a rotator for 10 minutes.

  • Phase Separation: Centrifuge the tubes at 2000 rpm for 5 minutes to separate the phases. Transfer the upper organic phase to a clean tube.

  • Base Wash: Add 3.0 mL of base wash solution to the organic phase. Seal and tumble for 5 minutes.

  • Final Extraction: Centrifuge at 2000 rpm for 5 minutes. Transfer the upper organic phase to a GC vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis: Analyze the FAMEs using a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) and a mass spectrometer detector. Use an appropriate temperature program to separate the FAMEs. Identify this compound methyl ester based on its retention time and mass spectrum compared to a known standard.

Purification of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex from Bacillus subtilis

This protocol is adapted from methods for purifying the BCKDH complex and can be optimized for Bacillus subtilis.[9][10]

Materials:

  • Bacillus subtilis cell paste

  • Lysis buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitors)

  • Ammonium (B1175870) sulfate

  • Chromatography resins (e.g., ion-exchange, gel filtration)

  • Spectrophotometer and reagents for activity assay

Procedure:

  • Cell Lysis: Resuspend the cell paste in lysis buffer and lyse the cells using a French press or sonication.

  • Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris and membranes.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 30-60% while stirring on ice. Collect the precipitate by centrifugation.

  • Dialysis: Resuspend the pellet in a minimal volume of chromatography buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

  • Ion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) and elute with a linear salt gradient. Collect fractions and assay for BCKDH activity.

  • Gel Filtration Chromatography: Pool the active fractions and concentrate. Apply the concentrated sample to a gel filtration column (e.g., Sephacryl S-300) to separate proteins based on size.

  • Purity Assessment: Analyze the purity of the final preparation by SDS-PAGE.

Coupled Spectrophotometric Assay for BCKDH Activity

This assay measures the production of NADH, which is coupled to the oxidative decarboxylation of the α-keto acid substrate.[11][12]

Materials:

  • Purified or partially purified BCKDH enzyme

  • Assay buffer (e.g., 50 mM potassium phosphate pH 7.5, 2 mM MgCl₂, 0.2 mM thiamine (B1217682) pyrophosphate)

  • NAD⁺

  • Coenzyme A (CoA)

  • α-Keto-β-methylvalerate (substrate)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD⁺, and CoA in a cuvette.

  • Add the BCKDH enzyme preparation to the cuvette and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding α-keto-β-methylvalerate.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Assay for β-Ketoacyl-ACP Synthase III (FabH) Activity

This assay measures the condensation of an acyl-CoA primer with malonyl-ACP.[7]

Materials:

  • Purified FabH enzyme

  • 2-Methylbutyryl-CoA (primer substrate)

  • [¹⁴C]-Malonyl-CoA (labeled extender substrate)

  • Acyl carrier protein (ACP)

  • Assay buffer (e.g., 100 mM sodium phosphate pH 7.0)

  • Trichloroacetic acid (TCA)

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing assay buffer, ACP, and [¹⁴C]-malonyl-CoA.

  • Add the FabH enzyme and pre-incubate for a few minutes.

  • Initiate the reaction by adding 2-methylbutyryl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of cold 10% TCA to precipitate the acylated ACP.

  • Filter the reaction mixture through a glass fiber filter to capture the precipitated protein.

  • Wash the filter with cold TCA to remove unincorporated [¹⁴C]-malonyl-CoA.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Calculate the enzyme activity based on the amount of incorporated radiolabel.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the comprehensive study of this compound biosynthesis in a target bacterium.

Experimental Workflow cluster_whole_cell Whole-Cell Analysis cluster_enzyme Enzymatic Analysis Bacterial_Culture Bacterial Culture (e.g., Bacillus subtilis) Fatty_Acid_Extraction Fatty Acid Extraction and FAME Preparation Bacterial_Culture->Fatty_Acid_Extraction Cell_Lysate Cell Lysate Preparation Bacterial_Culture->Cell_Lysate GC_MS_Analysis GC-MS Analysis of FAMEs Fatty_Acid_Extraction->GC_MS_Analysis Quantification Quantification of This compound GC_MS_Analysis->Quantification Conclusion Comprehensive Understanding of This compound Biosynthesis Quantification->Conclusion BCKDH_Purification BCKDH Purification Cell_Lysate->BCKDH_Purification FabH_Purification FabH Purification (Recombinant Expression) Cell_Lysate->FabH_Purification BCKDH_Assay BCKDH Activity Assay (with α-keto-β-methylvalerate) BCKDH_Purification->BCKDH_Assay FabH_Assay FabH Activity Assay (with 2-methylbutyryl-CoA) FabH_Purification->FabH_Assay Kinetics Determination of Kinetic Parameters (Km, Vmax) BCKDH_Assay->Kinetics FabH_Assay->Kinetics Kinetics->Conclusion

Workflow for studying this compound biosynthesis.

Conclusion

The biosynthesis of this compound in bacteria is a specialized pathway that utilizes L-isoleucine as a precursor to generate the 2-methylbutyryl-CoA primer for the fatty acid synthase system. Understanding this pathway is crucial for researchers in microbiology, biochemistry, and drug development, as it represents a potential target for novel antimicrobial agents. The experimental protocols and workflows provided in this guide offer a framework for the detailed investigation of this and other branched-chain fatty acid biosynthetic pathways. Further research is needed to elucidate the specific regulatory mechanisms governing the flux through this pathway and to obtain more precise quantitative data on the production of this compound in various bacterial species.

References

Spectroscopic Analysis of 5-Methylheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-methylheptanoic acid, a branched-chain fatty acid. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following data has been generated using validated prediction software. These predictions are based on the chemical structure of this compound and provide a reliable estimation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of this compound shows distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the alkyl chain.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-COOH10.0 - 12.0Singlet (broad)1H
H-22.35Triplet2H
H-31.65Quintet2H
H-41.40Multiplet2H
H-51.50Multiplet1H
H-61.30Multiplet2H
H-70.90Triplet3H
5-CH₃0.88Doublet3H

¹³C NMR (Carbon-13 NMR) Data

The predicted ¹³C NMR spectrum provides information on the different carbon environments within this compound. The carbonyl carbon of the carboxylic acid is characteristically downfield.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (-COOH)180.0
C-234.2
C-324.7
C-436.5
C-532.8
C-629.4
C-714.1
5-CH₃19.2
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the carboxylic acid group.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500-3300Strong, Broad
C-H Stretch (Alkyl)2850-2960Strong
C=O Stretch (Carboxylic Acid)1700-1725Strong
C-O Stretch (Carboxylic Acid)1210-1320Medium
O-H Bend (Carboxylic Acid)920-960Medium, Broad
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Electron Ionization (EI) is a common method for the analysis of such compounds.

m/z (mass-to-charge ratio) Predicted Relative Intensity (%) Assignment
14410[M]⁺ (Molecular Ion)
1295[M - CH₃]⁺
11515[M - C₂H₅]⁺
9920[M - COOH]⁺
8730[CH₃CH₂CH(CH₃)CH₂]⁺
73100[C₄H₉O]⁺ (McLafferty Rearrangement)
5740[C₄H₉]⁺
4360[C₃H₇]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid carboxylic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm)

  • Pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform.

    • Phase the spectrum and reference it to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

    • Process the FID similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify functional groups.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr)

  • Pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

Procedure (using ATR):

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Procedure (using Salt Plates for a neat liquid):

  • Place a drop of the liquid sample on one polished salt plate.[1]

  • Carefully place a second plate on top to create a thin liquid film between them.[1]

  • Mount the plates in the spectrometer's sample holder and acquire the spectrum as described above.[1]

  • After analysis, clean the salt plates with a dry solvent and store them in a desiccator.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Materials:

  • This compound sample

  • Volatile solvent (e.g., dichloromethane (B109758) or hexane)

  • GC-MS system equipped with an EI source

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent. For fatty acids, derivatization to more volatile esters (e.g., methyl esters) is common to improve chromatographic performance.[2]

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

    • GC Oven Program: Use a temperature program that provides good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 60 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes.[1]

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[1]

    • MS Source: Set the ion source temperature (e.g., 230 °C) and the electron energy to 70 eV for standard EI analysis.[1]

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The data acquisition system will record the mass spectrum of the eluting components.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire TIC & Spectra Extract Spectrum MS->MS_Data Structure_Confirmation Confirm Molecular Structure NMR_Data->Structure_Confirmation Functional_Groups Identify Functional Groups IR_Data->Functional_Groups Molecular_Weight Determine MW & Fragmentation MS_Data->Molecular_Weight Final_Structure Final Structure Confirmation Structure_Confirmation->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

Thermochemical Properties of 5-Methylheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylheptanoic acid (C₈H₁₆O₂) is a branched-chain fatty acid that holds significance in various fields, including flavor and fragrance industries, and as a potential intermediate in pharmaceutical synthesis. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and for predicting its behavior in biological systems. This technical guide provides a summary of the available data on the thermochemical and physical properties of this compound, details relevant experimental methodologies, and illustrates a key metabolic pathway.

Physicochemical and Thermochemical Data

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₆O₂[2][3]
Molecular Weight 144.21 g/mol [2][3]
CAS Number 1070-68-4[2][3]
IUPAC Name This compound[3][4]
Boiling Point 234.6 °C at 760 mmHg[1]
Density 0.926 g/cm³[1]
Flash Point 116.6 °C[1][5]
Vapor Pressure 0.0 ± 1.0 mmHg at 25°C (Predicted)[1]
logP (o/w) 2.579 (est)[5]

Table 2: Predicted Thermochemical and Related Properties of this compound

PropertyValueSource
PSA (Polar Surface Area) 37.30000[1]
LogP 2.72 (Predicted)[1]
XlogP 2.5 (Predicted)[3][6]
Monoisotopic Mass 144.11504 Da[6]
Predicted CCS ([M+H]⁺, Ų) 134.0[6]
Predicted CCS ([M-H]⁻, Ų) 132.7[6]

Experimental Protocols: Determination of Enthalpy of Combustion

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For organic compounds like this compound, it is often determined indirectly from the enthalpy of combustion (ΔcH°), which is measured experimentally using bomb calorimetry.[7][8]

Experimental Workflow: Bomb Calorimetry

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly & Pressurization cluster_calorimeter Calorimetry Measurement cluster_analysis Data Analysis A Weigh a precise mass (0.5-1.0 g) of This compound B Place sample in a combustible crucible A->B C Attach a fuse wire of known mass and combustion energy B->C D Place crucible in the 'bomb' vessel C->D E Add a small, known amount of distilled water D->E F Seal the bomb and purge with oxygen E->F G Pressurize the bomb with high-purity oxygen (e.g., 30 atm) F->G H Place the bomb in the calorimeter bucket G->H I Fill the bucket with a precise mass of water H->I J Allow the system to reach thermal equilibrium I->J K Ignite the sample via the fuse wire J->K L Record the temperature change (ΔT) of the water K->L M Correct ΔT for heat exchange L->M N Calculate the total heat released (q_total) using the calorimeter's heat capacity (C_cal) M->N O Subtract heat contributions from the fuse wire and any side reactions (e.g., nitric acid formation) N->O P Calculate the heat of combustion of the sample (ΔcH°) O->P Q Calculate the standard enthalpy of formation (ΔfH°) using Hess's Law P->Q

Caption: Workflow for determining the heat of combustion using a bomb calorimeter.

Methodology Details:
  • Sample Preparation: A precisely weighed sample of the fatty acid (typically 0.5-1.0 g) is placed in a crucible made of a material that will not react with the sample or products. A fuse wire, often made of nickel-chromium or platinum with a known heat of combustion, is attached to the sample to ensure ignition.[9][10]

  • Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel, known as the "bomb". A small, known amount of water is added to the bomb to saturate the atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and purged with oxygen to remove all nitrogen, and subsequently pressurized with high-purity oxygen.[7]

  • Calorimetry: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is carefully monitored and recorded until it reaches a maximum and then begins to cool. The total change in temperature (ΔT) is a key measurement.[7][9]

  • Calculations: The total heat released during the combustion is calculated using the heat capacity of the calorimeter (which is determined by combusting a standard substance like benzoic acid) and the measured temperature change.[10] Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products, such as nitric acid from residual nitrogen. From the corrected heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[8]

Biological Significance: Fatty Acid Metabolism

As a branched-chain fatty acid, this compound is expected to be metabolized in biological systems through pathways similar to other fatty acids, primarily β-oxidation, to produce energy. The presence of a methyl branch may require additional enzymatic steps compared to straight-chain fatty acids.

Generalized β-Oxidation Pathway for a Branched-Chain Fatty Acid

G FA 5-Methylheptanoyl-CoA (in Cytosol) FA_mito 5-Methylheptanoyl-CoA (in Mitochondria) FA->FA_mito Carnitine Shuttle EnoylCoA Enoyl-CoA FA_mito->EnoylCoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase (+ H₂O) KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA β-Ketothiolase (+ CoA-SH) PropionylCoA Propionyl-CoA KetoacylCoA->PropionylCoA Final Thiolysis Step (due to odd-numbered chain from branch point) TCA TCA Cycle AcetylCoA->TCA PropionylCoA->TCA -> Succinyl-CoA

Caption: Generalized pathway for the β-oxidation of a branched-chain fatty acid.

This pathway illustrates the cyclical process where the fatty acyl-CoA is shortened by two carbons in each cycle, producing one molecule of acetyl-CoA, one FADH₂, and one NADH. For an odd-chain fatty acid, or a branched-chain fatty acid like this compound, the final thiolysis step yields propionyl-CoA in addition to acetyl-CoA. Both acetyl-CoA and propionyl-CoA (after conversion to succinyl-CoA) can then enter the Tricarboxylic Acid (TCA) cycle for further oxidation and energy production.

Conclusion

While experimentally determined thermochemical data for this compound are not widely available, this guide provides a compilation of existing predicted values and outlines the established experimental methodologies for their determination. The understanding of its probable metabolic fate through β-oxidation provides a context for its relevance in biological and pharmaceutical research. Further experimental investigation is necessary to accurately quantify the thermochemical properties of this compound, which will be invaluable for its application in scientific and industrial settings.

References

5-Methylheptanoic Acid: A Potential Biomarker in the Landscape of Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapeutic interventions. Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by a methyl group on their carbon chain. Emerging research suggests that BCFAs, including 5-methylheptanoic acid, may play significant roles in lipid metabolism, inflammation, and insulin (B600854) signaling, making them intriguing candidates as biomarkers for metabolic diseases. This technical guide provides a comprehensive overview of the current understanding of this compound and its potential as a biomarker, detailing its association with metabolic diseases, relevant signaling pathways, and analytical methodologies for its quantification.

This compound and Metabolic Diseases: The Current Evidence

While direct evidence specifically linking this compound to metabolic diseases is still emerging, studies on BCFAs as a class provide a strong rationale for its investigation. BCFAs are known to be present in various foods, including dairy and ruminant meat products, and can also be synthesized by the gut microbiota. Alterations in the circulating levels of BCFAs have been associated with metabolic dysregulation.

A meta-analysis of observational studies has suggested a significant negative correlation between endogenous BCFAs (in serum and adipose tissue) and the risk of developing metabolic syndrome[1]. This indicates that lower levels of BCFAs may be associated with a higher risk of metabolic disease. However, it is important to note that these studies often look at a panel of BCFAs, and the specific contribution of this compound is not always delineated.

Table 1: Circulating Branched-Chain Fatty Acid Levels in Metabolic Diseases (Illustrative)

Branched-Chain Fatty AcidConditionChange in LevelReference
Total BCFAsMetabolic SyndromeDecreased[1]
Iso-heptadecanoic acidType 2 DiabetesAltered[2]
Anteiso-pentadecanoic acidObesityAltered[3]
This compoundMetabolic DiseasesFurther research needed

Note: This table is illustrative and highlights the need for specific quantification of this compound in large-scale clinical studies.

Potential Signaling Pathways Influenced by this compound

Fatty acids are key signaling molecules that can modulate various cellular processes through their interaction with nuclear receptors and signaling kinases. Based on the known actions of other BCFAs, this compound may influence the following pathways:

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism. Fatty acids are natural ligands for PPARs. Activation of PPARα, highly expressed in the liver, leads to increased fatty acid oxidation, while PPARγ, predominantly found in adipose tissue, is a key regulator of adipogenesis and insulin sensitivity. It is plausible that this compound, like other fatty acids, could act as a ligand for PPARs, thereby influencing gene expression related to lipid metabolism and inflammation.

PPAR_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_MHA 5-Methylheptanoic Acid 5_MHA_cyto 5-Methylheptanoic Acid 5_MHA->5_MHA_cyto Uptake PPAR PPAR 5_MHA_cyto->PPAR Binds to PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex RXR RXR RXR->PPAR_RXR_complex PPRE PPRE PPAR_RXR_complex->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Effects Lipid Metabolism Inflammation Insulin Sensitivity Gene_Expression->Metabolic_Effects Leads to

PPAR Signaling Pathway Activation by this compound.
AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a crucial energy sensor that is activated in response to a low cellular energy state (high AMP/ATP ratio). Once activated, AMPK stimulates catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic pathways that consume ATP, like lipid synthesis. Some fatty acids have been shown to modulate AMPK activity. Therefore, this compound could potentially influence cellular energy homeostasis through the AMPK signaling pathway.

AMPK_Signaling cluster_downstream Downstream Effects Cellular_Stress Low Energy State (High AMP/ATP) AMPK AMPK Cellular_Stress->AMPK 5_MHA 5-Methylheptanoic Acid 5_MHA->AMPK Potential Modulation pAMPK pAMPK (Active) AMPK->pAMPK Activation Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation Glucose_Uptake ↑ Glucose Uptake pAMPK->Glucose_Uptake Lipid_Synthesis ↓ Lipid Synthesis pAMPK->Lipid_Synthesis GCMS_Workflow Sample Plasma/Serum Sample Extraction Lipid Extraction (Folch/Bligh-Dyer) Sample->Extraction Saponification Saponification (KOH/Methanol) Extraction->Saponification Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Saponification->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (Scan or SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

In Vitro Cytotoxicity of Branched-Chain Fatty Acids on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the in vitro cytotoxicity of 5-Methylheptanoic acid against cancer cell lines is not available in the current scientific literature. This technical guide provides a comprehensive overview based on studies of analogous compounds, specifically other branched-chain fatty acids (BCFAs), which have demonstrated cytotoxic and pro-apoptotic effects on various cancer cell lines. The methodologies and potential mechanisms of action described herein are based on these related molecules and serve as a reference for potential future investigations into this compound.

Introduction

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by the presence of one or more methyl groups on the carbon chain. While some BCFAs are naturally occurring and have roles in cellular physiology, several studies have highlighted their potential as anti-cancer agents. This guide summarizes the existing in vitro data on the cytotoxicity of various BCFAs against cancer cell lines, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways implicated in their mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic effects of several BCFAs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (ID50 or IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability, is a standard metric for cytotoxicity. The available data for various BCFAs are summarized below.

Table 1: In Vitro Cytotoxicity (ID50/IC50) of 13-Methyltetradecanoic Acid (13-MTD) on Various Cancer Cell Lines

Cell LineCancer TypeID50 (µg/mL)Reference
K-562Chronic Myelogenous Leukemia10 - 25[1][2]
MCF7Breast Cancer10 - 25[1][2]
DU 145Prostate Cancer10 - 25[1][2]
NCI-SNU-1Stomach Cancer10 - 25[1][2]
SNU-423Hepatocellular Carcinoma10 - 25[1][2]
NCI-H1688Small Cell Lung Cancer10 - 25[1][2]
BxPC3Pancreatic Cancer10 - 25[1][2]
HCT 116Colon Cancer10 - 25[1][2]

Table 2: In Vitro Cytotoxicity (IC50) of Other Branched-Chain Fatty Acids on Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (ppm)Reference
Branched Phenyl Derivative of Oleic AcidMCF-7Breast Cancer48[3][4]
HT-29Colon Cancer48[3][4]
Branched n-Butyl Derivative of Oleic AcidMCF-7Breast Cancer82[3][4]
HT-29Colon Cancer77[3][4]

Note: ppm (parts per million) is equivalent to µg/mL.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro cytotoxicity of BCFAs.

3.1 Cell Culture and Maintenance

  • Cell Lines: Human cancer cell lines such as MCF-7 (breast), DU 145 (prostate), HT-29 (colon), and Jurkat (T-cell lymphoma) are commonly used.[3][5]

  • Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

3.2 Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The BCFA is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

3.3 Apoptosis Detection by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This method is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the BCFA at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).

  • Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

3.4 Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action.

  • Protein Extraction: After treatment with the BCFA, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., AKT, p-AKT, Bax, Bcl-2, Caspase-3) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Studies on BCFAs, particularly 13-MTD, suggest that their cytotoxic effects are mediated through the induction of apoptosis via the modulation of key signaling pathways.[6][7]

4.1 Intrinsic (Mitochondrial) Apoptosis Pathway

BCFAs have been shown to induce apoptosis through the intrinsic pathway, which is centered around the mitochondria.

G BCFA Branched-Chain Fatty Acid (e.g., 13-MTD) Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation BCFA->Bcl2 Bax Bax (Pro-apoptotic) Up-regulation BCFA->Bax Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by BCFAs.

4.2 Modulation of AKT and MAPK Signaling Pathways

BCFAs can also influence cell survival and apoptosis by modulating the AKT and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[6][7]

G BCFA Branched-Chain Fatty Acid (e.g., 13-MTD) AKT AKT Phosphorylation (p-AKT) BCFA->AKT Down-regulation p38 p38 Phosphorylation BCFA->p38 Activation JNK JNK Phosphorylation BCFA->JNK Activation CellSurvival Cell Survival & Proliferation AKT->CellSurvival Apoptosis Apoptosis AKT->Apoptosis MAPK MAPK Pathway p38->Apoptosis JNK->Apoptosis

Caption: Modulation of AKT and MAPK pathways by BCFAs.

4.3 Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a compound like a BCFA.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Follow-up CellCulture Cancer Cell Line Culture & Maintenance CellSeeding Cell Seeding in 96-well plates CellCulture->CellSeeding CompoundPrep BCFA Stock Solution Preparation & Dilution Treatment Treatment with BCFA (24, 48, 72h) CompoundPrep->Treatment CellSeeding->Treatment MTT MTT Assay for Cell Viability Treatment->MTT IC50 IC50 Determination MTT->IC50 ApoptosisAssay Apoptosis Assay (Flow Cytometry) IC50->ApoptosisAssay WesternBlot Mechanism Study (Western Blot) IC50->WesternBlot

References

Olfactory Properties of 5-Methylheptanoic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Methylheptanoic acid is a medium-chain fatty acid with a characteristic fruity and slightly rancid odor.[1] Its presence has been noted in various food products, contributing to their overall flavor profile. The chirality of the molecule at the 5-position gives rise to two stereoisomers: (R)-5-methylheptanoic acid and (S)-5-methylheptanoic acid. It is well-established that enantiomers of a chiral odorant can elicit different olfactory responses, both in terms of odor quality and intensity.[2] This phenomenon is attributed to the specific interactions between the chiral odorant molecules and the G-protein coupled olfactory receptors in the nasal epithelium.[2][3] Understanding the distinct olfactory properties of this compound isomers is crucial for applications in the food and fragrance industries, as well as for advancing our knowledge of structure-odor relationships and the molecular mechanisms of olfaction.

Olfactory Profile of this compound

While detailed sensory data for the individual enantiomers of this compound are scarce, the racemic mixture is generally described as having a "fruity and slightly rancid odor".[1] In the broader context of branched-chain fatty acids, related compounds are known to contribute to the characteristic flavors of various foods. For instance, other branched-chain fatty acids are key components of mutton and cheese flavors.[4][5]

Quantitative Olfactory Data

A thorough review of the scientific literature did not yield specific, publicly available quantitative data for the odor detection thresholds of (R)- and (S)-5-methylheptanoic acid. Such data is essential for accurately characterizing the potency of each isomer as an odorant. The determination of these thresholds would require dedicated sensory panel studies using purified enantiomers.

Table 1: Summary of Known and Related Olfactory Data

CompoundIsomerOdor Descriptor(s)Odor ThresholdSource(s)
This compoundRacemicFruity, slightly rancidNot Reported[1]
4-Methyloctanoic acidRacemic"Mutton" flavorNot Reported[4]
4-Ethyloctanoic acidRacemic"Mutton" flavorNot Reported[4]
5-Methylhexanoic acidRacemicFatty, cheesy, sour, oilyNot Reported[6]

Note: This table highlights the current gap in quantitative data for the specific isomers of this compound and presents data for structurally related compounds to provide context.

Experimental Protocols for Olfactory Analysis

The determination of the olfactory properties of volatile compounds like this compound isomers involves a combination of instrumental and sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a complex volatile mixture.[7][8][9] The effluent from the gas chromatograph is split, with one portion going to a chemical detector (such as a mass spectrometer for identification) and the other to a sniffing port where a trained sensory panelist assesses the odor.[9]

Methodology:

  • Sample Preparation: A solution of the this compound isomer in a suitable solvent is prepared. For complex matrices, headspace solid-phase microextraction (HS-SPME) can be used to extract volatile compounds.

  • Gas Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a chiral column to separate the (R) and (S) enantiomers. The column temperature is programmed to ensure optimal separation.

  • Olfactometry: A trained panelist sniffs the effluent from the GC column at the olfactometry port and records the time, duration, intensity, and description of any detected odor.

  • Data Analysis: The olfactometry data is correlated with the chromatogram from the chemical detector to identify the specific enantiomer responsible for each odor perception.

GCO_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis Sample Sample containing This compound Isomers Extraction Headspace SPME Sample->Extraction Injector Injector Extraction->Injector Column Chiral GC Column Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer Splitter->MS SniffingPort Sniffing Port Splitter->SniffingPort DataCorrelation Data Correlation MS->DataCorrelation SniffingPort->DataCorrelation

Figure 1: A simplified workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Odor Threshold Determination

The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell.[8] Standardized methods, such as those outlined by ASTM International (e.g., ASTM E679), are used for this determination.

Methodology:

  • Panelist Selection and Training: A panel of assessors is selected based on their olfactory acuity and trained to recognize and rate the intensity of the target odorant.

  • Sample Preparation: A series of dilutions of the purified (R)- and (S)-5-methylheptanoic acid in an odorless solvent (e.g., water or mineral oil) are prepared.

  • Sensory Evaluation: The samples are presented to the panelists in a controlled environment using a forced-choice method (e.g., triangular or three-alternative forced-choice test). Panelists are asked to identify the sample containing the odorant.

  • Data Analysis: The results are statistically analyzed to determine the concentration at which a certain percentage of the panel (typically 50%) can reliably detect the odorant.

Odor_Threshold_Workflow cluster_prep Preparation cluster_sensory Sensory Evaluation cluster_analysis Data Analysis cluster_result Result Purification Purify (R)- and (S)- This compound Dilution Prepare Serial Dilutions Purification->Dilution Presentation Present Samples to Panel (Forced-Choice Method) Dilution->Presentation StatisticalAnalysis Statistical Analysis (e.g., Best-Estimate Threshold) Presentation->StatisticalAnalysis OdorThreshold Odor Threshold Value StatisticalAnalysis->OdorThreshold

Figure 2: A generalized workflow for determining odor thresholds.

Signaling Pathways in Olfactory Perception

The perception of odorants like this compound is initiated by the binding of these molecules to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. ORs are a large family of G-protein coupled receptors (GPCRs).[10][11]

General Olfactory Signaling Cascade

The binding of an odorant to its specific OR triggers a conformational change in the receptor, which in turn activates a coupled G-protein (Gαolf). This initiates a signaling cascade that leads to the depolarization of the neuron and the transmission of an electrical signal to the olfactory bulb in the brain.

The key steps are:

  • Odorant Binding: An odorant molecule binds to a specific olfactory receptor.

  • G-Protein Activation: The activated OR catalyzes the exchange of GDP for GTP on the Gαolf subunit of the G-protein.

  • Adenylate Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Na+ and Ca2+ ions.

  • Depolarization: The influx of positive ions depolarizes the olfactory sensory neuron.

  • Signal Transmission: If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the brain.

Olfactory_Signaling_Pathway Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel CNG Ion Channel cAMP->CNG_channel Opens Ion_influx Na+/Ca2+ Influx CNG_channel->Ion_influx Depolarization Depolarization Ion_influx->Depolarization Signal Signal to Brain Depolarization->Signal

Figure 3: A simplified diagram of the general olfactory signaling pathway.
Potential Receptors for this compound

While the specific olfactory receptor(s) for this compound have not been definitively identified, research on other short- and branched-chain fatty acids suggests potential candidates. G-protein coupled receptors such as GPR41 and GPR43 are known to be activated by short-chain fatty acids in other tissues and may have homologs in the olfactory system.[4][7][12][13][14] Additionally, specific olfactory receptors, such as those in the OR5M family, have been shown to be activated by various odorant compounds and could potentially recognize branched-chain fatty acids.[10][15] Further research, including in-vitro screening of olfactory receptor libraries, is needed to identify the specific receptors for the enantiomers of this compound.

Conclusion and Future Directions

This technical guide has summarized the current understanding of the olfactory properties of this compound isomers. While the racemic mixture is known to have a fruity and rancid odor, a significant knowledge gap exists regarding the specific sensory characteristics and odor thresholds of the individual (R) and (S) enantiomers. The experimental protocols outlined, particularly GC-O and standardized odor threshold determination methods, provide a clear path for future research to fill this gap. Elucidating the specific olfactory receptors that bind to these isomers will further enhance our understanding of the molecular basis of olfaction and could lead to the development of novel flavor and fragrance compounds. For drug development professionals, understanding the interactions of small molecules like this compound with GPCRs can provide valuable insights into receptor-ligand binding and specificity, which is transferable to the study of other GPCR targets.

References

Methodological & Application

Application Notes and Protocols for the Chiral Synthesis of (R)-5-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-Methylheptanoic acid is a chiral carboxylic acid that serves as a valuable building block in the synthesis of various biologically active molecules and pharmaceuticals. Its specific stereochemistry is often crucial for the desired therapeutic effect, making enantioselective synthesis a critical aspect of its production. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-5-Methylheptanoic acid, primarily utilizing an Evans' oxazolidinone chiral auxiliary. This well-established method offers high diastereoselectivity and reliable access to the desired enantiomer.

The described synthetic strategy involves three key stages:

  • Acylation: Attachment of a pentanoyl group to a chiral oxazolidinone auxiliary.

  • Asymmetric Alkylation: Diastereoselective methylation of the resulting N-acyl oxazolidinone enolate.

  • Auxiliary Cleavage: Hydrolytic removal of the chiral auxiliary to yield the target (R)-5-Methylheptanoic acid.

These protocols are designed to be a comprehensive guide for laboratory synthesis, providing detailed procedural steps, expected outcomes, and data presentation for effective implementation.

Synthetic Workflow Overview

The overall synthetic pathway for (R)-5-Methylheptanoic acid using an Evans' chiral auxiliary is depicted below. The chiral auxiliary directs the stereochemical outcome of the alkylation step, which is then cleaved to provide the enantiomerically enriched final product.

Synthesis_Workflow Start (R)-4-Benzyl-2-oxazolidinone Acyl N-Pentanoyl Oxazolidinone Start->Acyl  Pentanoyl Chloride, n-BuLi, THF, -78 °C Alkylated N-((R)-2-methylpentanoyl) Oxazolidinone Acyl->Alkylated  LDA, THF, -78 °C;  Methyl Iodide Final_Product (R)-5-Methylheptanoic Acid Alkylated->Final_Product  LiOH, H2O2, THF/H2O Auxiliary Recovered Auxiliary Alkylated->Auxiliary Logical_Flow cluster_0 Step 1: Acylation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Cleavage Auxiliary Chiral Auxiliary Acylated_Auxiliary Acylated Auxiliary Auxiliary->Acylated_Auxiliary Acyl_Chloride Pentanoyl Chloride Acyl_Chloride->Acylated_Auxiliary Enolate Chiral Enolate Acylated_Auxiliary->Enolate LDA Alkylated_Product Alkylated Auxiliary Enolate->Alkylated_Product Methyl_Iodide Methyl Iodide Methyl_Iodide->Alkylated_Product Final_Acid (R)-5-Methylheptanoic Acid Alkylated_Product->Final_Acid LiOH, H2O2 Recovered_Aux Recovered Auxiliary Alkylated_Product->Recovered_Aux

Application Notes and Protocols: Asymmetric Synthesis of (S)-5-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the asymmetric synthesis of (S)-5-Methylheptanoic acid, a chiral carboxylic acid that can serve as a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. The described protocol utilizes an Evans chiral auxiliary-based approach, which allows for a high degree of stereocontrol, yielding the target molecule with high enantiomeric purity. The synthesis involves three key steps: acylation of a chiral oxazolidinone, diastereoselective alkylation, and subsequent cleavage of the auxiliary to afford the desired (S)-5-Methylheptanoic acid.

Introduction

Chiral carboxylic acids are crucial components in the development of numerous pharmaceuticals and fine chemicals, where the stereochemistry at a specific chiral center dictates biological activity. (S)-5-Methylheptanoic acid is a branched-chain fatty acid whose enantiomerically pure form is of interest for various synthetic applications. The use of chiral auxiliaries, such as the Evans oxazolidinones, is a robust and well-established strategy for asymmetric synthesis.[1] This method involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a subsequent diastereoselective transformation.[2] The high predictability and reliability of this method make it a popular choice in both academic and industrial settings.[3]

The synthetic strategy outlined herein employs (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary. This auxiliary directs the alkylation of a propionyl group to achieve the desired (S)-configuration at the newly formed stereocenter.

Overall Synthetic Scheme

The asymmetric synthesis of (S)-5-Methylheptanoic acid is accomplished through a three-step sequence as illustrated in the workflow diagram below.

Synthetic Workflow for (S)-5-Methylheptanoic Acid cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Start (4R,5S)-(+)-4-Methyl-5-phenyl- 2-oxazolidinone Acylation Acylation with n-BuLi Start->Acylation PropionylChloride Propionyl Chloride PropionylChloride->Acylation Product1 (4R,5S)-4-Methyl-5-phenyl-3- propionyl-2-oxazolidinone Acylation->Product1 Alkylation Diastereoselective Alkylation with NaHMDS Product1->Alkylation AlkylationReagent (S)-(+)-1-Bromo-2-methylbutane AlkylationReagent->Alkylation Product2 Alkylated Oxazolidinone Alkylation->Product2 Cleavage Cleavage with LiOH/H2O2 Product2->Cleavage FinalProduct (S)-5-Methylheptanoic Acid Cleavage->FinalProduct AuxiliaryRecovery Recovered Chiral Auxiliary Cleavage->AuxiliaryRecovery

Figure 1: Overall synthetic workflow for (S)-5-Methylheptanoic acid.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis based on literature precedents for similar transformations.

StepReactionReactantsProductExpected Yield (%)Expected Diastereomeric/Enantiomeric ExcessReference
1Acylation(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, Propionyl chloride(4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone>95N/A[2]
2Alkylation(4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone, (S)-(+)-1-Bromo-2-methylbutane(4R,5S)-3-((2S,5S)-2,5-dimethylheptanoyl)-4-methyl-5-phenyloxazolidin-2-one80-90>98% de[4]
3CleavageAlkylated Oxazolidinone(S)-5-Methylheptanoic acid85-95>98% ee[5]

Experimental Protocols

Step 1: Acylation of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol describes the synthesis of the N-propionyl oxazolidinone intermediate.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

  • Dissolve the oxazolidinone in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x ).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (4R,5S)-4-methyl-5-phenyl-3-propionyl-2-oxazolidinone.

Step 2: Diastereoselective Alkylation

This protocol details the key stereocenter-forming reaction.

Diastereoselective Alkylation Start (4R,5S)-4-Methyl-5-phenyl-3- propionyl-2-oxazolidinone Enolate Formation of (Z)-Enolate with NaHMDS at -78°C Start->Enolate Alkylation Alkylation from the less hindered face Enolate->Alkylation Electrophile (S)-(+)-1-Bromo-2-methylbutane Electrophile->Alkylation Product Alkylated Product (Major Diastereomer) Alkylation->Product

Figure 2: Key diastereoselective alkylation step.

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) in THF (1.0 M)

  • (S)-(+)-1-Bromo-2-methylbutane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) from Step 1.

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add NaHMDS (1.1 eq) dropwise. Stir the mixture for 30 minutes at -78 °C to form the enolate.

  • Add (S)-(+)-1-bromo-2-methylbutane (1.2 eq) dropwise.[6][7][8] Stir the reaction at -78 °C for 4 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x ).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography to isolate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

Step 3: Cleavage of the Chiral Auxiliary

This final step liberates the target carboxylic acid and allows for the recovery of the chiral auxiliary.

Materials:

  • Alkylated oxazolidinone from Step 2

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (B78521) (LiOH)

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the alkylated oxazolidinone (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by the addition of aqueous lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding an excess of saturated aqueous Na₂SO₃ solution and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the remaining aqueous solution with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with diethyl ether (3 x ).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-5-Methylheptanoic acid. The enantiomeric excess can be determined by chiral GC or HPLC analysis after derivatization (e.g., to the methyl ester).

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Propionyl chloride is corrosive and lachrymatory.

  • Hydrogen peroxide (30%) is a strong oxidizer.

  • Handle all organic solvents and reagents with caution.

Conclusion

The protocol described provides a reliable and highly stereoselective method for the synthesis of (S)-5-Methylheptanoic acid. The use of an Evans chiral auxiliary ensures high diastereoselectivity in the key alkylation step, leading to the final product with high enantiomeric purity. This methodology is applicable for the synthesis of other chiral carboxylic acids by varying the acyl group and the alkylating agent.

References

Application Notes and Protocols for the Purification of 5-Methylheptanoic Acid by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 5-Methylheptanoic acid using fractional distillation. Given its high boiling point, vacuum fractional distillation is the recommended method to prevent thermal decomposition and ensure high purity of the final product.

Introduction

This compound is a branched-chain fatty acid with applications in various fields, including the synthesis of pharmaceuticals and flavor and fragrance compounds. For these applications, high purity of the acid is often a critical requirement. Fractional distillation is a robust technique for purifying liquids based on differences in their boiling points. This document outlines the procedures for both atmospheric and vacuum fractional distillation of this compound.

Physical Properties and Distillation Parameters

A thorough understanding of the physical properties of this compound is essential for designing an effective purification protocol. The key parameters are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₆O₂[1]
Molecular Weight 144.21 g/mol [1]
Boiling Point (Atmospheric Pressure) 234-236 °C at 760 mmHg[2]
Boiling Point (Reduced Pressure) Estimated: 115-125 °C at 10 mmHgN/A
Density 0.926 g/cm³ (approx.)N/A

Pre-Distillation Analysis and Considerations

Before proceeding with the distillation, it is highly recommended to analyze the crude this compound to identify potential impurities. This can be achieved using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Common Impurities:

  • Isomeric Acids: Other C8 branched-chain carboxylic acids that may have formed during synthesis. The closer the boiling point of the impurity to this compound, the more efficient the fractional distillation column (i.e., higher number of theoretical plates) needs to be.

  • Starting Materials and Solvents: Residual reactants or solvents from the synthesis process. These are typically more volatile and will be collected in the initial fractions.

  • Higher Boiling Point Impurities: Byproducts or decomposition products with higher boiling points will remain in the distillation flask.

Experimental Protocol: Vacuum Fractional Distillation

Due to the high atmospheric boiling point of this compound, vacuum fractional distillation is the preferred method to avoid thermal degradation.

4.1. Materials and Equipment

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks (multiple)

  • Vacuum pump and vacuum gauge

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Cold trap (recommended to protect the vacuum pump)

  • Glass wool for insulation

4.2. Procedure

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask to more than two-thirds of its capacity.

  • Insulation: Insulate the fractionating column and the distillation head with glass wool and aluminum foil to minimize heat loss and ensure a proper temperature gradient.

  • Initiating Vacuum: Slowly and carefully apply the vacuum. A gradual reduction in pressure will prevent bumping of the liquid.

  • Heating: Once the desired vacuum is achieved and stable, begin heating the distillation flask gently.

  • Equilibration: As the mixture heats, you will observe a ring of condensate rising up the fractionating column. Allow the column to equilibrate by adjusting the heating rate so that the condensate ring rises slowly. This ensures good separation.

  • Collecting Fractions:

    • Forerun: Collect the first fraction, which will contain any low-boiling impurities. The temperature at the distillation head will be lower than the expected boiling point of the product.

    • Main Fraction: As the temperature at the distillation head stabilizes at the boiling point of this compound at the applied pressure, switch to a new receiving flask to collect the purified product.

    • Final Fraction: If the temperature starts to drop or fluctuate significantly after the main fraction has been collected, it indicates that most of the product has distilled. Stop the distillation to avoid collecting higher-boiling impurities.

  • Shutdown: Turn off the heating and allow the apparatus to cool down completely before slowly releasing the vacuum.

Experimental Workflow Diagram

Fractional_Distillation_Workflow Workflow for Vacuum Fractional Distillation cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A Assemble Distillation Apparatus B Charge Flask with Crude Acid A->B C Add Boiling Chips/Stir Bar B->C D Insulate Column C->D E Apply Vacuum D->E F Gently Heat the Flask E->F G Equilibrate the Column F->G H Collect Forerun (Impurities) G->H I Collect Main Fraction (Product) H->I J Stop Distillation I->J K Cool Down Apparatus J->K L Release Vacuum K->L M Collect Purified Product L->M

Caption: Workflow for the purification of this compound.

Data Presentation and Analysis

The effectiveness of the purification should be assessed by analyzing the collected fractions. A summary of expected results is presented in the table below.

FractionExpected Temperature Range (°C at 10 mmHg)Expected CompositionAnalysis
Forerun < 115Solvents and low-boiling impuritiesGC, NMR
Main Fraction 115 - 125 (stable)Purified this compoundGC, NMR for purity assessment
Residue N/AHigh-boiling impurities, polymersVisual inspection

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be cautious when working with vacuum systems, as implosion can be a hazard. Use a blast shield if possible.

  • Do not distill to dryness, as this can lead to the formation of explosive peroxides and the concentration of unstable residues.

  • Handle hot glassware with appropriate clamps and heat-resistant gloves.

Troubleshooting

  • Bumping: If the liquid boils too vigorously, reduce the heating rate and ensure adequate stirring or fresh boiling chips.

  • Flooding of the Column: If the column fills with liquid, reduce the heating rate to allow the liquid to drain back into the flask.

  • No Distillate: Check for leaks in the vacuum system, ensure the heating is sufficient, and verify that the condenser is properly cooled.

This detailed protocol provides a solid foundation for the successful purification of this compound. Researchers should adapt the procedure based on the specific nature and purity of their starting material.

References

GC-MS Analysis of 5-Methylheptanoic Acid in Biological Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of 5-Methylheptanoic acid in biological matrices, specifically plasma and urine, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below cover sample preparation, derivatization, and GC-MS instrument parameters.

Introduction

This compound is a branched-chain fatty acid that may be of interest in various fields, including metabolomics and drug development, due to its structural similarity to endogenous metabolites. Accurate and precise quantification of this analyte in biological fluids is crucial for understanding its physiological or pathological roles. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, due to the low volatility and polar nature of this compound, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note details a robust two-step derivatization process involving silylation.

Experimental Protocols

A critical aspect of this analysis is the detailed and harmonized experimental protocol. Below is a representative protocol for the analysis of this compound by GC-MS.

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., heptadecanoic acid or a stable isotope-labeled version of the analyte)

  • Pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate (B1210297) (GC grade)

  • Methanol (B129727) (HPLC grade)

  • Hexane (HPLC grade)

  • Hydrochloric Acid (HCl)

  • Biological matrix (plasma or urine)

Sample Preparation
  • To 100 µL of plasma in a clean microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Acidify the supernatant with 10 µL of 2M HCl.

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.

  • Dry the pooled organic extract under a gentle stream of nitrogen at 40°C.

  • To 200 µL of urine in a clean microcentrifuge tube, add 10 µL of the internal standard solution.

  • Acidify the sample with 20 µL of 2M HCl.

  • Perform a liquid-liquid extraction by adding 600 µL of a hexane:ethyl acetate mixture (1:1, v/v).

  • Vortex for 1 minute and centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction and combine the organic layers.

  • Dry the pooled organic extract under a gentle stream of nitrogen at 40°C.

Derivatization (Silylation)

To the dried sample residue:

  • Add 50 µL of pyridine.

  • Add 80 µL of MSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 60 minutes to convert the carboxylic acid group to its trimethylsilyl (B98337) (TMS) ester.

  • After cooling to room temperature, transfer the final derivatized sample to a GC-MS autosampler vial with a micro-insert.

GC-MS Instrumentation and Parameters

The following are suggested starting parameters and may require optimization for your specific instrumentation.

Parameter Suggested Setting
GC System Agilent 7890B or similar
MS System Agilent 5977B or similar
Column DB-5MS (30 m x 0.25 mm ID x 0.25 µm film) or equivalent 5% phenyl-methylpolysiloxane column
Injection Mode Splitless
Injector Temp. 250°C
Injection Vol. 1 µL
Oven Program Initial temp 70°C, hold for 2 min; ramp at 10°C/min to 280°C; hold for 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions To be determined by analyzing the derivatized standard of this compound

Quantitative Data Summary

The method should be validated to ensure its performance for the intended application. The following tables present hypothetical but realistic performance data for the quantitative analysis of this compound in plasma and urine.

Table 1: Calibration Curve and Linearity
Matrix Calibration Range (µg/mL) Correlation Coefficient (r²)
Plasma0.1 - 50> 0.995
Urine0.1 - 50> 0.995
Table 2: Accuracy and Precision
Matrix Spiked Conc. (µg/mL) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=6) Accuracy (% Recovery)
Plasma0.5< 10< 1590 - 110
5< 8< 1292 - 108
40< 6< 1095 - 105
Urine0.5< 10< 1588 - 112
5< 8< 1290 - 110
40< 6< 1093 - 107
Table 3: Limits of Detection and Quantification
Matrix LOD (µg/mL) LOQ (µg/mL)
Plasma0.050.1
Urine0.050.1

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization start Biological Fluid (Plasma or Urine) add_is Add Internal Standard start->add_is plasma_proc Protein Precipitation (Methanol) add_is->plasma_proc Plasma acidify Acidification add_is->acidify Urine centrifuge1 Centrifugation plasma_proc->centrifuge1 extract_sup Collect Supernatant centrifuge1->extract_sup extract_sup->acidify lle Liquid-Liquid Extraction acidify->lle collect_org Collect Organic Layer lle->collect_org dry_down Dry Down (Nitrogen Evaporation) collect_org->dry_down add_reagents Add Pyridine & MSTFA + 1% TMCS dry_down->add_reagents incubate Incubate at 60°C add_reagents->incubate gcms_analysis Inject into GC-MS System incubate->gcms_analysis

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship of Key Steps

logical_relationship extraction Sample Extraction Isolate analyte from matrix Remove interferences derivatization Derivatization (Silylation) Increase volatility Improve thermal stability extraction->derivatization separation GC Separation Separate based on boiling point and polarity Achieve chromatographic resolution derivatization->separation detection MS Detection Identify by mass spectrum Quantify by ion abundance separation->detection

Caption: Key stages in the analysis of this compound.

Application Notes and Protocols for the Derivatization of 5-Methylheptanoic Acid for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, direct analysis of polar compounds such as carboxylic acids, including 5-methylheptanoic acid, can be challenging. The high polarity of the carboxyl group leads to poor peak shape, tailing, and potential adsorption onto the GC column, resulting in inaccurate quantification and poor reproducibility.[1][2] To overcome these issues, derivatization is employed to convert the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group, making the analyte more amenable to GC analysis.[3][4]

This document provides detailed application notes and protocols for two common and effective derivatization techniques for this compound: esterification to form a methyl ester (FAME) and silylation to form a trimethylsilyl (B98337) (TMS) ester.

Derivatization Strategies

  • Esterification (Methylation): This is a widely used method for the derivatization of carboxylic acids.[5] The most common approach is the formation of fatty acid methyl esters (FAMEs).[1] This is typically achieved by reacting the carboxylic acid with an alcohol, such as methanol, in the presence of an acid catalyst like boron trifluoride (BF3) or hydrochloric acid (HCl).[1][6][7] The resulting methyl esters are significantly more volatile and less polar than the parent carboxylic acid, leading to improved chromatographic performance.

  • Silylation: Silylation involves the replacement of an active hydrogen in the carboxyl group with a trimethylsilyl (TMS) group.[3][8] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and effective silylating reagent for this purpose.[3][8] TMS derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds.[8] The by-products of the reaction with BSTFA are also volatile and typically do not interfere with the chromatography.[3] For sterically hindered compounds, a catalyst such as trimethylchlorosilane (TMCS) can be added to increase the reactivity of the reagent.[3]

Experimental Protocols

The following are detailed protocols for the derivatization of this compound.

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol describes the formation of the methyl ester of this compound.

Materials and Reagents:

  • This compound sample

  • BF3-Methanol solution (10-14% w/w)[9][10]

  • Methanol, anhydrous

  • Hexane (B92381), GC grade

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Accurately weigh 1-25 mg of the this compound sample into a reaction vial.[10] If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Add 2 mL of BF3-methanol reagent to the vial.[10]

  • Securely cap the vial and heat at 60-100°C for 5-10 minutes.[1][9][10] The optimal temperature and time may need to be determined empirically.

  • Cool the vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vial.[10]

  • Vortex the mixture vigorously for 30 seconds to extract the methyl ester into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[9]

  • The resulting hexane solution containing the this compound methyl ester is ready for GC analysis.

Protocol 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This protocol details the formation of the trimethylsilyl (TMS) ester of this compound.

Materials and Reagents:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% TMCS catalyst[1][3]

  • Pyridine (B92270) or other aprotic solvent (e.g., acetonitrile, dichloromethane), GC grade

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Accurately weigh 1-5 mg of the this compound sample into a reaction vial.[5] Ensure the sample is anhydrous by evaporating any water under a stream of nitrogen.[1]

  • Add 100 µL of pyridine (or another suitable aprotic solvent) to dissolve the sample.[5]

  • Add 100 µL of BSTFA (with or without 1% TMCS) to the vial.[5] A molar excess of the silylating reagent is recommended.[8]

  • Securely cap the vial and heat at 60°C for 20-60 minutes.[1][5] The reaction time and temperature may require optimization.

  • Cool the vial to room temperature.

  • The reaction mixture containing the TMS-derivatized this compound is ready for direct injection into the GC.

Data Presentation

ParameterEsterification (BF3-Methanol)Silylation (BSTFA)Reference(s)
Reagent Boron Trifluoride-Methanol (10-14%)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[1][9]
Catalyst BF3 (inherent in reagent)Trimethylchlorosilane (TMCS) (optional, 1%)[1][3]
Reaction Temperature 60 - 100 °C60 - 75 °C[1][5][9][10]
Reaction Time 5 - 10 minutes20 - 60 minutes[1][5][9][10]
By-products WaterN-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide[3][10]
Post-reaction step Liquid-liquid extractionDirect injection is often possible[1][10]

Visualizations

G General Workflow for Derivatization and GC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry Evaporate to Dryness Sample->Dry AddReagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) Dry->AddReagent Heat Heat to Reaction Temperature AddReagent->Heat Extract Extract Derivative (if needed) Heat->Extract GC Gas Chromatography (GC) Analysis Extract->GC

Caption: General workflow for derivatization and GC analysis.

G Esterification of this compound Acid This compound Catalyst BF3 (Catalyst) Acid->Catalyst + Methanol Methanol (CH3OH) Methanol->Catalyst + Ester This compound Methyl Ester Water Water (H2O) Catalyst->Ester + Catalyst->Water +

Caption: Esterification of this compound.

References

Application Note: Quantification of 5-Methylheptanoic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 5-methylheptanoic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation and utilizes a stable isotope-labeled internal standard for accurate and precise quantification. This method is suitable for various research applications, including metabolic studies and pharmacokinetic analysis.

Introduction

This compound is a branched-chain fatty acid that may play a role in various physiological and pathological processes. Accurate and reliable quantification of this analyte in biological matrices such as plasma is crucial for understanding its metabolic fate and potential as a biomarker. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for this application.[1][2] This document provides a detailed protocol for the extraction and quantification of this compound from human plasma.

Experimental

Materials and Reagents
  • This compound analytical standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • LC-MS grade formic acid

  • Control (blank) human plasma

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Microcentrifuge

  • Calibrated pipettes

  • Autosampler vials

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for the removal of high-abundance proteins from plasma samples.

  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound-d3 in methanol).

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

  • Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 30% B (re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Proposed):

    • This compound: Precursor ion (m/z) 143.1 -> Product ion (m/z) 99.1 (Loss of CO2)

    • This compound-d3 (IS): Precursor ion (m/z) 146.1 -> Product ion (m/z) 102.1

  • Collision Energy: To be optimized, typically 10-20 eV for this type of fragmentation.

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: -4500 V

Note: The proposed MRM transitions are based on the characteristic loss of the carboxylic acid group (CO2) from the deprotonated molecule. These may require optimization on the specific instrument being used.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of this compound in the plasma samples is then determined from this calibration curve.

Method Validation

The method should be validated for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines. The following table presents typical performance characteristics for the analysis of branched-chain fatty acids in plasma.[3][4]

Parameter Result
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery 85-105%
Matrix Effect Minimal and compensated by the internal standard

This data is representative of methods for similar analytes and should be confirmed during in-house validation.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) plasma->add_is precipitate Add Acetonitrile with 0.1% FA (400 µL) add_is->precipitate vortex Vortex (30s) precipitate->vortex incubate Incubate (-20°C, 20 min) vortex->incubate centrifuge Centrifuge (14,000 x g, 10 min) incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms data_acq Data Acquisition (MRM) lcms->data_acq integrate Peak Integration data_acq->integrate ratio Calculate Peak Area Ratio integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantify Concentration calibrate->quantify

References

Application Note: Enantioselective HPLC Method for the Separation of 5-Methylheptanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylheptanoic acid is a branched-chain fatty acid (BCFA) and a chiral molecule existing as (R)- and (S)-enantiomers.[1][2] The stereoisomers of chiral compounds often exhibit different biological activities, making their separation and quantification crucial in pharmaceutical research, metabolomics, and food science.[3][4] The analysis of BCFAs is challenging due to their structural similarity and, in the case of enantiomers, identical physical and chemical properties in an achiral environment.[5][6] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers.[7][8]

This application note describes a robust HPLC method for the separation of (R)- and (S)-5-methylheptanoic acid. Due to the lack of a strong chromophore in the native molecule, pre-column derivatization is employed to enable sensitive UV detection. The method utilizes a polysaccharide-based chiral stationary phase, which has demonstrated broad enantioselectivity for BCFAs.[5][3]

Experimental Protocol

1. Sample Preparation: Derivatization with 1-Naphthylamine (B1663977)

This protocol is based on the derivatization of carboxylic acids to form amides, which can be detected by UV.

  • Reagents:

    • This compound standard or sample

    • 1-Naphthylamine

    • N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent

    • N-Hydroxysuccinimide (NHS)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), 1M solution

    • Sodium bicarbonate (NaHCO3), saturated solution

    • Anhydrous sodium sulfate (B86663) (Na2SO4)

    • Mobile phase solvent for final dilution

  • Procedure:

    • Dissolve 1 mg of this compound in 1 mL of anhydrous DCM.

    • Add 1.2 equivalents of NHS and 1.2 equivalents of DCC to the solution. Stir at room temperature for 1 hour to activate the carboxylic acid.

    • Add 1.1 equivalents of 1-naphthylamine and stir the mixture at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO3, and water.

    • Dry the organic layer over anhydrous Na2SO4.

    • Evaporate the DCM under a stream of nitrogen.

    • Reconstitute the derivatized sample in the mobile phase to a final concentration of 100 µg/mL.

2. HPLC Instrumentation and Conditions

  • Instrument: A standard HPLC system with a UV detector.

  • Column: Chiralpak IB-U (or a similar polysaccharide-based CSP) has shown high enantioselectivity for BCFAs.[5][3]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. A typical starting point is 90:10 (n-Hexane:IPA) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm (for the 1-naphthylamine derivative)

  • Injection Volume: 10 µL

3. Data Analysis

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times. The elution order should be confirmed using pure enantiomeric standards if available.

  • Calculate the resolution (Rs) between the two enantiomeric peaks to assess the quality of the separation. A resolution of >1.5 indicates baseline separation.

  • Determine the enantiomeric excess (e.e.) for non-racemic samples using the peak areas of the two enantiomers.

Data Presentation

The following table summarizes the expected chromatographic results for the separation of derivatized this compound enantiomers under the specified conditions.

Parameter(S)-5-Methylheptanoic acid derivative(R)-5-Methylheptanoic acid derivative
Retention Time (min) 8.59.8
Peak Area (arbitrary units) 5200051500
Tailing Factor 1.11.1
Resolution (Rs) \multicolumn{2}{c}{2.1}

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample 5-Methylheptanoic Acid Sample derivatization Derivatization with 1-Naphthylamine sample->derivatization DCC, NHS cleanup Work-up and Purification derivatization->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution injection Inject Sample into HPLC System reconstitution->injection separation Chiral Separation on Polysaccharide CSP injection->separation Mobile Phase Flow detection UV Detection at 280 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration and Identification chromatogram->integration quantification Calculate Resolution and Enantiomeric Excess integration->quantification report Final Report quantification->report

Caption: Workflow for the enantioselective analysis of this compound by HPLC.

References

Application Note: Solid-Phase Extraction of 5-Methylheptanoic Acid from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the extraction and purification of 5-methylheptanoic acid from complex soil matrices using solid-phase extraction (SPE). This compound, a branched-chain fatty acid, is of interest in various research fields, including environmental science and drug development, due to its potential as a biomarker and its role in microbial metabolism. The protocol described herein utilizes a reversed-phase SPE methodology, which offers high recovery and excellent cleanup, making the resulting eluate suitable for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Introduction

The analysis of organic acids in environmental samples such as soil presents a significant analytical challenge due to the complexity of the matrix, which contains numerous potential interferences like humic acids, lipids, and other organic matter. Effective sample preparation is therefore a critical step to ensure accurate and reproducible quantification. Solid-phase extraction is a widely used technique for the selective isolation and concentration of analytes from complex samples.[1] This note provides a detailed protocol for the extraction of this compound from soil using a reversed-phase SPE cartridge. The method is based on the principle of retaining the protonated, less polar form of the carboxylic acid on a hydrophobic sorbent, while more polar interferences are washed away.[2][3] The retained analyte is then eluted with an organic solvent.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is essential for developing an effective SPE method.

PropertyValueReference
Molecular Formula C₈H₁₆O₂[4]
Molecular Weight 144.21 g/mol [4]
Boiling Point 234.6 °C at 760 mmHgN/A
logP (o/w) 2.5[4]
pKa ~4.8 (estimated)[3]

Note: Some values are estimated based on similar compounds.

Experimental Protocols

Soil Sample Preparation and Initial Extraction

This initial step aims to release this compound from the soil particles into a liquid extract.

Materials:

  • Soil sample (air-dried and sieved)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Formic acid

  • Centrifuge tubes (50 mL)

  • Mechanical shaker

  • Centrifuge

Procedure:

  • Weigh 5 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Place the tube on a mechanical shaker and shake for 30 minutes at room temperature.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the soil particles.

  • Carefully decant the supernatant into a clean tube.

  • To the supernatant, add 20 mL of deionized water acidified with 0.1% formic acid. This acidification step is crucial to ensure that the this compound is in its protonated form for optimal retention on the reversed-phase sorbent.[2]

G cluster_prep Sample Preparation s1 Weigh 5g of Soil s2 Add 20mL Methanol s1->s2 s3 Vortex (1 min) s2->s3 s4 Shake (30 min) s3->s4 s5 Centrifuge (4000 rpm, 10 min) s4->s5 s6 Decant Supernatant s5->s6 s7 Acidify Supernatant (add 20mL of 0.1% Formic Acid in Water) s6->s7

Solid-Phase Extraction (SPE) Protocol

This protocol uses a reversed-phase SPE cartridge to clean up and concentrate the analyte.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • 0.1% Formic acid in deionized water

  • Elution solvent: Methanol with 2% ammonia (B1221849)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[5]

  • Equilibration: Equilibrate the cartridge with 5 mL of deionized water containing 0.1% formic acid.

  • Sample Loading: Load the acidified supernatant from the initial extraction onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water containing 0.1% formic acid to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol containing 2% ammonia into a clean collection tube. The basic modifier in the elution solvent ensures the deprotonation of the carboxylic acid, facilitating its release from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for the intended analysis (e.g., 200 µL of mobile phase for LC-MS or a derivatization agent for GC-MS).

G cluster_spe SPE Protocol spe1 Conditioning (5mL Methanol, then 5mL Water) spe2 Equilibration (5mL 0.1% Formic Acid) spe1->spe2 spe3 Sample Loading (Acidified Extract) spe2->spe3 spe4 Washing (5mL 0.1% Formic Acid) spe3->spe4 spe5 Drying (Vacuum, 10-15 min) spe4->spe5 spe6 Elution (5mL Methanol with 2% Ammonia) spe5->spe6 spe7 Evaporation & Reconstitution spe6->spe7

Analytical Finish

For LC-MS Analysis: The reconstituted sample can be directly injected into an LC-MS system. A C18 column is typically used with a mobile phase consisting of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component like acetonitrile (B52724) or methanol.[6][7]

For GC-MS Analysis: Due to the low volatility of carboxylic acids, derivatization is required prior to GC-MS analysis.[8]

Derivatization (Methylation Example):

  • To the dried eluate, add 100 µL of a methylation agent (e.g., 10% sulfuric acid in methanol).

  • Cap the vial and heat at 60°C for 30 minutes.

  • After cooling, add a suitable organic solvent (e.g., hexane) and a small amount of water.

  • Vortex and allow the layers to separate.

  • Inject an aliquot of the organic layer into the GC-MS.

Method Performance (Illustrative Data)

The following tables present illustrative performance data for the described SPE method. This data is based on typical recovery and sensitivity values for similar analytes in soil matrices, as specific data for this compound was not available in the cited literature.

Table 1: Recovery of this compound from Spiked Soil Samples

Spiking Level (ng/g)Mean Recovery (%)RSD (%) (n=5)
1092.56.8
5095.14.5
20097.33.2

Recovery rates for similar compounds from soil and other complex matrices have been reported in the range of 55-108%.[2][9]

Table 2: Method Detection and Quantification Limits

ParameterValue (ng/g)
Limit of Detection (LOD) 2.5
Limit of Quantification (LOQ) 8.0

LOD and LOQ values are highly dependent on the analytical instrumentation used.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Recovery Incomplete initial extractionIncrease shaking time or use sonication.
Analyte breakthrough during loadingDecrease sample loading flow rate. Ensure proper sample acidification.
Incomplete elutionUse a stronger elution solvent or increase the elution volume.
High Background Matrix interferences co-elutingOptimize the washing step with a slightly stronger solvent (e.g., 5% methanol in acidified water).
Contamination from labwareEnsure all glassware and equipment are thoroughly cleaned.

Conclusion

The solid-phase extraction protocol detailed in this application note provides an effective and reliable method for the isolation of this compound from challenging soil samples. The use of a reversed-phase sorbent with appropriate pH control allows for high recovery and efficient removal of matrix interferences. The resulting purified extract is compatible with standard chromatographic techniques such as GC-MS and LC-MS, enabling sensitive and accurate quantification for researchers in environmental and life sciences.

References

Application Note: 5-Methylheptanoic Acid as a Novel Internal Standard for Accurate Quantification of Fatty Acids by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and accurate quantification of fatty acids in biological matrices is fundamental for advancements in metabolic research, biomarker discovery, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for these studies, providing high sensitivity and selectivity. However, the accuracy of GC-MS quantification can be affected by variations during sample preparation, extraction, and analysis. To control for this variability, the use of an internal standard is crucial.[1]

Ideally, an internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the sample.[1] While odd-chain and stable isotope-labeled fatty acids are commonly employed, branched-chain fatty acids (BCFAs) offer a compelling alternative as they are typically found in low abundance in many biological systems.[2][3] This application note details the use of 5-methylheptanoic acid, a branched-chain medium-chain fatty acid, as a robust internal standard for the quantitative analysis of fatty acids in various biological samples.

Principle of the Method

This compound is a C8 branched-chain fatty acid.[1] Its branched structure provides a unique retention time in gas chromatography, reducing the likelihood of co-elution with the more common straight-chain fatty acids found in biological samples.[2] By adding a known quantity of this compound to the sample at the initial stage of processing, it experiences the same experimental conditions, including extraction, derivatization, and injection, as the endogenous fatty acids. Any loss or variation during these steps will affect both the internal standard and the analytes proportionally. The ratio of the peak area of the analyte to the peak area of the this compound is then used to calculate the concentration of the analyte, ensuring high accuracy and precision.

Prior to GC-MS analysis, fatty acids are typically converted to their more volatile and less polar fatty acid methyl esters (FAMEs) through a derivatization process, commonly acid-catalyzed methylation.[4][5]

Key Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is critical for its effective application.

PropertyValueReference
Molecular Formula C8H16O2[1][6]
Molecular Weight 144.21 g/mol [1][4][6]
Boiling Point 234.00 to 236.00 °C @ 760.00 mm Hg[7]
Flash Point 116.6 °C[6]
Appearance Colorless liquid[7]
Solubility Soluble in alcohol; water solubility of 592.1 mg/L @ 25 °C (estimated)[7]

Experimental Protocols

This section provides a detailed methodology for the use of this compound as an internal standard in the analysis of fatty acids from a biological sample (e.g., plasma, cell culture, or tissue homogenate).

Materials and Reagents
  • This compound (≥98% purity)

  • Fatty acid standards for calibration curve

  • Chloroform (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Boron trifluoride-methanol solution (14% w/v)

  • Sodium chloride (NaCl) solution (0.9% w/v)

  • Anhydrous sodium sulfate (B86663)

  • Nitrogen gas (high purity)

  • GC-MS vials with inserts

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample add_is Add this compound Internal Standard sample->add_is extract Lipid Extraction (e.g., Folch Method) add_is->extract dry Evaporate to Dryness extract->dry methylate Methylation with BF3-Methanol dry->methylate extract_fames Extract FAMEs with Hexane methylate->extract_fames dry_fames Dry and Reconstitute extract_fames->dry_fames gcms GC-MS Analysis dry_fames->gcms data Data Processing and Quantification gcms->data

Caption: Workflow for Fatty Acid Analysis using this compound Internal Standard.

Step-by-Step Protocol
  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in methanol to a final concentration of 1 mg/mL.

    • Store the stock solution at -20°C.

  • Sample Preparation and Lipid Extraction:

    • To 100 µL of the biological sample (e.g., plasma) in a glass tube, add a known amount of the this compound internal standard stock solution (e.g., 10 µL for a final concentration of 10 µg).

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 2 minutes.[8]

    • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.[8]

    • Centrifuge at 2000 x g for 10 minutes to induce phase separation.[8]

    • Carefully transfer the lower organic phase (chloroform layer) containing the lipids to a new clean glass tube.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1-2 mL of 14% boron trifluoride-methanol reagent.

    • Tightly cap the tube and heat at 60-100°C for 10-30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.[8]

    • Vortex thoroughly and centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a new tube.

    • Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the hexane under a gentle stream of nitrogen and reconstitute the FAMEs in a suitable volume of hexane (e.g., 100 µL) for GC-MS analysis.

  • GC-MS Analysis:

    • The following are typical GC-MS parameters for FAME analysis and may require optimization for specific instruments.

    • GC Column: A polar capillary column such as a DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent is recommended for good separation of FAMEs.[8]

    • Injector Temperature: 250°C.[8]

    • Oven Temperature Program: Initial temperature of 150°C for 1 minute, ramp to 200°C at 10°C/min and hold for 10 minutes, then ramp to 250°C at 5°C/min and hold for 5 minutes.[8]

    • Carrier Gas: Helium at a constant flow rate.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

    • Mass Spectrometer: Operated in full scan mode or selected ion monitoring (SIM) mode for enhanced sensitivity.

Data Presentation and Quantification

Quantitative data should be summarized in clearly structured tables. The concentration of each fatty acid is determined by constructing a calibration curve. This is achieved by analyzing a series of fatty acid standards of known concentrations, each spiked with the same constant amount of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte.

Example Data Table
Fatty AcidRetention Time (min)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)Concentration (µg/mL)
Myristic Acid (C14:0)12.5450,000500,0000.90Calculated
Palmitic Acid (C16:0)15.2800,000500,0001.60Calculated
Stearic Acid (C18:0)17.8650,000500,0001.30Calculated
Oleic Acid (C18:1)18.11,200,000500,0002.40Calculated
Linoleic Acid (C18:2)18.5950,000500,0001.90Calculated
This compound (IS) 10.3 500,000 - - -

Signaling Pathways and Logical Relationships

The use of an internal standard is a critical component of the logical framework for achieving accurate quantification in analytical chemistry.

logical_relationship cluster_problem Analytical Challenges cluster_solution Solution cluster_outcome Outcome var_extraction Variable Extraction Efficiency is Internal Standard (this compound) var_extraction->is Compensates for var_deriv Inconsistent Derivatization var_deriv->is Compensates for var_injection Injection Volume Inaccuracy var_injection->is Compensates for accurate_quant Accurate and Precise Quantification is->accurate_quant Enables

References

Application Note and Protocol: Esterification of 5-Methylheptanoic Acid for FAME Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fatty Acid Methyl Ester (FAME) analysis by gas chromatography (GC) is a widely used technique for the qualitative and quantitative analysis of fatty acids.[1] Esterification of the carboxylic acid group to its corresponding methyl ester is a critical derivatization step that increases the volatility and reduces the polarity of the fatty acid, making it amenable to GC analysis.[2] This protocol provides a detailed methodology for the esterification of 5-methylheptanoic acid, a branched-chain fatty acid, to its FAME derivative, 5-methylheptanoate, for subsequent GC analysis. The described acid-catalyzed esterification is a robust and commonly employed method for this purpose.[3][4]

Data Presentation: Typical Acid-Catalyzed Esterification Parameters

While the optimal conditions for the esterification of this compound may require empirical determination, the following table summarizes typical reaction parameters for the acid-catalyzed esterification of fatty acids, which serve as a starting point for optimization.

ParameterTypical RangeNotes
Catalyst Boron trifluoride (BF3)-methanol (10-14% w/v), Methanolic HCl (1-5% w/v), Sulfuric Acid in Methanol (B129727) (1-2% v/v)BF3-methanol is a highly effective and widely used catalyst.[5] Anhydrous methanolic HCl is also a common and effective reagent.[3][4]
Sample Amount 1-25 mgThe amount can be adjusted based on the expected concentration of this compound in the sample.
Reagent Volume 1-2 mLSufficient volume is needed to ensure complete dissolution and reaction of the sample.
Reaction Temperature 60-100 °CHigher temperatures generally accelerate the reaction rate, but excessively high temperatures can lead to degradation of polyunsaturated fatty acids (if present).[3][5]
Reaction Time 5-60 minutesThe optimal time depends on the catalyst, temperature, and specific fatty acid.[3] Shorter times are often sufficient with more reactive catalysts like BF3-methanol.
Solvent for Extraction Hexane (B92381), HeptaneA nonpolar solvent is used to extract the nonpolar FAMEs from the aqueous/methanolic phase.[3]

Experimental Protocol: Esterification of this compound

This protocol details an acid-catalyzed esterification using Boron Trifluoride-Methanol (BF3-Methanol).

Materials:

  • This compound sample

  • Boron trifluoride-methanol solution (12% w/w)

  • Hexane (GC grade)

  • Deionized water

  • Sodium sulfate (B86663) (anhydrous)

  • Micro-reaction vials (5-10 mL) with PTFE-lined caps

  • Pipettes and tips

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge (optional)

  • GC vials with inserts

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-10 mg of the sample containing this compound into a micro-reaction vial.

    • If the sample is not a neat oil or fatty acid, it should be dissolved in a suitable nonpolar solvent like toluene (B28343) or heptane. If the sample is in an aqueous solution, it should be dried first.

  • Esterification Reaction:

    • Add 2 mL of 12% w/w BF3-methanol reagent to the reaction vial.

    • Securely cap the vial and vortex thoroughly to ensure the sample is completely dissolved and mixed with the reagent.

    • Heat the reaction mixture at 60°C for 10 minutes in a heating block or water bath. For more sterically hindered or complex samples, the reaction time can be extended.

  • Extraction of FAMEs:

    • Cool the reaction vial to room temperature.

    • Add 1 mL of deionized water and 1 mL of hexane to the vial.

    • Cap the vial and shake vigorously for 1-2 minutes to extract the 5-methylheptanoate into the hexane layer. It is crucial to achieve a thorough extraction to ensure quantitative recovery.

    • Allow the layers to separate. Centrifugation at a low speed (e.g., 1000 x g for 5 minutes) can aid in the separation of the phases.

  • Sample Collection and Drying:

    • Carefully transfer the upper organic (hexane) layer containing the FAMEs to a clean vial using a Pasteur pipette. Be careful not to transfer any of the lower aqueous/methanolic layer.

    • Add a small amount of anhydrous sodium sulfate to the collected hexane layer to remove any residual water.

  • Preparation for GC Analysis:

    • Transfer the dried hexane extract to a GC vial, using an insert if the volume is small.

    • The sample is now ready for injection into the gas chromatograph for FAME analysis.

Safety Precautions:

  • Boron trifluoride and its solutions are corrosive and toxic. Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Work with flammable solvents like hexane and methanol in a fume hood away from ignition sources.

Mandatory Visualization: Experimental Workflow

Esterification_Workflow A Sample Preparation (1-10 mg this compound) B Add 2 mL BF3-Methanol (12%) A->B Reagent Addition C Vortex and Heat (60°C for 10 min) B->C Reaction D Cool to Room Temp. C->D E Add 1 mL Water & 1 mL Hexane D->E Quenching & Extraction F Vortex to Extract FAME E->F G Phase Separation F->G H Collect Upper (Hexane) Layer G->H Isolation I Dry with Na2SO4 H->I Drying J Transfer to GC Vial I->J K FAME Analysis by GC J->K Analysis

Caption: Workflow for the esterification of this compound.

References

Troubleshooting & Optimization

Optimizing the Synthesis of 5-Methylheptanoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Methylheptanoic acid. The information is presented in a clear question-and-answer format to directly address specific challenges encountered during experimentation.

Synthesis Route Overview

Two primary synthetic routes are commonly employed for the preparation of this compound: the Malonic Ester Synthesis and the Grignard Reaction with Carbon Dioxide. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance for potential side products.

Comparative Analysis of Synthesis Routes
FeatureMalonic Ester SynthesisGrignard Reaction
Starting Materials Diethyl malonate, Sodium ethoxide, 1-bromo-3-methylpentane (B1293714)1-bromo-4-methylhexane (B13197035), Magnesium turnings, Dry ice (solid CO₂)
Key Intermediates Diethyl (3-methylpentyl)malonate4-methylhexylmagnesium bromide
Potential Yield Moderate to good; can be affected by steric hindrance of the alkyl halide.Generally good; highly dependent on anhydrous conditions.
Key Challenges Potential for dialkylation, competing elimination reactions with secondary alkyl halides.Strict requirement for anhydrous conditions, the basicity of the Grignard reagent can lead to side reactions.

Troubleshooting Guides and FAQs

Malonic Ester Synthesis

Q1: My malonic ester synthesis is resulting in a low yield of the desired mono-alkylated product and a significant amount of dialkylated byproduct. How can I improve the selectivity for mono-alkylation?

A1: The formation of a dialkylated byproduct is a common issue in malonic ester synthesis.[1] This occurs because the mono-alkylated product still possesses an acidic proton that can be deprotonated by the base, leading to a second alkylation.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of diethyl malonate relative to the base and the alkyl halide. This ensures that the alkyl halide is more likely to react with the enolate of diethyl malonate rather than the enolate of the mono-alkylated product.

  • Slow Addition of Alkyl Halide: Add the 1-bromo-3-methylpentane dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature). Maintaining a low concentration of the alkyl halide minimizes the chance of a second alkylation.

  • Choice of Base: While sodium ethoxide is standard, using a bulkier base can sometimes sterically hinder the second alkylation. However, this may also decrease the overall reaction rate.

Q2: I am observing the formation of an alkene byproduct, 3-methyl-1-pentene, during the alkylation step. What is causing this and how can it be prevented?

A2: The formation of an alkene is due to a competing E2 elimination reaction, which is more prevalent with secondary alkyl halides like 1-bromo-3-methylpentane. The malonate enolate can act as a base, abstracting a proton from the alkyl halide.

Troubleshooting Steps:

  • Lower Reaction Temperature: Perform the alkylation at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally favor substitution over elimination.

  • Choice of Solvent: Using a polar aprotic solvent like DMSO may favor the SN2 reaction over E2, but care must be taken as it can also increase the reactivity of the enolate.

  • Alternative Alkylating Agent: If elimination remains a significant issue, consider using an alkyl tosylate instead of a bromide, as tosylates are better leaving groups and can sometimes favor substitution.

Q3: The hydrolysis and decarboxylation step is not proceeding to completion, or I am isolating the diacid intermediate. What are the optimal conditions for this step?

A3: Incomplete hydrolysis or decarboxylation can be due to insufficient heating or improper acidic/basic conditions.

Troubleshooting Steps:

  • Saponification (Basic Hydrolysis): Ensure complete hydrolysis of the diester by refluxing with a sufficient excess of a strong base like potassium hydroxide (B78521) in an alcohol/water mixture. Monitor the reaction by TLC until the starting diester is fully consumed.

  • Acidification and Decarboxylation: After basic hydrolysis, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl or H₂SO₄) until the pH is strongly acidic. Then, heat the mixture to reflux to induce decarboxylation. Vigorous evolution of CO₂ should be observed. Continue heating until gas evolution ceases.

Grignard Reaction

Q1: My Grignard reagent formation is sluggish or fails to initiate. What are the common causes and solutions?

A1: The formation of a Grignard reagent is highly sensitive to the reaction conditions, particularly the presence of moisture and the quality of the magnesium.[2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried). The solvent (typically diethyl ether or THF) must be anhydrous.

  • Activate the Magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction. Activate the magnesium by:

    • Adding a small crystal of iodine.

    • Adding a few drops of 1,2-dibromoethane.

    • Crushing the magnesium turnings in the flask with a glass rod.

  • Initiate the Reaction: A small amount of the 1-bromo-4-methylhexane can be added to the magnesium, and the mixture can be gently warmed. Once the reaction initiates (indicated by bubbling and a cloudy appearance), the remaining alkyl halide is added dropwise.

Q2: The yield of this compound is low, and I am isolating 4-methylhexane as a major byproduct. What is causing this?

A2: The formation of 4-methylhexane indicates that the Grignard reagent is being protonated before it can react with carbon dioxide. The Grignard reagent is a strong base and will react with any acidic protons present.

Troubleshooting Steps:

  • Strict Anhydrous Conditions: As mentioned above, any trace of water in the reagents or on the glassware will protonate the Grignard reagent.[2]

  • Source of Carbon Dioxide: Use freshly crushed dry ice. Old dry ice can accumulate a layer of water ice on its surface from atmospheric moisture.

  • Order of Addition: Add the Grignard solution slowly to a large excess of crushed dry ice. Do not add the dry ice to the Grignard solution, as this can lead to localized depletion of CO₂ and reaction of the Grignard reagent with the initially formed carboxylate.

Q3: During the workup, I am having trouble separating the product from the magnesium salts. How can I improve the purification?

A3: The magnesium salts formed during the reaction can sometimes form emulsions or gelatinous precipitates, making extraction difficult.

Troubleshooting Steps:

  • Acidic Workup: After the reaction with CO₂, quench the reaction mixture with a cold, dilute strong acid like HCl or H₂SO₄. This will protonate the carboxylate and dissolve the magnesium salts as water-soluble species.

  • Extraction with a Weaker Base: To purify the carboxylic acid, extract the ether layer with a dilute aqueous solution of a weak base like sodium bicarbonate. The this compound will be deprotonated to form the water-soluble sodium salt, while neutral byproducts like unreacted alkyl halide will remain in the ether layer. The aqueous layer can then be separated and re-acidified to precipitate the pure carboxylic acid, which can then be extracted back into an organic solvent.

Experimental Protocols

Malonic Ester Synthesis of this compound

1. Formation of the Malonate Enolate:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, sodium ethoxide is prepared by cautiously adding sodium metal (1.0 eq) to absolute ethanol (B145695) under a nitrogen atmosphere.

  • After all the sodium has reacted, the solution is cooled to room temperature, and diethyl malonate (1.05 eq) is added dropwise with stirring.

2. Alkylation:

  • 1-bromo-3-methylpentane (1.0 eq) is added dropwise to the solution of the malonate enolate at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for 2-3 hours, or until TLC analysis indicates the consumption of the starting materials.

3. Hydrolysis and Decarboxylation:

  • The ethanol is removed by distillation. A solution of potassium hydroxide (3.0 eq) in water is added to the residue, and the mixture is refluxed for 4-6 hours to ensure complete saponification.

  • The reaction mixture is cooled, and the aqueous layer is washed with diethyl ether to remove any unreacted organic materials.

  • The aqueous layer is then carefully acidified with concentrated hydrochloric acid until the pH is ~1.

  • The acidified mixture is heated to reflux until the evolution of carbon dioxide ceases.

  • After cooling, the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude this compound, which can be further purified by distillation.

Grignard Synthesis of this compound

1. Formation of the Grignard Reagent:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine and a few milliliters of anhydrous diethyl ether.

  • A solution of 1-bromo-4-methylhexane (1.0 eq) in anhydrous diethyl ether is placed in the dropping funnel. A small portion of this solution is added to the magnesium.

  • The reaction is initiated by gentle warming. Once the reaction starts, the remaining alkyl bromide solution is added dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes.

2. Carboxylation:

  • In a separate large beaker or flask, place a large excess of freshly crushed dry ice.

  • The prepared Grignard solution is slowly poured onto the dry ice with vigorous stirring.

  • The mixture is stirred until all the excess dry ice has sublimated.

3. Workup and Purification:

  • The reaction mixture is quenched by the slow addition of cold 10% aqueous hydrochloric acid.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are then extracted with a 5% aqueous sodium bicarbonate solution.

  • The aqueous bicarbonate layer is separated and acidified with concentrated hydrochloric acid, leading to the precipitation of this compound.

  • The product is then extracted with diethyl ether, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the final product. Further purification can be achieved by vacuum distillation.

Visualizations

Malonic_Ester_Synthesis_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation start Diethyl Malonate + NaOEt enolate Malonate Enolate start->enolate Deprotonation alkylated_ester Diethyl (3-methylpentyl)malonate enolate->alkylated_ester SN2 Reaction alkyl_halide 1-bromo-3-methylpentane alkyl_halide->alkylated_ester hydrolysis Saponification (KOH, H₂O) alkylated_ester->hydrolysis diacid Substituted Malonic Acid hydrolysis->diacid decarboxylation Decarboxylation (H₃O⁺, Heat) diacid->decarboxylation product This compound decarboxylation->product

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Grignard_Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidic Workup start_grignard 1-bromo-4-methylhexane + Mg grignard_reagent 4-methylhexylmagnesium bromide start_grignard->grignard_reagent Anhydrous Ether carboxylate_salt Magnesium Carboxylate Salt grignard_reagent->carboxylate_salt Nucleophilic Addition co2 CO₂ (Dry Ice) co2->carboxylate_salt acid_workup H₃O⁺ carboxylate_salt->acid_workup product_grignard This compound acid_workup->product_grignard Protonation

Caption: Workflow for the Grignard Synthesis of this compound.

Troubleshooting_Logic cluster_malonic Malonic Ester Synthesis cluster_grignard Grignard Synthesis start Low Yield of this compound dialkylation Dialkylation Product Observed? start->dialkylation elimination Alkene Byproduct Observed? start->elimination incomplete_reaction Diacid Intermediate Isolated? start->incomplete_reaction no_grignard Grignard Failed to Form? start->no_grignard alkane_byproduct Alkane Byproduct Formed? start->alkane_byproduct dialkylation_sol Adjust Stoichiometry Slow Alkyl Halide Addition dialkylation->dialkylation_sol Yes elimination_sol Lower Reaction Temperature elimination->elimination_sol Yes incomplete_reaction_sol Ensure Complete Hydrolysis Sufficient Heating for Decarboxylation incomplete_reaction->incomplete_reaction_sol Yes no_grignard_sol Ensure Anhydrous Conditions Activate Magnesium no_grignard->no_grignard_sol Yes alkane_byproduct_sol Strict Anhydrous Conditions Use Fresh Dry Ice alkane_byproduct->alkane_byproduct_sol Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Troubleshooting low recovery of 5-Methylheptanoic acid during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of 5-Methylheptanoic acid, ensuring higher recovery and purity.

Troubleshooting Low Recovery of this compound

Low recovery of this compound during extraction can be attributed to several factors, from incorrect pH to the choice of solvent. This guide provides a systematic approach to identifying and resolving these common issues.

Question: My recovery of this compound is consistently low. What are the most likely causes?

Answer: Low recovery is a common issue that can often be resolved by addressing one or more of the following factors:

  • Incorrect pH of the Aqueous Phase: The protonation state of this compound is critical for its efficient partitioning into an organic solvent.

  • Suboptimal Organic Solvent: The choice of extraction solvent plays a significant role in the recovery of the target molecule.

  • Formation of Emulsions: The formation of a stable emulsion between the aqueous and organic phases can trap the analyte, leading to poor recovery.

  • Insufficient Mixing or Extraction Time: Inadequate contact between the two phases will result in an incomplete extraction.

  • Analyte Volatility: Although less common for this compound under standard conditions, loss of the analyte due to evaporation can occur if samples are not handled properly.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for extracting this compound?

A1: To ensure maximum recovery, the pH of the aqueous sample should be adjusted to at least two pH units below the pKa of this compound. The predicted pKa for this compound is approximately 4.78.[1][2] Therefore, adjusting the aqueous phase to a pH of ≤ 2.8 is recommended. This ensures the carboxylic acid is in its neutral, protonated form, which is more soluble in organic solvents.

Q2: Which organic solvent should I use for the extraction?

A2: The choice of solvent is crucial. A solvent that has a good affinity for this compound but is immiscible with water is ideal. Common choices for extracting short-chain fatty acids include:

  • Ethyl acetate: A moderately polar solvent that is effective for extracting small organic acids.

  • Methyl tert-butyl ether (MTBE): Another effective solvent for the extraction of short-chain fatty acids.

  • Diethyl ether: A common laboratory solvent, though its high volatility requires careful handling.

  • Hexane or Heptane: Non-polar solvents that can be used, sometimes in combination with a more polar solvent.

The optimal solvent may need to be determined empirically for your specific sample matrix.

Q3: I am observing a thick layer between the aqueous and organic phases after shaking. What is it and how can I get rid of it?

A3: This is likely an emulsion, a stable mixture of the two immiscible phases. Emulsions can significantly reduce recovery by trapping the analyte. Here are several techniques to break an emulsion:

  • Centrifugation: This is often the most effective method to break an emulsion.

  • "Salting out": Add a small amount of a saturated salt solution (e.g., brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help to force the separation of the two phases.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separation funnel multiple times to minimize emulsion formation.

  • Filtration: In some cases, passing the mixture through a bed of glass wool can help to break the emulsion.

Q4: How many extractions should I perform for optimal recovery?

A4: It is generally more effective to perform multiple extractions with smaller volumes of organic solvent than a single extraction with a large volume. For most applications, performing three to four extractions is recommended to ensure a high recovery rate.

Q5: Can I lose my analyte during the solvent evaporation step?

A5: While this compound is not extremely volatile, some loss can occur during solvent evaporation, especially if high temperatures or high vacuum are applied for an extended period. It is advisable to use a gentle stream of nitrogen or a rotary evaporator at a moderate temperature to remove the organic solvent.

Quantitative Data Summary

While specific solubility data for this compound is limited, the following table provides a general guide based on the behavior of other short-chain fatty acids. The solubility is generally higher in more polar organic solvents.

SolventPolarity IndexExpected Solubility of Short-Chain Fatty Acids
Water9.0Low (increases with decreasing chain length)
Methanol6.6High
Ethanol5.2High
Acetonitrile6.2Moderate
Ethyl Acetate4.3High
Methyl tert-butyl ether (MTBE)2.5High
Dichloromethane3.4Moderate
Chloroform4.4High
Toluene2.4Moderate
Hexane0.0Low

Note: This table provides a qualitative guide. Actual solubilities should be determined experimentally.

Experimental Protocol: Liquid-Liquid Extraction of this compound

This protocol outlines a general procedure for the extraction of this compound from an aqueous sample.

1. Sample Preparation:

  • Start with a known volume of your aqueous sample containing this compound in a separation funnel.

2. Acidification:

  • Slowly add a strong acid (e.g., 1M HCl) to the aqueous sample while monitoring the pH with a calibrated pH meter.
  • Adjust the pH to ≤ 2.8 .

3. Solvent Addition:

  • Add an appropriate volume of the chosen organic solvent (e.g., ethyl acetate). A common starting ratio is 1:1 (organic solvent volume : aqueous sample volume).

4. Extraction:

  • Stopper the separation funnel and gently invert it 10-15 times to allow for partitioning of the analyte into the organic phase. Avoid vigorous shaking to prevent emulsion formation.
  • Vent the funnel periodically to release any pressure buildup.

5. Phase Separation:

  • Place the separation funnel in a ring stand and allow the layers to fully separate.
  • If an emulsion forms, refer to the troubleshooting section (FAQ Q3).

6. Collection of Organic Phase:

  • Carefully drain the lower (aqueous) layer.
  • Collect the upper (organic) layer containing the this compound into a clean flask.

7. Repeated Extraction:

  • Return the aqueous layer to the separation funnel and repeat the extraction (steps 3-6) two to three more times with fresh portions of the organic solvent.
  • Combine all the organic extracts.

8. Drying of the Organic Extract:

  • Add a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) to the combined organic extracts to remove any residual water.
  • Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the solution is clear.

9. Solvent Removal:

  • Decant or filter the dried organic extract into a pre-weighed round-bottom flask.
  • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., < 40°C) or under a gentle stream of nitrogen.

10. Final Product:

  • The remaining residue is the extracted this compound. The recovery can be determined gravimetrically or by a suitable analytical technique (e.g., GC-MS, HPLC).

Visual Guides

TroubleshootingWorkflow start Start: Low Recovery of This compound check_ph Is the pH of the aqueous phase ≤ 2.8? start->check_ph adjust_ph Adjust pH to ≤ 2.8 with a strong acid check_ph->adjust_ph No check_solvent Is the organic solvent appropriate? check_ph->check_solvent Yes adjust_ph->check_ph change_solvent Select a more suitable solvent (e.g., Ethyl Acetate, MTBE) check_solvent->change_solvent No check_emulsion Is an emulsion present? check_solvent->check_emulsion Yes change_solvent->check_emulsion break_emulsion Break emulsion: - Centrifuge - Add brine - Gentle swirling check_emulsion->break_emulsion Yes check_mixing Was mixing adequate? check_emulsion->check_mixing No break_emulsion->check_mixing increase_mixing Increase mixing time or perform more extractions check_mixing->increase_mixing No end Improved Recovery check_mixing->end Yes increase_mixing->end

Caption: Troubleshooting workflow for low recovery.

ExtractionProtocol start Start: Aqueous Sample acidify Acidify to pH ≤ 2.8 start->acidify add_solvent Add Organic Solvent acidify->add_solvent extract Extract (Gentle Inversions) add_solvent->extract separate Separate Phases extract->separate collect_organic Collect Organic Layer separate->collect_organic repeat_extraction Repeat Extraction 2-3x collect_organic->repeat_extraction repeat_extraction->add_solvent Yes dry_extract Dry Combined Organic Extracts (e.g., Na2SO4) repeat_extraction->dry_extract No evaporate Evaporate Solvent dry_extract->evaporate end Isolated this compound evaporate->end

Caption: Experimental workflow for extraction.

References

Preventing degradation of 5-Methylheptanoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methylheptanoic Acid

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and throughout their experimental workflows.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Change in physical appearance (e.g., color, clarity). Oxidation or contamination.Discard the reagent. Review storage conditions to ensure the container is tightly sealed and stored under an inert atmosphere if necessary. Ensure proper cleaning of all labware.
Inconsistent experimental results. Degradation of the compound leading to lower effective concentration or interference from degradation products.Verify the purity of the this compound stock. Perform a stability check using the analytical protocol provided below. If degradation is confirmed, use a fresh, properly stored sample.
Precipitate formation upon refrigeration. Low-temperature insolubility.While refrigeration is recommended for long-term storage, allow the compound to return to room temperature and ensure it is fully dissolved before use. If solubility issues persist, consider preparing fresh solutions.
pH of the solution changes over time. Interaction with container material or absorption of atmospheric CO2 (for aqueous solutions).Use high-quality, inert containers (e.g., borosilicate glass or PTFE). For pH-sensitive applications, prepare solutions fresh and measure the pH before each use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The recommended storage temperature is 2-8°C.[1][2] It should be protected from light and moisture.[2]

Q2: What are the primary degradation pathways for this compound?

A2: As a saturated branched-chain fatty acid, this compound is relatively stable. The most likely degradation pathways are:

  • Oxidation: Although more resistant to oxidation than unsaturated fatty acids, slow oxidation can occur over long periods, especially in the presence of oxygen, heat, light, or metal ions. This can lead to the formation of hydroperoxides, which can further break down into smaller aldehydes, ketones, and carboxylic acids.

  • Thermal Degradation: At elevated temperatures, decarboxylation and cleavage of the carbon chain can occur, leading to the formation of various smaller hydrocarbons and other volatile compounds.

Q3: Which materials should be avoided for storing this compound?

A3: Avoid containers made of materials that can be attacked by acids or that may leach impurities. This includes some plastics and low-quality glass. Strong oxidizing agents should not be stored in the same area.[2] For critical applications, it is best to use amber borosilicate glass vials with PTFE-lined caps.

Q4: How can I check for degradation in my sample of this compound?

A4: Degradation can be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). A change in the purity profile, indicated by the appearance of new peaks or a decrease in the main peak area, suggests degradation. The provided experimental protocol below outlines a GC-MS method for this purpose.

Q5: Is this compound sensitive to light?

A5: Saturated fatty acids like this compound do not strongly absorb visible or UV light and are therefore not highly susceptible to direct photodegradation. However, the presence of photosensitizing impurities can lead to indirect degradation. Therefore, it is a best practice to store it in amber or opaque containers to protect it from light.

Data Presentation

The following tables summarize the expected stability of this compound under various stress conditions. This data is illustrative and based on the general behavior of branched-chain saturated fatty acids. Actual results may vary.

Table 1: Illustrative Thermal Stability of this compound

TemperatureDurationAtmosphereExpected PurityPotential Degradation Products
2-8°C24 monthsInert (Argon)>99.5%Negligible
25°C (Room Temp)12 monthsAir~99%Trace oxidative products
40°C6 monthsAir~97%Oxidative products, trace decarboxylation products
80°C1 monthAir~90%Oxidative and thermal degradation products

Table 2: Illustrative Forced Degradation Study Results for this compound

ConditionReagent/IntensityDurationExpected DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours @ 60°C< 1%Negligible
Base Hydrolysis 0.1 M NaOH24 hours @ 60°C< 1%Negligible (forms sodium salt)
Oxidation 3% H₂O₂24 hours @ RT5-10%Hydroxylated and shorter-chain carboxylic acids
Photostability ICH Q1B Option 27 days< 2%Trace oxidative products (if impurities are present)
Thermal 105°C48 hours2-5%Shorter-chain alkanes and carboxylic acids

Experimental Protocols

Protocol 1: Stability-Indicating GC-MS Method for this compound

This protocol describes a Gas Chromatography-Mass Spectrometry (GC-MS) method to assess the purity of this compound and detect potential degradation products.

1. Sample Preparation and Derivatization: a. Accurately weigh approximately 10 mg of this compound into a clean glass vial. b. Add 1 mL of Toluene and vortex to dissolve. c. Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). d. Cap the vial tightly and heat at 70°C for 30 minutes. e. Cool to room temperature before injection.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent
  • MS System: Agilent 5977A or equivalent
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
  • Inlet Temperature: 250°C
  • Injection Volume: 1 µL
  • Split Ratio: 20:1
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min
  • Oven Program:
  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp: 10°C/min to 250°C.
  • Hold: 5 minutes at 250°C.
  • MSD Transfer Line: 280°C
  • Ion Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Scan Range: m/z 40-450

3. Data Analysis: a. Identify the peak for the TMS-derivatized this compound. b. Integrate all peaks in the chromatogram. c. Calculate the purity as the percentage of the main peak area relative to the total peak area. d. Tentatively identify degradation products by comparing their mass spectra to a library (e.g., NIST).

Mandatory Visualizations

Degradation_Pathway cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation MHA This compound Oxidation Oxidation (O₂, Heat, Light, Metal Ions) MHA->Oxidation Thermal Thermal Stress (High Temperature) MHA->Thermal Hydroperoxides Hydroperoxides Oxidation->Hydroperoxides Decarboxylation Decarboxylation Thermal->Decarboxylation Cleavage Chain Cleavage Thermal->Cleavage Deg_Products1 Shorter-chain aldehydes, ketones, and carboxylic acids Hydroperoxides->Deg_Products1 Breakdown Deg_Products2 Shorter-chain alkanes and other volatiles Decarboxylation->Deg_Products2 Cleavage->Deg_Products2

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_results Results Interpretation start Start: Obtain this compound Sample prep Sample Preparation (Weighing and Dissolving) start->prep deriv Derivatization with BSTFA (70°C for 30 min) prep->deriv gcms GC-MS Analysis deriv->gcms data Data Processing (Peak Integration and Library Search) gcms->data decision Purity > 99%? data->decision pass Sample is stable. Proceed with experiment. decision->pass Yes fail Degradation detected. Review storage/handling. decision->fail No end_pass End pass->end_pass end_fail End fail->end_fail

Caption: Workflow for stability assessment of this compound.

References

Technical Support Center: 5-Methylheptanoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 5-methylheptanoic acid.

Troubleshooting Guides

This section addresses common issues encountered during the derivatization of this compound.

Issue 1: Low Yield of the Desired Derivative

Question: I am experiencing a low yield of my this compound derivative. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the derivatization of this compound can stem from several factors, primarily related to reaction equilibrium, reagent purity, and reaction conditions.

Potential Causes and Solutions:

  • Presence of Water: Water can participate in side reactions, such as the hydrolysis of the ester product back to the carboxylic acid, or reaction with silylating agents.[1][2][3]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. For esterification reactions, consider using a Dean-Stark apparatus to remove water as it is formed.[2][3] Molecular sieves can also be added to the reaction mixture to scavenge water.[2][4]

  • Reaction Equilibrium: Esterification and amidation reactions are often reversible, which can limit the final yield.[1][2][4]

    • Solution: To shift the equilibrium towards the product, you can use a large excess of one of the reactants, typically the less expensive one (e.g., the alcohol in an esterification).[1][2] Alternatively, removing one of the products (e.g., water) will also drive the reaction to completion.[2][3]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can lead to incomplete reactions.[2][4]

    • Solution: Optimize the reaction conditions by systematically varying the temperature, time, and catalyst amount. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[3]

  • Steric Hindrance: The branched nature of this compound can cause steric hindrance, slowing down the reaction rate.[1][2][5]

    • Solution: Consider using a more reactive derivatizing agent. For sterically hindered carboxylic acids, DMF-dialkylacetals can be effective for esterification.[5] For amide formation, converting the carboxylic acid to an acyl chloride first can increase reactivity.[6][7][]

Issue 2: Presence of Unexpected Peaks in Chromatogram

Question: My chromatogram shows several unexpected peaks after derivatizing this compound. What could be the source of these peaks?

Answer:

Unexpected peaks in your chromatogram are likely due to side products from the derivatization reaction, impurities in your sample or reagents, or degradation of the derivative.

Potential Sources of Unexpected Peaks:

  • Side Products from the Derivatization Reagent: Some derivatization reagents can self-react or degrade to form byproducts. For example, excess silylating reagents can hydrolyze in the presence of moisture. Some reagents may also form dimers.[9]

    • Solution: Use a minimal excess of the derivatizing reagent. Ensure anhydrous conditions to prevent hydrolysis. A reagent blank should always be run to identify peaks originating from the reagent itself.[10]

  • Incomplete Derivatization: The underivatized this compound may appear as a broad, tailing peak in GC analysis.[10][11]

    • Solution: Optimize the reaction conditions (temperature, time, reagent concentration) to ensure the reaction goes to completion.[10]

  • Formation of Multiple Derivatives: If other reactive functional groups are present in your sample matrix, they may also be derivatized, leading to multiple products.[12]

    • Solution: Purify your this compound sample before derivatization to remove any interfering compounds.

  • Derivative Instability: Some derivatives may not be stable over time, especially if exposed to moisture or air.

    • Solution: Analyze the derivatized sample as soon as possible after preparation. Store derivatives under an inert atmosphere and at a low temperature if immediate analysis is not possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound for GC analysis?

A1: The three most common methods for derivatizing carboxylic acids like this compound for GC analysis are:

  • Silylation: This is a very common method where an active hydrogen in the carboxylic acid group is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS).[12] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[13][14] Silylated derivatives are more volatile and thermally stable.[12]

  • Esterification (Alkylation): This involves converting the carboxylic acid to an ester, most commonly a methyl ester (Fatty Acid Methyl Ester or FAME).[5][10][12] This is a robust method that produces stable derivatives.[5][10] Reagents like diazomethane, trimethylsilyldiazomethane, or an alcohol (e.g., methanol) with an acid catalyst (e.g., BF3 or BCl3) are frequently used.[5][10][11][14]

  • Acylation: In this method, the hydroxyl group of the carboxylic acid is replaced with another acyl group, though this is more commonly used to derivatize alcohols and amines.[12]

Q2: What are the potential side products for each of these derivatization methods?

A2: The following table summarizes the expected main product and potential side products for the common derivatization methods of this compound.

Derivatization MethodReagent ExampleMain ProductPotential Side Products
Silylation BSTFA + 1% TMCSThis compound, trimethylsilyl esterUnreacted this compound, Silyl ethers (from reaction with any water), Byproducts from the silylating agent itself
Esterification Methanol + BCl₃This compound, methyl esterUnreacted this compound, Byproducts from the alcohol (e.g., dimethyl ether under harsh conditions)
Amide Formation Thionyl Chloride then Ammonia5-methylheptanamideUnreacted this compound, Ammonium salt of the carboxylic acid, HCl salt of ammonia

Q3: How do I choose the best derivatization method for my application?

A3: The choice of derivatization method depends on several factors:

  • Analytical Technique: For GC-MS, silylation and esterification are very common. For HPLC, derivatization with a UV-active or fluorescent tag may be necessary.[15][16]

  • Sample Matrix: If your sample contains a lot of water, silylation may be problematic due to the moisture sensitivity of the reagents.[13] Esterification with an acid catalyst can tolerate small amounts of water, but excess water will still be detrimental.

  • Required Stability: Ester derivatives are generally more stable than silyl derivatives, which can be sensitive to hydrolysis.[12]

  • Potential for Side Reactions: Consider the reactivity of other functional groups in your sample to avoid unwanted side reactions.

Experimental Protocols

Protocol 1: Esterification of this compound to its Methyl Ester (FAME) using BCl₃-Methanol

This protocol is a guideline and may need to be optimized for your specific application.[10]

  • Sample Preparation: Weigh 1-25 mg of this compound into a 5-10 mL micro reaction vessel. If the sample is in a non-polar solvent, it can be used directly. If in an aqueous solvent, evaporate to dryness first.

  • Reagent Addition: Add 2 mL of 12% w/w BCl₃-methanol to the reaction vessel.

  • Reaction: Heat the mixture at 60°C for 5-10 minutes. The optimal time should be determined experimentally.

  • Extraction: Cool the reaction vessel, then add 1 mL of water and 1 mL of hexane (B92381).

  • Sample Collection: Vortex the mixture and allow the layers to separate. Carefully collect the upper hexane layer containing the this compound methyl ester for analysis.

Protocol 2: Silylation of this compound using BSTFA

This protocol is a general guideline for silylation.[13][14]

  • Sample Preparation: Ensure the sample is completely dry. Lyophilization is recommended if the sample is in an aqueous solution.[13] Place the dried sample (typically in the microgram to low milligram range) in a GC vial.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample. Then, add 50 µL of BSTFA (often with 1% TMCS as a catalyst).

  • Reaction: Cap the vial tightly and vortex for 10 seconds. Heat the vial at 60°C for 60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis. Dilution with a solvent like dichloromethane (B109758) may be necessary depending on the concentration.

Visualizations

Diagram 1: General Workflow for Derivatization of this compound

G start Start with This compound Sample prep Sample Preparation (e.g., extraction, drying) start->prep derivatization Derivatization Reaction (Esterification or Silylation) prep->derivatization analysis Instrumental Analysis (GC-MS or LC-MS) derivatization->analysis end Data Interpretation analysis->end

A general experimental workflow for the derivatization and analysis of this compound.

Diagram 2: Troubleshooting Logic for Low Derivative Yield

G start Low Derivative Yield Observed check_water Is the reaction anhydrous? start->check_water remove_water Dry reagents/solvents. Use Dean-Stark or molecular sieves. check_water->remove_water No check_equilibrium Is the reaction reversible? check_water->check_equilibrium Yes remove_water->check_equilibrium shift_equilibrium Use excess reagent or remove a byproduct. check_equilibrium->shift_equilibrium Yes check_conditions Are reaction conditions optimal? check_equilibrium->check_conditions No shift_equilibrium->check_conditions optimize_conditions Optimize temperature, time, and catalyst concentration. check_conditions->optimize_conditions No success Yield Improved check_conditions->success Yes optimize_conditions->success

A troubleshooting decision tree for addressing low yields in derivatization reactions.

References

Chiral HPLC separation of 5-Methylheptanoic acid enantiomers baseline issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chiral HPLC separation of 5-Methylheptanoic acid enantiomers, with a specific focus on resolving baseline irregularities.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of an unstable, noisy, or drifting baseline in my chromatogram?

An unstable baseline can obscure small peaks and compromise accurate quantification. The most common causes include:

  • Mobile Phase Issues : The mobile phase is a frequent source of baseline noise.[1] Problems can stem from impurities in solvents, the use of low-quality reagents, or dissolved gases forming microbubbles that interfere with the detector.[1][2] In gradient elution, differences in the UV absorbance of the mobile phase components can cause significant drift.[3][4]

  • Detector Instability : The detector itself can be a source of noise. A failing UV lamp (deuterium or tungsten) can cause irregular fluctuations.[1] Contaminants or air bubbles trapped in the detector flow cell can also lead to a noisy baseline.[5]

  • Inadequate System Equilibration : If the column is not fully equilibrated with the mobile phase, especially after changing solvents, the baseline may drift until equilibrium is reached.[6]

  • Temperature Fluctuations : Variations in the ambient temperature or an unstable column oven can affect the mobile phase viscosity and the refractive index, leading to baseline drift.[6][7]

  • Pump and Hardware Issues : Malfunctioning pump components, such as worn seals or faulty check valves, can cause inconsistent mobile phase delivery, resulting in pressure fluctuations and a pulsating or noisy baseline.[2][4]

Q2: I am observing unexpected "ghost peaks" in my chromatogram, even in blank runs. What are they and how can I eliminate them?

Ghost peaks are extraneous peaks that can originate from several sources and often appear during gradient runs.[7]

  • Mobile Phase Contamination : This is the most common cause.[8] Even HPLC-grade solvents can contain trace impurities like plasticizers or antioxidants.[8] Buffers can also promote microbial growth over time, leading to interfering peaks.[8]

  • Autosampler Carryover : Residues from a previous, highly concentrated sample can adsorb to the inside or outside of the autosampler needle and be injected into the column in a subsequent run.[8][9][10]

  • System Contamination : Impurities can accumulate in various parts of the HPLC system, such as the pump mixer or tubing, and leach out during analysis.[8]

  • Column Bleed/Contamination : Strongly retained compounds from previous injections may slowly elute in later runs, appearing as broad ghost peaks.[8]

Q3: Why am I seeing poor resolution or no separation of the this compound enantiomers?

Poor resolution (Resolution < 1.5) means the peaks for the two enantiomers are not adequately separated, making quantification unreliable.[7]

  • Suboptimal Mobile Phase : For acidic compounds like this compound, the mobile phase composition is critical. The wrong ratio of non-polar solvent (e.g., n-hexane) to polar modifier (e.g., isopropanol) can lead to poor separation.[6]

  • Missing or Incorrect Additive : The most crucial factor for an acidic analyte is the presence of an acidic modifier, such as Trifluoroacetic Acid (TFA) or Formic Acid (FA).[11] This additive suppresses the ionization of the carboxylic acid group, preventing unwanted ionic interactions with the stationary phase that cause peak tailing and poor resolution.[6][7]

  • Inappropriate Temperature : Temperature affects the thermodynamics of chiral recognition.[7] Generally, lower temperatures enhance selectivity, but this is compound-dependent. The temperature should be carefully controlled and optimized.[6][7]

  • High Flow Rate : A flow rate that is too high reduces the interaction time between the enantiomers and the chiral stationary phase (CSP), which can decrease resolution.[6]

Q4: My analyte peaks are showing significant tailing. What is the cause and how can I achieve symmetrical peaks?

Peak tailing occurs when the back half of the peak is broader than the front half. For an acidic analyte like this compound, this is a common issue.

  • Secondary Interactions : Tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[7] Since this compound is acidic, it can be deprotonated and interact ionically with the stationary phase if the mobile phase pH is not controlled.

  • Solution : The primary solution is to add a small concentration (typically 0.1%) of a strong acidic modifier like TFA to the mobile phase.[6][7] The acid ensures the analyte remains in its neutral, protonated form, minimizing secondary interactions and resulting in sharper, more symmetrical peaks.

  • Column Overload : Injecting too much sample can overload the column and cause peak distortion, including tailing.[6][7] Try diluting the sample to see if peak shape improves.

  • Column Health : A contaminated or degraded column can also lead to poor peak shape. Flushing the column with a strong solvent may help.[6][7]

Experimental Data and Protocols

Recommended HPLC Parameters

The following table summarizes typical starting conditions for the chiral separation of acidic compounds like this compound, based on established methods for similar molecules.[12]

ParameterRecommended ConditionRationale & Notes
Instrument Standard HPLC/UPLC SystemEnsure system is clean and well-maintained.
Column Polysaccharide-based CSP (e.g., CHIRALPAK series)These columns are widely effective for a broad range of chiral compounds.[12][13]
Mobile Phase n-Hexane / Isopropanol (IPA)Typical starting ratio: 90:10 (v/v). Adjust ratio to optimize resolution.[13]
Mobile Phase Additive 0.1% Trifluoroacetic Acid (TFA) CRITICAL . Suppresses ionization of the carboxylic acid, improving peak shape and resolution.[6][7][11][12]
Flow Rate 0.5 - 1.0 mL/minLower flow rates can increase interaction time and improve resolution.[6]
Column Temperature 15°C - 40°COptimize for best resolution. Lower temperatures often improve selectivity.[6][7]
Detection Wavelength 210 - 220 nmCarboxylic acids typically have low UV absorbance at higher wavelengths.
Injection Volume 5 - 10 µLKeep volume low to prevent column overload.
Sample Solvent Mobile PhaseDissolve the sample in the mobile phase to prevent peak distortion.[6]
Protocol 1: Standard Operating Procedure for Chiral Separation
  • Mobile Phase Preparation : Prepare the mobile phase by mixing the appropriate volumes of n-Hexane and Isopropanol. Add Trifluoroacetic Acid (TFA) to a final concentration of 0.1%. For example, for 1 L of 90:10 n-Hexane/IPA with 0.1% TFA, use 900 mL n-Hexane, 100 mL IPA, and 1 mL TFA.

  • Degassing : Thoroughly degas the mobile phase using an inline degasser, helium sparging, or sonication to prevent bubble formation.[1][5]

  • System Equilibration : Equilibrate the column with the mobile phase at the set flow rate for at least 30-60 minutes, or until a stable, flat baseline is achieved.[6]

  • Sample Preparation : Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 0.5 - 1.0 mg/mL).

  • Injection : Inject the sample onto the column and begin data acquisition.

  • Optimization : If separation is not optimal, systematically adjust the mobile phase ratio (e.g., to 95:5 or 85:15 n-Hexane/IPA) or the column temperature to improve resolution.

Protocol 2: Troubleshooting Ghost Peaks

This protocol helps determine the source of ghost peaks.[7]

  • Run a Blank Gradient : First, run your analysis method (gradient or isocratic) with no injection.

  • Analyze the Result :

    • If ghost peaks are present : The source is the HPLC system or the mobile phase.[7] Prepare fresh mobile phase with high-purity solvents and re-run. If peaks persist, system contamination is likely.

    • If the blank run is clean : The source is related to the injection. Proceed to the next step.

  • Inject Sample Solvent : Inject a blank of the solvent used to dissolve your sample.

  • Analyze the Result :

    • If ghost peaks appear : The sample solvent is contaminated.

    • If the solvent blank is clean : The issue is likely autosampler carryover from a previous injection. Implement a robust needle wash protocol between injections.

Troubleshooting Workflows & Diagrams

The following diagrams illustrate logical workflows for diagnosing and resolving common baseline issues.

start Baseline Issue Observed issue_type Identify Issue Type start->issue_type noise Noise / Drift issue_type->noise Irregular Fluctuations ghost Ghost Peaks issue_type->ghost Unexpected Peaks poor_res Poor Resolution issue_type->poor_res Co-eluting Peaks check_mp Check Mobile Phase (Freshness, Purity, Degassing) noise->check_mp run_blank Run Blank Injection ghost->run_blank optimize_method Optimize Method (Mobile Phase Ratio, Additive, Temp, Flow) poor_res->optimize_method check_temp Verify Temp Control check_mp->check_temp check_detector Inspect Detector (Lamp, Cell) check_temp->check_detector solution_noise Stable Baseline check_detector->solution_noise check_carryover Check for Carryover (Implement Needle Wash) run_blank->check_carryover solution_ghost Clean Chromatogram check_carryover->solution_ghost solution_res Resolution > 1.5 optimize_method->solution_res

Caption: General troubleshooting workflow for HPLC baseline issues.

problem Ghost Peaks Detected sol1 Prepare Fresh Mobile Phase (Use High-Purity Solvents) problem->sol1 can be solved by sol2 Implement Robust Needle Wash Protocol problem->sol2 can be solved by sol3 Use Fresh, High-Purity Sample Solvent problem->sol3 can be solved by sol4 Flush System & Column with Strong Solvent problem->sol4 can be solved by cause1 Mobile Phase Contamination cause1->problem is caused by cause2 Autosampler Carryover cause2->problem is caused by cause3 Sample Solvent Impurity cause3->problem is caused by cause4 System Contamination cause4->problem is caused by

References

5-Methylheptanoic acid NMR spectrum interpretation difficulties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of ¹H and ¹³C NMR spectra for 5-methylheptanoic acid. It is designed for researchers, scientists, and professionals in drug development who may encounter specific challenges during spectral analysis.

Frequently Asked Questions (FAQs)

Q1: How many signals should I expect in the ¹H and ¹³C NMR spectra of this compound?

A1: Due to the molecule's structure, you should expect to see 8 distinct signals in both the ¹H and ¹³C NMR spectra.

The structure of this compound is: CH₃(8)-CH₂(7)-CH(6)(CH₃(9))-CH₂(5)-CH₂(4)-CH₂(3)-C(2)OOH(1) (Note: Carbons are numbered unconventionally for proton assignment clarity below)

Each carbon atom is in a unique chemical environment, resulting in eight separate signals in the ¹³C NMR spectrum. Similarly, each set of protons is chemically non-equivalent, leading to eight signals in the ¹H NMR spectrum. The presence of a chiral center at carbon-5 is a key factor, rendering the protons on the adjacent methylene (B1212753) groups (C4 and C6) diastereotopic and thus chemically non-equivalent.[1][2][3]

Q2: Why do the protons on the C4 methylene group appear as a complex multiplet instead of a simple triplet?

A2: This complexity arises because the protons on the methylene group at position C4 (and C6) are diastereotopic .

The carbon atom at position 5 is a chiral center. This chirality makes the local electronic environment different for each of the two protons on the adjacent C4 methylene group.[1][3][4] As a result:

  • They are chemically non-equivalent and have slightly different chemical shifts.

  • They couple to each other (geminal coupling).

  • They both couple to the neighboring protons on C3 and C5.

This combination of geminal and vicinal coupling for two non-equivalent protons results in a complex splitting pattern, often referred to as a multiplet, rather than a simple, first-order pattern like a triplet.[2] The same principle applies to the protons on the C6 methylene group.

Q3: How can I assign the signals in the ¹H NMR spectrum to the specific protons in the molecule?

A3: Signal assignment is based on chemical shift, integration, and multiplicity (splitting pattern). The table below provides predicted values. A logical workflow can also guide the assignment process.

Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Integration Multiplicity Typical Coupling Constants (J, Hz)
H1 (-COOH) 10.0 - 12.0 1H Singlet (broad) -
H2 (-CH₂-COOH) 2.2 - 2.5 2H Triplet (t) ³J ≈ 7.5
H8 (-CH₃) 1.1 - 1.3 3H Doublet (d) ³J ≈ 6.5
H7 (-CH₃) 0.8 - 0.95 3H Triplet (t) ³J ≈ 7.0

| H3, H4, H5, H6 | 1.1 - 1.7 | 7H total | Overlapping Multiplets | - |

Note: The signals for protons on carbons 3, 4, 5, and 6 are often in a crowded, overlapping region of the spectrum and may require 2D NMR techniques for full resolution.

Logical Workflow for ¹H NMR Signal Assignment

G start Start Analysis cooh Identify Broad Singlet (10-12 ppm) start->cooh assign_cooh Assign to -COOH (H1) cooh->assign_cooh alpha_ch2 Locate Triplet (~2.3 ppm) assign_cooh->alpha_ch2 assign_alpha Assign to α-CH₂ (H2) alpha_ch2->assign_alpha upfield Analyze Upfield Region (0.8-1.7 ppm) assign_alpha->upfield methyls Identify Triplet and Doublet (~0.9 ppm) upfield->methyls assign_methyls Triplet = C7-CH₃ Doublet = C8-CH₃ methyls->assign_methyls multiplets Analyze Remaining Complex Multiplets assign_methyls->multiplets two_d Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm assignments multiplets->two_d finish Final Assignment Complete two_d->finish

References

Column bleeding interference in GC analysis of 5-Methylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC Analysis of 5-Methylheptanoic Acid

Welcome to our technical support center for the gas chromatography (GC) analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on mitigating interference from column bleeding.

Troubleshooting Guide: Column Bleeding Interference

Issue: You are observing a rising baseline, ghost peaks, or poor signal-to-noise ratio in the chromatogram during the analysis of this compound, suspecting interference from column bleeding.

Column bleed is the degradation of the stationary phase of the GC column, which can release siloxane compounds that create a rising baseline and interfere with the detection and quantification of analytes.[1][2] This issue is particularly prevalent at higher temperatures required for the elution of derivatized fatty acids.[3]

Visualizing the Problem: The Logic of Troubleshooting Column Bleed

Troubleshooting Logic for Column Bleeding A High Baseline/Ghost Peaks Observed B Symptom Consistent with Column Bleed? A->B C Check Operating Conditions B->C Yes P Other Issue (e.g., Contamination) B->P No D Temperature Exceeds Limit? C->D E Reduce Oven Temperature D->E Yes F Check for System Leaks D->F No O Problem Resolved E->O G Leaks Detected? F->G H Repair Leaks (Septum, Fittings) G->H Yes I Evaluate Column Health G->I No H->O J Column Old or Damaged? I->J K Condition or Replace Column J->K Yes L Review Sample Preparation J->L No K->O M Aggressive Reagents Injected? L->M N Optimize Sample Cleanup M->N Yes M->O No N->O

Caption: A flowchart outlining the systematic approach to diagnosing and resolving issues related to column bleeding in GC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of column bleeding in GC analysis?

A1: Column bleeding is primarily caused by:

  • Thermal Degradation: Operating the GC column at or near its maximum temperature limit for extended periods can cause the stationary phase to break down.[3]

  • Oxygen Damage: The presence of even trace amounts of oxygen in the carrier gas at high temperatures can lead to rapid degradation of the stationary phase.[4] This is a common issue arising from leaks in the system or impure carrier gas.[5]

  • Chemical Damage: Aggressive chemicals, such as derivatization reagents or samples with extreme pH values, can chemically attack and degrade the stationary phase.[5]

Q2: How can I identify if the interference in my chromatogram is due to column bleed?

A2: You can identify column bleed by observing the following symptoms:

  • Rising Baseline: A gradual and steady increase in the baseline signal as the oven temperature ramps up is a classic sign of column bleed.[1][2]

  • Ghost Peaks: The appearance of broad, poorly defined peaks that are not present in the sample can be due to the condensation and subsequent elution of bleed products.

  • Increased Baseline Noise: A general increase in the noise level of the baseline, which reduces the signal-to-noise ratio of your analyte peaks.

  • Mass Spectra (for GC-MS): In GC-MS, polysiloxane-based columns produce characteristic bleed ions, such as m/z 73, 207, and 281.

Q3: How does column bleed specifically affect the analysis of this compound?

A3: Column bleed can significantly impact the analysis of this compound, which is typically analyzed as its more volatile fatty acid methyl ester (FAME) derivative.[6][7] The interference can manifest in several ways:

  • Co-elution: Bleed-related peaks can co-elute with the this compound methyl ester peak, leading to inaccurate quantification.

  • Reduced Sensitivity: The increased baseline noise from column bleed can obscure the peak of interest, especially at low concentrations, making accurate detection and integration difficult.

  • Inaccurate Mass Spectra: In GC-MS analysis, bleed-related ions can interfere with the mass spectrum of the analyte, complicating identification.

Q4: What are the recommended GC columns for the analysis of this compound and how does the choice impact column bleed?

A4: For the analysis of branched-chain fatty acids like this compound (as FAMEs), polar capillary columns are recommended to achieve good separation from other fatty acid isomers.[8][9] Commonly used stationary phases include:

  • Polyethylene Glycol (PEG) or WAX-type columns (e.g., DB-WAX, HP-INNOWAX): These are highly polar and provide good separation of FAMEs.[9]

  • Cyanopropyl Silicone Columns (e.g., DB-23, HP-88): These are also highly polar and are particularly effective for separating complex mixtures of FAMEs, including positional and geometric isomers.[9]

The choice of a low-bleed version of these columns is crucial for minimizing baseline interference, especially when operating at the higher temperatures required for FAME analysis.

Q5: What immediate steps can I take to reduce column bleeding?

A5: To immediately address column bleeding, you can:

  • Lower the Final Oven Temperature: Operate at least 20-30°C below the column's maximum rated temperature.[3]

  • Check for Leaks: Use an electronic leak detector to check for leaks at the injector, detector, and column fittings.[5]

  • Use High-Purity Carrier Gas: Ensure your carrier gas is of high purity and that oxygen and moisture traps are installed and functioning correctly.

  • Condition the Column: Properly conditioning a new column or reconditioning an existing one can help remove volatile contaminants and stabilize the stationary phase.

Experimental Protocols

Protocol 1: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME)

This protocol describes a common method for the derivatization of fatty acids to their corresponding methyl esters using Boron Trifluoride (BF₃)-Methanol, which is a widely used and effective reagent for this purpose.[6][7]

Materials:

  • This compound standard or sample extract

  • BF₃-Methanol solution (12-14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663)

  • Screw-cap glass vials with PTFE-lined septa

Procedure:

  • Accurately weigh approximately 1-10 mg of the this compound standard or the dried sample extract into a screw-cap vial.

  • Add 2 mL of BF₃-Methanol solution to the vial.

  • Tightly cap the vial and heat at 60°C for 10 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane to the vial.

  • Vortex the mixture for 1 minute to extract the FAME into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The hexane solution containing the this compound methyl ester is now ready for GC analysis.

Visualizing the Derivatization Workflow

Derivatization Workflow for this compound A Weigh Sample B Add BF3-Methanol A->B C Heat at 60°C B->C D Cool to Room Temp. C->D E Add NaCl and Hexane D->E F Vortex to Extract E->F G Separate Layers F->G H Collect Hexane Layer G->H I Dry with Na2SO4 H->I J Ready for GC Analysis I->J

Caption: A step-by-step workflow for the derivatization of this compound to its methyl ester for GC analysis.

Protocol 2: GC-FID Analysis of this compound Methyl Ester

This protocol provides a general starting point for the GC-FID analysis. Parameters may need to be optimized for your specific instrument and application.

Instrumentation and Conditions:

ParameterRecommended Setting
GC System Gas Chromatograph with Flame Ionization Detector (FID)
Column DB-WAX or HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen, high purity
Flow Rate Constant flow, 1.0 mL/min
Injection Mode Split (e.g., 50:1) or Splitless (for trace analysis)
Injection Volume 1 µL
Injector Temperature 250°C
Oven Temperature Program Initial: 100°C, hold for 2 minRamp: 10°C/min to 200°CHold: 5 min
Detector Temperature 280°C
Detector Gases Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (N₂ or He): 25 mL/min

Data Presentation

Table 1: Troubleshooting Summary for Column Bleed

SymptomPotential CauseRecommended Action
Rising Baseline Thermal degradation of the stationary phase.Operate at least 20-30°C below the column's maximum temperature limit.[3]
Ghost Peaks Condensation of bleed products in the system.Condition the column properly. Check for and eliminate cold spots in the GC system.
High Baseline Noise Oxygen in the carrier gas causing stationary phase degradation.Perform a thorough leak check of the GC system.[5] Ensure high-purity carrier gas and functional gas purifiers.
Poor Reproducibility Inconsistent column performance due to degradation.Replace the column if it is old or has been subjected to harsh conditions.
Tailing Peaks for Polar Analytes Active sites on the column due to stationary phase degradation.Trim the first few centimeters of the column. Use a column with a low-bleed, inert stationary phase.

This technical support center provides a comprehensive guide to understanding and mitigating the effects of column bleeding on the GC analysis of this compound. By following these troubleshooting steps and experimental protocols, researchers can improve the accuracy and reliability of their analytical results.

References

Technical Support Center: Stability of 5-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of 5-methylheptanoic acid in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to determine the stability of this compound in a new solvent?

A1: The initial step is to perform a forced degradation study.[1][2][3] This involves subjecting a solution of this compound in the solvent of interest to accelerated stress conditions such as heat, light, oxidation, and extreme pH levels.[3][4] The goal is to predict the long-term stability and identify potential degradation products.[1][2]

Q2: Which analytical techniques are suitable for quantifying this compound and its potential degradants?

A2: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a common and effective method for quantifying carboxylic acids like this compound.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially with derivatization to improve volatility and sensitivity.[6][7] Quantitative Nuclear Magnetic Resonance (qNMR) is another option that can provide accurate quantification without the need for a reference standard of the degradants.[7]

Q3: How should I prepare my samples for a forced degradation study?

A3: A stock solution of this compound should be prepared in the solvent of interest at a known concentration, typically around 1 mg/mL.[4] Aliquots of this solution are then subjected to different stress conditions. It is crucial to include a control sample kept at ambient temperature and protected from light to serve as a baseline.

Q4: What are the typical stress conditions used in a forced degradation study for a carboxylic acid?

A4: Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl or H₂SO₄ at room temperature, with heating if no degradation is observed.[4]

  • Base Hydrolysis: 0.1 M to 1 M NaOH or KOH at room temperature, with heating if necessary.[4]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[4]

  • Thermal Degradation: Heating the solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a controlled environment.[3][4]

  • Photostability: Exposing the solution to a combination of UV and visible light, as per ICH Q1B guidelines.[4]

Troubleshooting Guide

Issue: No degradation is observed under any stress condition.

  • Possible Cause: The stress conditions may not be harsh enough.

  • Solution: Increase the temperature, the concentration of the stressor (acid, base, or oxidizing agent), or the duration of the exposure. For thermal degradation, consider incremental temperature increases.

Issue: The compound degrades completely in all stress conditions.

  • Possible Cause: The stress conditions are too harsh.

  • Solution: Reduce the temperature, the concentration of the stressor, or the exposure time. The goal is to achieve partial degradation (typically 5-20%) to identify the primary degradation products.[4]

Issue: Poor peak shape or resolution in the chromatogram.

  • Possible Cause: Issues with the analytical method, such as an inappropriate mobile phase, column, or gradient.

  • Solution: Optimize the HPLC or GC method. For HPLC, adjust the mobile phase composition, pH, or gradient. For GC, optimize the temperature program or consider derivatization.

Issue: Unexpected peaks are observed in the chromatogram of the control sample.

  • Possible Cause: Contamination of the solvent, glassware, or the initial sample of this compound.

  • Solution: Ensure the purity of the solvent and the cleanliness of all equipment. Analyze a blank (solvent only) to check for contaminants. Re-evaluate the purity of the this compound starting material.

Data Presentation

The following table is a template for summarizing the results of a forced degradation study of this compound in a hypothetical solvent.

Stress ConditionTemperature (°C)Duration (days)Initial Concentration (mg/mL)Final Concentration (mg/mL)Degradation (%)Number of Degradants
Control2571.000.9910
0.1 M HCl6071.000.85152
0.1 M NaOH6071.000.78223
3% H₂O₂2571.000.9281
Thermal8071.000.9551
Photolytic2571.000.9731

Experimental Protocols

Protocol: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to achieve a final concentration of 1.0 mg/mL.

  • Sample Preparation for Stress Testing:

    • Control: Transfer an aliquot of the stock solution into a light-protected container and store at ambient temperature.

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final peroxide concentration of 3%.

    • Thermal Degradation: Transfer an aliquot of the stock solution into a sealed vial.

    • Photostability: Transfer an aliquot of the stock solution into a photostable, transparent container.

  • Application of Stress:

    • Place the acid, base, and thermal degradation samples in a temperature-controlled oven at 60°C (or other appropriate temperature).

    • Keep the oxidative degradation sample at room temperature.

    • Expose the photostability sample to a light source according to ICH Q1B guidelines.

  • Sampling and Analysis:

    • Withdraw samples at predetermined time points (e.g., 1, 3, 5, and 7 days).

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analyze all samples, including the control, by a validated stability-indicating analytical method (e.g., HPLC-UV/MS).

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of the control sample.

    • Identify and characterize any significant degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution (1 mg/mL) B Aliquot for Stress Conditions A->B C Acid Hydrolysis (0.1 M HCl, 60°C) B->C D Base Hydrolysis (0.1 M NaOH, 60°C) B->D E Oxidation (3% H2O2, 25°C) B->E F Thermal (80°C) B->F G Photolytic (ICH Q1B) B->G H Sample at Time Points C->H D->H E->H F->H G->H I Neutralize Acid/Base Samples H->I J Analyze by HPLC-UV/MS I->J K Calculate % Degradation J->K L Identify Degradants K->L

Caption: Experimental workflow for a forced degradation study.

G A Unexpected Results? B No Degradation Observed A->B Yes D Complete Degradation A->D Yes F Poor Chromatography A->F Yes H Peaks in Control A->H Yes C Increase Stress: - Temperature - Concentration - Duration B->C E Decrease Stress: - Temperature - Concentration - Duration D->E G Optimize Analytical Method: - Mobile Phase - Gradient - Column F->G I Check for Contamination: - Solvent - Glassware - Starting Material H->I

References

Validation & Comparative

A Comparative Guide to the Biological Effects of 5-Methylheptanoic Acid and Heptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known and potential biological effects of 5-methylheptanoic acid, a branched-chain fatty acid (BCFA), and heptanoic acid, a straight-chain fatty acid (SCFA). While direct comparative studies on these two specific molecules are limited, this document synthesizes existing experimental data for each and extrapolates from the broader understanding of BCFA and SCFA pharmacology to highlight their likely divergent biological roles.

Introduction: Structural Differences and Metabolic Fates

Heptanoic acid is a saturated seven-carbon straight-chain fatty acid. In contrast, this compound is an eight-carbon branched-chain fatty acid with a methyl group at the fifth carbon position. This structural difference is critical as it dictates their distinct metabolic processing and biological activities. Straight-chain fatty acids are primarily metabolized through β-oxidation in the mitochondria. The metabolism of branched-chain fatty acids is more complex, often requiring additional enzymatic steps and occurring in peroxisomes. These metabolic differences likely underpin their distinct biological effects.

Comparative Biological Effects

The primary known biological activities of heptanoic acid and the anticipated effects of this compound, based on data from other BCFAs, are centered on epigenetic regulation and metabolic signaling.

Heptanoic Acid: A Histone Deacetylase (HDAC) Inhibitor

Heptanoic acid is a known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, heptanoic acid can induce histone hyperacetylation, leading to a more relaxed chromatin structure and the transcription of genes, including tumor suppressor genes. This activity has positioned HDAC inhibitors as promising therapeutic agents, particularly in oncology.

This compound: A Putative Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist

While direct evidence for this compound is pending, branched-chain fatty acids are recognized as potent activators of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that functions as a key regulator of lipid metabolism. Studies have shown that the CoA thioesters of BCFAs are high-affinity ligands for PPARα, suggesting they are the active forms of these molecules. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation.

Table 1: Summary of Known and Anticipated Biological Activities

FeatureThis compound (Branched-Chain)Heptanoic Acid (Straight-Chain)
Primary Molecular Target Peroxisome Proliferator-Activated Receptor Alpha (PPARα) (putative)Histone Deacetylases (HDACs)
Primary Biological Effect Regulation of lipid metabolismEpigenetic regulation, anti-proliferative effects
Mechanism of Action Agonist of PPARα, leading to increased transcription of genes for fatty acid oxidation.Inhibition of HDACs, leading to histone hyperacetylation and altered gene expression.
Active Form Likely the CoA thioester (e.g., 5-methylheptanoyl-CoA).Heptanoic acid.

Table 2: Quantitative Data on Biological Activity

Direct comparative quantitative data for this compound is not currently available in the literature.

CompoundAssayTargetIC50 / KᵢReference
Heptanoic AcidHDAC6 InhibitionHDAC6> Nonanoic acid (C9:0)
Heptanoic AcidAnti-proliferative (MCF-7, A549 cells)Cancer CellsModerate Effect
Hexanoic AcidHDAC8 InhibitionHDAC8Kᵢ = 2.35 ± 0.341 mM
Decanoic AcidHDAC8 InhibitionHDAC8Kᵢ = 4.48 ± 0.221 mM

Note: Data for hexanoic and decanoic acid are included to provide context for medium-chain fatty acid HDAC inhibitory activity.

Signaling Pathways

The distinct molecular targets of this compound and heptanoic acid imply their involvement in different signaling pathways.

Heptanoic Acid and HDAC Inhibition Pathway

Heptanoic acid, by inhibiting HDACs, prevents the removal of acetyl groups from histones. This leads to an accumulation of acetylated histones, which neutralizes their positive charge and weakens their interaction with negatively charged DNA. The resulting "open" chromatin structure allows transcription factors to access DNA and activate gene expression, which can lead to cellular responses such as cell cycle arrest and apoptosis in cancer cells.

HDAC_Inhibition Heptanoic_Acid Heptanoic Acid HDAC Histone Deacetylase (HDAC) Heptanoic_Acid->HDAC Inhibits Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylates Histones Histones Chromatin Condensed Chromatin Histones->Chromatin Acetylated_Histones->Histones Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Gene Expression (e.g., Tumor Suppressors) Open_Chromatin->Gene_Expression Cellular_Effects Anti-proliferative Effects Gene_Expression->Cellular_Effects

Caption: Heptanoic acid's HDAC inhibition pathway.

This compound and PPARα Activation Pathway

This compound is likely converted to its CoA thioester, which then acts as a ligand for PPARα. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, recruiting coactivators and initiating transcription of genes involved in lipid metabolism.

PPARa_Activation BCFA This compound BCFA_CoA 5-Methylheptanoyl-CoA BCFA->BCFA_CoA Activation PPARa PPARα BCFA_CoA->PPARa Binds & Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE Binds Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Increased Fatty Acid Oxidation Gene_Transcription->Metabolic_Effects

A Comparative Toxicological Assessment of 5-Methylheptanoic Acid and 6-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known toxicological data for 5-methylheptanoic acid and 6-methylheptanoic acid. Due to a significant lack of publicly available experimental data for these specific branched-chain fatty acids, this document also outlines potential toxicological mechanisms based on structurally similar compounds and details standard experimental protocols for assessing their toxicity.

Executive Summary

A thorough review of available safety data reveals a critical gap in the understanding of the specific toxicity of this compound and 6-methylheptanoic acid. For many standard toxicological endpoints, no experimental data has been reported. While some sources indicate that 6-methylheptanoic acid is orally toxic, quantitative data such as LD50 values are not available. This guide emphasizes the need for empirical testing to establish a clear toxicological profile for these compounds. In the absence of direct evidence, this guide explores potential toxicity mechanisms, such as mitochondrial dysfunction, which has been observed with other branched-chain fatty acids.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound and 6-methylheptanoic acid. The lack of data underscores the need for further research.

Toxicological EndpointThis compound6-Methylheptanoic Acid
Acute Oral Toxicity (LD50) No data availableNo data available (noted as "orally toxic" in some sources)[1][2]
Acute Dermal Toxicity (LD50) No data availableNo data available
Acute Inhalation Toxicity (LC50) No data availableNo data available
Skin Corrosion/Irritation No data availableCauses skin irritation[3]
Serious Eye Damage/Irritation No data availableCauses serious eye damage[3]
Respiratory or Skin Sensitization No data availableNo data available[4]
Germ Cell Mutagenicity No data available[4]No data available[4]
Carcinogenicity No data available[4]No data available[4]
Reproductive Toxicity No data available[4]No data available[4]
Specific Target Organ Toxicity (Single Exposure) No data availableMay cause respiratory irritation[3]
Specific Target Organ Toxicity (Repeated Exposure) No data availableNo data available[4]

Potential Mechanisms of Toxicity: Insights from Structurally Related Compounds

While specific mechanistic studies on 5- and 6-methylheptanoic acid are lacking, research on other branched-chain fatty acids, such as phytanic acid, suggests that mitochondrial dysfunction may be a key toxicity pathway. Phytanic acid has been shown to induce apoptosis in astrocytes by impairing mitochondrial function[5]. This process involves the dissipation of the mitochondrial membrane potential, release of cytochrome c, and generation of reactive oxygen species (ROS)[5]. It is plausible that 5- and 6-methylheptanoic acid could exert cytotoxic effects through a similar mechanism.

Mitochondrial-Mediated Apoptosis Pathway

The following diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, a potential mechanism for branched-chain fatty acid-induced cell death.

BCFA Branched-Chain Fatty Acid (e.g., 5- or 6-methylheptanoic acid) Mitochondrion Mitochondrion BCFA->Mitochondrion Stress Signal ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP CytC Cytochrome c release Mitochondrion->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_active Active Caspase-9 Apoptosome->Casp9_active Casp3_active Active Caspase-3 Casp9_active->Casp3_active Casp3 Pro-Caspase-3 Casp3->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway.

Experimental Protocols for Toxicity Assessment

To address the existing data gaps, the following standard in vitro assays are recommended for evaluating the toxicity of this compound and 6-methylheptanoic acid.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is indicative of their health.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound and 6-methylheptanoic acid in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, formazan crystals will form in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Genotoxicity Assessment: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.

Principle: The test uses strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The assay measures the ability of a test compound to cause mutations that revert the bacteria to a histidine-synthesizing phenotype, allowing them to grow on a histidine-free medium.

Protocol:

  • Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix). The S9 mix, a liver enzyme extract, is used to simulate mammalian metabolism.

  • Compound Preparation: Dissolve this compound and 6-methylheptanoic acid in a suitable solvent (e.g., DMSO). Prepare a range of concentrations.

  • Exposure: In a test tube, combine the bacterial culture, the test compound, and either the S9 mix or a buffer.

  • Plating: After a brief pre-incubation, mix the contents of the tube with molten top agar (B569324) and pour it onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative (solvent) control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic potential. Positive controls with known mutagens should also be included to validate the assay.

Conclusion

References

A Comparative Guide to the Validation of Analytical Methods for 5-Methylheptanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5-Methylheptanoic acid, a branched-chain fatty acid, is critical in various research and development settings, including metabolic studies and drug development. The selection of a robust and reliable analytical method is paramount for generating high-quality data. This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in biological matrices. The information presented is based on established validation parameters for fatty acid analysis.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS methods for the quantification of medium-chain fatty acids, which can be extrapolated to this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Comparison of GC-MS and LC-MS/MS Method Validation Parameters for this compound Quantification

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Key Considerations
Analyte Form Fatty Acid Methyl Esters (FAMEs) or other volatile derivativesPrimarily Free Fatty Acids (underivatized)GC-MS requires a derivatization step to increase analyte volatility, while LC-MS/MS can directly analyze the free acid, simplifying sample preparation.[1]
Linearity (r²) > 0.995> 0.998Both techniques demonstrate excellent linearity over a defined concentration range.[1][2]
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mLLC-MS/MS generally offers higher sensitivity.
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 µg/mLThe lower LOQ of LC-MS/MS is advantageous for samples with low analyte concentrations.
Accuracy (% Recovery) 85 - 115%90 - 110%Both methods provide high accuracy when properly validated.[3][4]
Precision (% RSD) Intra-day: < 10% Inter-day: < 15%Intra-day: < 5% Inter-day: < 10%LC-MS/MS typically exhibits better precision.[5]
Specificity/Selectivity HighVery HighThe use of MS/MS in LC-MS provides superior selectivity by monitoring specific precursor-product ion transitions.
Throughput Lower (due to longer run times and derivatization)Higher (faster analysis times)LC-MS/MS is generally more suited for high-throughput analysis.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of an analytical method. Below are generalized protocols for the quantification of this compound in a biological matrix (e.g., plasma) using GC-MS and LC-MS/MS.

Protocol 1: Quantification of this compound by GC-MS

This protocol involves lipid extraction, derivatization to form fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

1. Sample Preparation (Lipid Extraction):

  • To 100 µL of plasma, add an internal standard (e.g., heptadecanoic acid).

  • Perform a liquid-liquid extraction using a solvent mixture such as chloroform:methanol (B129727) (2:1, v/v) or methyl tert-butyl ether (MTBE).[6][7]

  • Vortex the mixture and centrifuge to separate the layers.

  • Collect the organic layer containing the lipids and evaporate to dryness under a stream of nitrogen.

2. Derivatization (Methylation):

  • Reconstitute the dried lipid extract in a methylation reagent such as 14% boron trifluoride in methanol or methanolic HCl.[8]

  • Heat the mixture at 60-100°C for 10-60 minutes to convert the fatty acids to their corresponding FAMEs.[8]

  • After cooling, add water and extract the FAMEs with an organic solvent like hexane (B92381) or heptane.[9]

  • Collect the organic layer and evaporate to a final volume for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).[9]

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), ramp to a higher temperature (e.g., 280°C) to elute the FAMEs.[10]

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[10]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the characteristic ions of this compound methyl ester and the internal standard.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a more direct approach for the analysis of free this compound.

1. Sample Preparation (Protein Precipitation and Extraction):

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Add a cold organic solvent such as acetonitrile (B52724) or methanol to precipitate proteins and extract the analyte.[6]

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant and either inject directly or evaporate and reconstitute in the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reversed-phase column (e.g., C18 or C8).[1]

    • Mobile Phase: A gradient elution using an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[11]

    • Flow Rate: Typically 0.2 - 0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for carboxylic acids.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transition for this compound and its internal standard for high selectivity and sensitivity.[12]

Mandatory Visualization

To further clarify the experimental and logical workflows, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning and Protocol Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation and Reporting Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Method (GC-MS/LC-MS) Define_Purpose->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Prepare_Samples Prepare Calibration Standards and QC Samples Develop_Protocol->Prepare_Samples Analyze_Samples Analyze Samples According to Protocol Prepare_Samples->Analyze_Samples Collect_Data Collect Raw Data Analyze_Samples->Collect_Data Process_Data Process and Analyze Data Collect_Data->Process_Data Assess_Parameters Assess Validation Parameters Process_Data->Assess_Parameters Generate_Report Generate Validation Report Assess_Parameters->Generate_Report

Caption: General workflow for analytical method validation.

GC_MS_Workflow Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation1 Evaporate to Dryness Extraction->Evaporation1 Derivatization Methylation (FAMEs formation) Evaporation1->Derivatization Extraction2 Extract FAMEs Derivatization->Extraction2 Evaporation2 Concentrate Sample Extraction2->Evaporation2 GC_MS_Analysis GC-MS Analysis Evaporation2->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for GC-MS analysis.

LC_MS_MS_Workflow Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation and Extraction Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant LC_MS_MS_Analysis LC-MS/MS Analysis Collect_Supernatant->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

References

Cross-Validation of GC-MS and LC-MS/MS for 5-Methylheptanoic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics and lipid analysis, the accurate quantification of branched-chain fatty acids such as 5-methylheptanoic acid is of paramount importance. The selection of an appropriate analytical platform is a critical decision that influences the quality and reliability of experimental data. This guide provides an objective cross-validation of two powerful and widely used techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound. We present a summary of their quantitative performance, detailed experimental protocols, and a visual representation of the analytical workflows to aid in the selection of the most suitable methodology for your research needs.

Quantitative Performance Comparison

The choice between GC-MS and LC-MS/MS often depends on the specific requirements of the analysis, including sensitivity, precision, and sample throughput. The following table summarizes key quantitative performance parameters for the analysis of fatty acids using both techniques. It is important to note that these values are representative and can vary based on the specific instrumentation, sample matrix, and method optimization.

Performance ParameterGC-MSLC-MS/MS
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.05 - 1.0 pg on column[1]0.8 - 10.7 nmol/L[1]
Limit of Quantitation (LOQ) 9 - 88 ng[1]2.4 - 285.3 nmol/L[1]
Precision (%RSD) <15%[1]<10% (intraday), <10% (interday)[1]
Recovery (%) 88.0 - 99.2%[1]83.4 - 112.8%[1]
Derivatization Mandatory[1][2][3][4]Often not required[1][2][3][4]
Sample Throughput Lower[1]Higher[1]

Experimental Protocols

Reproducible and accurate results are contingent on well-defined experimental protocols. Below are detailed methodologies for the analysis of this compound using both GC-MS and LC-MS/MS.

GC-MS Analysis Protocol

GC-MS analysis of this compound necessitates a derivatization step to increase its volatility.[2][3][5] The most common approach is the conversion to its fatty acid methyl ester (FAME).[2][3][5]

1. Sample Preparation (Lipid Extraction)

  • For biological fluids (e.g., plasma, serum), perform a liquid-liquid extraction. To 100 µL of the sample, add an appropriate internal standard.

  • Add 1 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly.[1]

  • Centrifuge to separate the phases and collect the lower organic layer.

  • Evaporate the solvent under a gentle stream of nitrogen to obtain the total lipid extract.[2]

2. Derivatization to Fatty Acid Methyl Ester (FAME)

  • To the dried lipid extract, add 1-2 mL of 12% boron trifluoride (BF₃) in methanol.[2]

  • Incubate the mixture at 60°C for 30-60 minutes.[2]

  • After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly.[2][3]

  • Centrifuge to separate the layers and carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.[2][3][5]

3. GC-MS Instrumental Parameters

  • Injection: 1 µL, splitless mode at 250°C.

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-225ms).[5][6]

  • Carrier Gas: Helium at a constant flow rate.[2]

  • Oven Temperature Program: Start at 60°C, ramp to 220°C at 10°C/min, and hold for 5 minutes.[2]

  • Mass Spectrometer: Operate in single ion monitoring (SIM) mode for targeted quantification or full scan mode for identification.

LC-MS/MS Analysis Protocol

LC-MS/MS offers the advantage of analyzing free fatty acids directly, often without the need for derivatization, which simplifies sample preparation.[1][2][3]

1. Sample Preparation

  • For biological samples, perform a protein precipitation step.[2] To 100 µL of the sample, add an appropriate internal standard.

  • Add 300 µL of cold acetonitrile, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Parameters

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[1]

  • Flow Rate: 0.3 - 0.5 mL/min.[1]

  • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode using multiple reaction monitoring (MRM) for targeted quantification of this compound.[1]

Analytical Workflow Visualization

To visually delineate the procedural differences between the two techniques, the following diagrams illustrate the typical experimental workflows for the analysis of this compound by GC-MS and LC-MS/MS.

GCMS_Workflow cluster_GCMS GC-MS Workflow Sample_GC Sample (e.g., Plasma) Extraction_GC Lipid Extraction Sample_GC->Extraction_GC Derivatization Derivatization (FAMEs) Extraction_GC->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection GC_Separation->MS_Detection_GC Data_Analysis_GC Data Analysis MS_Detection_GC->Data_Analysis_GC

Caption: GC-MS analytical workflow for this compound.

LCMS_Workflow cluster_LCMS LC-MS/MS Workflow Sample_LC Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation Sample_LC->Protein_Precipitation LC_Separation LC Separation Protein_Precipitation->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Data_Analysis_LC Data Analysis MSMS_Detection->Data_Analysis_LC

References

Inter-Laboratory Comparison of 5-Methylheptanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

An inter-laboratory comparison, also known as a ring trial or proficiency test, is a crucial process for evaluating the performance of different laboratories in conducting a specific measurement. This guide provides a comprehensive overview and comparison of methodologies for the quantification of 5-Methylheptanoic acid, a branched-chain fatty acid that may be relevant in various research and clinical contexts. The data and protocols presented herein are designed to assist researchers, scientists, and drug development professionals in assessing and improving the accuracy and reproducibility of their measurements.

This section presents the results of a hypothetical inter-laboratory comparison study involving five laboratories. Each laboratory received identical sets of three quality control (QC) samples with low, medium, and high concentrations of this compound. The laboratories were instructed to perform the analysis using their in-house validated methods.

Data Presentation

The performance of each laboratory was evaluated based on the reported concentration, standard deviation (SD), and coefficient of variation (%CV). The consensus value was determined as the robust mean of the values reported by all participating laboratories.

Table 1: Comparison of this compound Measurements Across Laboratories

Sample IDStatisticLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5Consensus Value
QC Low Mean (µM) 2.352.452.382.602.412.44
SD (µM) 0.120.150.110.200.140.14
%CV 5.1%6.1%4.6%7.7%5.8%5.9%
QC Medium Mean (µM) 10.1210.559.9811.0110.2310.38
SD (µM) 0.450.580.400.750.510.54
%CV 4.4%5.5%4.0%6.8%5.0%5.2%
QC High Mean (µM) 48.951.249.553.150.350.6
SD (µM) 2.12.82.33.52.62.7
%CV 4.3%5.5%4.6%6.6%5.2%5.3%

Experimental Protocols

The following is a representative protocol for the quantification of this compound in a biological matrix (e.g., plasma) using Gas Chromatography-Mass Spectrometry (GC-MS), a common method employed by the participating laboratories.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquoting: Transfer 100 µL of the plasma sample to a clean microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of an internal standard solution (e.g., 100 µM D3-Methylheptanoic acid) to each sample, calibrator, and quality control.

  • Acidification: Add 50 µL of 2M HCl to acidify the sample.

  • Extraction: Add 500 µL of an organic solvent (e.g., ethyl acetate), vortex vigorously for 1 minute, and centrifuge at 10,000 x g for 5 minutes.

  • Solvent Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and incubate at 60°C for 30 minutes to create trimethylsilyl (B98337) esters of the acid.

GC-MS Analysis
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS and the internal standard.

Visualizations

The following diagrams illustrate the workflow of the inter-laboratory comparison and the logical relationships in method validation.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation A Sample Preparation (QC Low, Med, High) B Homogeneity & Stability Testing A->B C Sample Distribution to Laboratories B->C D Lab 1 Analysis C->D E Lab 2 Analysis C->E F Lab 'n' Analysis C->F G Data Submission to Coordinator D->G E->G F->G H Statistical Analysis (Robust Mean, SD) G->H I Performance Scoring (Z-scores) H->I J Final Report Generation I->J

Caption: Workflow for an inter-laboratory comparison study.

G cluster_0 Analytical Methodologies cluster_1 Key Performance Characteristics GCMS GC-MS Sensitivity Sensitivity GCMS->Sensitivity High Specificity Specificity GCMS->Specificity High Precision Precision GCMS->Precision Excellent Throughput Throughput GCMS->Throughput Moderate LCMS LC-MS/MS LCMS->Sensitivity Very High LCMS->Specificity Excellent LCMS->Precision Excellent LCMS->Throughput High

Caption: Comparison of analytical method characteristics.

A Comparative Guide to Isotopic Labeling of 5-Methylheptanoic Acid for Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isotopic labeling strategies for 5-methylheptanoic acid in metabolic tracing studies. We will delve into the available isotopologues, alternative tracers, and present supporting experimental data and protocols to aid in the selection of the most appropriate method for your research needs.

Introduction to this compound and Metabolic Tracing

This compound is a branched-chain fatty acid (BCFA) that plays a role in various metabolic processes.[1][2] Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules like this compound within a biological system.[3][] By replacing one or more atoms in the molecule with their stable isotopes (e.g., ¹³C or ²H), researchers can track the molecule's absorption, distribution, metabolism, and excretion using mass spectrometry-based techniques. This provides invaluable insights into metabolic pathways and fluxes in both healthy and diseased states.

Comparison of Isotopic Labeling Strategies and Alternatives

The choice of tracer is critical for the successful design and interpretation of metabolic tracing studies. Below is a comparison of isotopically labeled this compound and its alternatives.

TracerIsotopic LabelKey Features & ApplicationsAnalytical Method
This compound ¹³C (e.g., [U-¹³C₈]-5-Methylheptanoic acid)- Directly traces the carbon backbone of this compound.[5][6] - Allows for the quantification of its contribution to downstream metabolites and cellular energy production. - Useful for studying BCFA-specific metabolic pathways.LC-MS, GC-MS
This compound ²H (e.g., this compound-d₁₅)- Traces the entire molecule. - Can be used to assess overall uptake and incorporation into complex lipids.[3] - Lower cost compared to ¹³C labeling.[7]LC-MS, GC-MS
Branched-Chain Amino Acids (BCAAs) ¹³C (e.g., [U-¹³C₆]-Leucine, [U-¹³C₆]-Isoleucine, [U-¹³C₅]-Valine)- Precursors for the synthesis of some BCFAs.[8] - Can elucidate the interplay between BCAA and BCFA metabolism. - Traces the contribution of amino acid catabolism to the fatty acid pool.LC-MS, GC-MS
Straight-Chain Fatty Acids ¹³C (e.g., [U-¹³C₁₆]-Palmitic acid)- Well-established tracers for general fatty acid metabolism.[5][6][7] - Provide a baseline for comparing the metabolism of BCFAs to more common fatty acids. - Abundant commercially available isotopologues.LC-MS, GC-MS
Odd-Chain Fatty Acids ¹³C (e.g., [U-¹³C₇]-Heptanoic acid)- Metabolized to propionyl-CoA, which can enter the TCA cycle.[9] - Useful for studying anaplerosis and the contribution of fatty acids to gluconeogenesis. - Can be compared to the metabolism of BCFAs which can also produce propionyl-CoA.LC-MS, GC-MS

Note: The availability of pre-labeled this compound is limited. Custom synthesis is often required. Several companies, including Cambridge Isotope Laboratories, Inc. and BOC Sciences, offer custom synthesis of isotopically labeled compounds.[][10]

Quantitative Data Summary

While specific quantitative data for the metabolic tracing of this compound is not abundant in the literature, we can extrapolate from studies on similar compounds. The following table presents hypothetical data based on typical results from fatty acid tracing experiments to illustrate the type of comparative data that can be generated.

Parameter[U-¹³C₈]-5-Methylheptanoic Acid[U-¹³C₁₆]-Palmitic Acid[U-¹³C₆]-Isoleucine
% Enrichment in Intracellular Acyl-CoA Pool (at 6h) 15%25%5%
% Contribution to Citrate Labeling (M+2) (at 6h) 8%15%2%
Fold Change in Labeled Triacylglycerides (at 24h) 12-fold20-fold3-fold
Rate of Oxidation (nmol/min/mg protein) 1.52.80.5

This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

A generalized protocol for an in vitro metabolic tracing study using isotopically labeled this compound is provided below.

Protocol: In Vitro Metabolic Tracing of ¹³C-Labeled this compound in Cultured Cells

1. Cell Culture and Treatment:

  • Culture cells to 80% confluency in standard growth medium.

  • Prepare the labeling medium by supplementing serum-free medium with ¹³C-labeled this compound conjugated to fatty acid-free bovine serum albumin (BSA). A typical concentration is 100 µM.[5]

  • Aspirate the standard medium, wash the cells with PBS, and add the labeling medium.

  • Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours).

2. Metabolite Extraction:

  • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Quench metabolism by adding ice-cold 80% methanol.

  • Scrape the cells and collect the cell suspension.

  • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

3. Sample Preparation for LC-MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

4. LC-MS/MS Analysis:

  • Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Use a C18 reversed-phase column for the separation of fatty acids and their metabolites.[11]

  • Set the mass spectrometer to acquire data in a full scan mode or using multiple reaction monitoring (MRM) for targeted analysis.[11]

5. Data Analysis:

  • Identify and quantify the mass isotopologues of this compound and its downstream metabolites.

  • Correct for the natural abundance of ¹³C.[12]

  • Calculate the fractional enrichment and the contribution of the tracer to different metabolic pools.

Visualizing Metabolic Pathways and Workflows

Metabolic Fate of this compound

The catabolism of this compound is expected to proceed via β-oxidation, similar to other fatty acids. Due to its branched structure, the final products would be a mix of acetyl-CoA and propionyl-CoA.

metabolic_pathway MHA This compound MHA_CoA 5-Methylheptanoyl-CoA MHA->MHA_CoA BetaOx1 β-Oxidation Cycle 1 MHA_CoA->BetaOx1 BetaOx2 β-Oxidation Cycle 2 BetaOx1->BetaOx2 AcetylCoA Acetyl-CoA BetaOx1->AcetylCoA PropionylCoA Propionyl-CoA BetaOx2->PropionylCoA TCA TCA Cycle AcetylCoA->TCA PropionylCoA->TCA

Caption: Catabolic pathway of this compound.

Experimental Workflow for Metabolic Tracing

The following diagram illustrates the general workflow for a metabolic tracing experiment.

experimental_workflow start Start: Cell Culture or Animal Model tracer Introduce Isotopically Labeled Tracer (e.g., ¹³C-5-Methylheptanoic Acid) start->tracer incubation Incubation and Time Course Sampling tracer->incubation extraction Metabolite Extraction incubation->extraction analysis LC-MS or GC-MS Analysis extraction->analysis data Data Processing and Isotope Correction analysis->data interpretation Biological Interpretation data->interpretation

Caption: General workflow for a metabolic tracing study.

Decision Tree for Tracer Selection

This decision tree can guide researchers in selecting the most appropriate tracer for their study.

decision_tree leaf leaf q1 Primary Goal? q2 Specific BCFA Pathway? q1->q2 Trace a specific BCFA q3 General Fatty Acid Metabolism? q1->q3 Compare to general lipid metabolism q4 Amino Acid Contribution to Lipids? q1->q4 Investigate precursor source leaf1 Use Isotopically Labeled This compound q2->leaf1 Yes leaf2 Use a cocktail of labeled BCFAs or a representative BCFA q2->leaf2 No, general BCFA metabolism leaf3 Use Labeled Straight-Chain Fatty Acids (e.g., Palmitate) q3->leaf3 Yes leaf4 Use Labeled Branched-Chain Amino Acids (e.g., Leucine) q4->leaf4 Yes

Caption: Decision tree for selecting a metabolic tracer.

References

A Comparative Analysis of the Antimicrobial Efficacy of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the antimicrobial performance of branched-chain fatty acids (BCFAs) against various bacterial strains. By presenting supporting experimental data from multiple studies, this document aims to provide a comprehensive resource for researchers and professionals in the fields of microbiology and drug development. The information is structured to facilitate a clear understanding of the antimicrobial potential of BCFAs, detailing their activity, underlying mechanisms, and the methodologies used for their evaluation.

Data Presentation: Antimicrobial Activity of Fatty Acids

The antimicrobial efficacy of fatty acids is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data for various branched-chain and straight-chain fatty acids against common pathogenic bacteria. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Fatty Acids against Staphylococcus aureus

Fatty AcidChain Length & TypeMIC (µg/mL)Reference
Undecanoic AcidC11:0 (Saturated)200[1]
Myristoleic AcidC14:1 (Unsaturated)100[1]
Linoleic AcidC18:2 (Unsaturated)200[1]
7(Z),10(Z)-Hexadecadienoic AcidC16:2 (Unsaturated)32[2]
γ-Linolenic AcidC18:3 (Unsaturated)128[2]
Lauric AcidC12:0 (Saturated)>400[1]
Palmitic AcidC16:0 (Saturated)>400[1]
Stearic AcidC18:0 (Saturated)>400[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Medium-Chain Fatty Acids against Escherichia coli

Fatty AcidChain Length & TypeMIC (%)Reference
Caproic Acid (C6:0)C6:0 (Saturated)>1.0[3]
Caprylic Acid (C8:0)C8:0 (Saturated)>1.0[3]
Capric Acid (C10:0)C10:0 (Saturated)>1.0[3]
1:1:1 MCFA Blend (C6:0, C8:0, C10:0)Mixture0.60[3]

Note: The MIC values in Table 2 are presented as a percentage (%) as reported in the source study.

Mechanisms of Antimicrobial Action

The primary mechanism of antimicrobial action for fatty acids is the disruption of the bacterial cell membrane. This leads to increased permeability, leakage of cellular contents, and ultimately, cell death.[4] Additionally, fatty acids can interfere with cellular processes such as the electron transport chain and oxidative phosphorylation.[4]

Branched-chain fatty acids are integral components of the cell membranes of many Gram-positive bacteria, such as Staphylococcus aureus and Listeria monocytogenes, where they play a crucial role in maintaining membrane fluidity.[5][6] Alterations in the composition of these BCFAs can impact the bacterium's ability to adapt to environmental stress and can affect its virulence.[5] For instance, a high content of anteiso-BCFAs in L. monocytogenes enhances its resistance to antimicrobial peptides and macrophage killing.[6]

While a specific, detailed signaling pathway for the antimicrobial action of exogenously applied BCFAs is not yet fully elucidated, their interference with membrane homeostasis is a key factor. The incorporation of exogenous fatty acids can alter the physical properties of the membrane, leading to the disruption of essential functions.

antimicrobial_mechanism BCFA Branched-Chain Fatty Acid Membrane Bacterial Cell Membrane BCFA->Membrane Intercalation Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Figure 1: Proposed mechanism of antimicrobial action of BCFAs.

Experimental Protocols

The following sections detail the standard methodologies for determining the antimicrobial activity of fatty acids.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a commonly used technique.

Protocol:

  • Preparation of Fatty Acid Stock Solution: Dissolve the fatty acid in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a high-concentration stock solution. Sterilize by filtration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the fatty acid stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) from an overnight culture.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (inoculum without fatty acid) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the fatty acid at which there is no visible turbidity.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FA_stock Fatty Acid Stock Solution Serial_Dilution Serial Dilutions in 96-well Plate FA_stock->Serial_Dilution Inoculation Inoculate Plate with Bacteria Serial_Dilution->Inoculation Inoculum_Prep Bacterial Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no growth) Incubation->Read_MIC cytotoxicity_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_analysis Assay & Analysis Seed_Cells Seed Mammalian Cells in 96-well Plate Adherence Allow Cells to Adhere Overnight Seed_Cells->Adherence Add_FA Add Fatty Acid Concentrations Adherence->Add_FA Incubate_Treatment Incubate for 24h Add_FA->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability Read_Absorbance->Calculate_Viability

References

A Comparative Guide to Fatty Acid Biomarkers for Dairy Intake: Heptadecanoic Acid vs. 5-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the objective measurement of dietary intake is a critical component of high-quality research. This guide provides a comprehensive comparison of heptadecanoic acid and 5-methylheptanoic acid as potential biomarkers for dairy consumption, supported by experimental data and detailed methodologies.

The accurate assessment of food consumption is fundamental to understanding the relationship between diet and health. While self-reported dietary data is widely used, it is prone to recall bias and misreporting. Biomarkers of food intake offer an objective alternative, providing more reliable data for epidemiological studies and clinical trials. Fatty acids derived from dairy products are among the most studied dietary biomarkers. This guide compares the established odd-chain fatty acid biomarker, heptadecanoic acid (C17:0), with the branched-chain fatty acid, this compound.

Heptadecanoic Acid (C17:0): An Established Biomarker of Dairy Fat Intake

Heptadecanoic acid is a 17-carbon, odd-chain saturated fatty acid. Its primary dietary source is the fat from ruminant animals, such as cows, sheep, and goats. It is formed in the rumen of these animals through bacterial lipid metabolism and is subsequently incorporated into their milk and meat. Because humans have limited capacity for endogenous synthesis of odd-chain fatty acids, the presence of heptadecanoic acid in blood and adipose tissue is considered a reliable indicator of ruminant fat consumption, particularly from dairy products.[1][2][3]

Heptadecanoic acid is frequently studied alongside another odd-chain fatty acid, pentadecanoic acid (C15:0), which is also a strong biomarker for dairy intake.[1][2][3] In fact, pentadecanoic acid is often considered a more robust marker than heptadecanoic acid.[3]

Performance as a Biomarker: Quantitative Data

Numerous observational studies and controlled trials have validated the use of heptadecanoic acid as a biomarker for dairy intake. The strength of the correlation can vary depending on the population, the dietary assessment method used for comparison, and the specific biological sample analyzed (e.g., plasma, erythrocytes, adipose tissue).

BiomarkerBiological SampleCorrelation with Dairy Fat Intake (r)Study Population/Type
Heptadecanoic Acid (C17:0) Plasma/Serum0.19 (95% CI: 0.14–0.25)Meta-analysis of 18 studies
Erythrocytes0.2512-month Randomized Controlled Trial
Pentadecanoic Acid (C15:0) Plasma/Serum0.33 (95% CI: 0.27–0.39)Meta-analysis of 18 studies
Erythrocytes0.2712-month Randomized Controlled Trial
Adipose Tissue>0.50Observational studies

Data synthesized from multiple sources. Correlation coefficients (r) indicate the strength of the linear relationship between the biomarker concentration and estimated dairy fat intake.

Experimental Protocol for Biomarker Validation

The validation of a dietary biomarker like heptadecanoic acid typically involves a controlled study design to correlate its concentration in biological samples with known dietary intake.

1. Study Design: A cross-sectional or, ideally, a randomized controlled dietary intervention study is employed.

2. Participant Recruitment: A cohort of healthy adult volunteers is recruited. Exclusion criteria would typically include metabolic disorders that could affect fatty acid metabolism, use of medications known to alter lipid profiles, and extreme dietary habits.

3. Dietary Assessment and Intervention:

  • Baseline: Detailed dietary records, such as multiple 24-hour recalls or a food frequency questionnaire (FFQ), are collected to assess habitual dairy intake.
  • Intervention (for controlled trials): Participants are randomly assigned to different arms of the study, receiving controlled diets with varying amounts of dairy fat for a specified period (e.g., several weeks).

4. Biological Sample Collection:

  • Fasting blood samples are collected at baseline and at the end of the study period.
  • Blood is processed to separate plasma, serum, and erythrocytes.
  • For long-term intake assessment, adipose tissue biopsies may be taken.

5. Fatty Acid Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Lipid Extraction: Total lipids are extracted from the biological samples using a solvent mixture, typically chloroform-methanol.
  • Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to convert fatty acids into their volatile methyl ester derivatives.
  • GC-MS Analysis: The FAMEs are separated based on their chain length, degree of saturation, and branching using a gas chromatograph. The mass spectrometer then identifies and quantifies each fatty acid, including heptadecanoic acid.
  • Quantification: The concentration of heptadecanoic acid is typically expressed as a percentage of total fatty acids.

6. Statistical Analysis: Correlation analysis is performed to determine the statistical relationship between the quantified levels of heptadecanoic acid and the estimated dairy fat intake from dietary records.

This compound: An Unsubstantiated Biomarker for Dairy Intake

In stark contrast to heptadecanoic acid, there is a notable absence of scientific literature validating this compound as a biomarker for dairy intake. While branched-chain fatty acids are present in dairy fat, they are a complex group of molecules, and not all are suitable as biomarkers.[3]

The most studied branched-chain fatty acid in the context of dairy intake is phytanic acid .[1][4][5] Phytanic acid is derived from the breakdown of phytol (B49457), a constituent of chlorophyll (B73375). Ruminant animals ingest chlorophyll from grass and plants, and phytol is converted to phytanic acid in their digestive system, which is then stored in their fat and secreted in their milk.[1][5]

Comparison with a Relevant Branched-Chain Fatty Acid: Phytanic Acid

To provide a meaningful comparison, we can examine the data for phytanic acid as a biomarker for ruminant fat.

BiomarkerPrimary Dietary SourcesCorrelation with Dairy Fat IntakeKey AdvantagesKey Limitations
Phytanic Acid Dairy products, ruminant meats, some fish[1][4][5]Strong (r values up to 0.68 reported)[4]Exclusively from dietary sources; high specificity for ruminant-derived foods.[4]Also present in some fish, which can be a confounding factor; levels are influenced by the animal's diet (grass-fed vs. grain-fed).[4][5]
This compound Not established as a biomarker for any specific food.No data available.Not applicable.Not applicable.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the origin of heptadecanoic acid and a typical workflow for biomarker validation.

cluster_ruminant In the Ruminant cluster_human In Humans Forage Forage Rumen Bacteria Rumen Bacteria Forage->Rumen Bacteria Propionyl-CoA Propionyl-CoA Rumen Bacteria->Propionyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Propionyl-CoA->Fatty Acid Synthesis C17:0 Heptadecanoic Acid (C17:0) Fatty Acid Synthesis->C17:0 Dairy Products Dairy Products (Milk, Cheese, etc.) C17:0->Dairy Products Incorporated into milk fat Dietary Intake Dietary Intake Dairy Products->Dietary Intake Tissue Incorporation Incorporation into Tissues Dietary Intake->Tissue Incorporation Biomarker Measurement Biomarker Measurement (Blood, Adipose) Tissue Incorporation->Biomarker Measurement Start Hypothesize Biomarker StudyDesign Study Design (e.g., Controlled Feeding Trial) Start->StudyDesign DietaryAssessment Dietary Assessment (Food Records/FFQ) StudyDesign->DietaryAssessment SampleCollection Biological Sample Collection (Blood, Adipose Tissue) StudyDesign->SampleCollection StatisticalAnalysis Statistical Analysis (Correlation) DietaryAssessment->StatisticalAnalysis LipidExtraction Lipid Extraction and FAME Preparation SampleCollection->LipidExtraction GCMS GC-MS Analysis (Quantify Fatty Acid) LipidExtraction->GCMS GCMS->StatisticalAnalysis Validation Is correlation significant? StatisticalAnalysis->Validation End_Success Biomarker Validated Validation->End_Success Yes End_Fail Biomarker Not Validated Validation->End_Fail No

References

Performance of HPLC Chiral Columns for 5-Methylheptanoic Acid Enantiomer Separation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the development and quality control of chiral molecules. This guide provides a comparative overview of the expected performance of different High-Performance Liquid Chromatography (HPLC) chiral columns for the separation of 5-Methylheptanoic acid enantiomers. Due to a lack of specific published data for this compound, this guide utilizes data for the structurally analogous compound, 4-Methylhexanoic acid, to provide a representative comparison.

The enantioselective separation of chiral carboxylic acids, such as this compound, is frequently achieved using polysaccharide-based chiral stationary phases (CSPs). Columns such as those based on amylose (B160209) and cellulose (B213188) derivatives are widely recognized for their broad applicability in resolving a diverse range of racemic compounds.

Comparative Performance of Chiral Columns

Polysaccharide-based columns, particularly the coated amylose and cellulose phases, are a primary choice for the chiral separation of acidic compounds. For branched-chain fatty acids like this compound, normal-phase chromatography is often the preferred mode. The inclusion of a small percentage of an acidic modifier, such as trifluoroacetic acid (TFA), in the mobile phase is crucial for achieving good peak shape and resolution by minimizing peak tailing.

Based on the analysis of the structurally similar 4-Methylhexanoic acid, a comparison of two common polysaccharide-based chiral columns is presented below. Chiralpak® AD-H, with an amylose-based stationary phase, and Chiralcel® OD-H, with a cellulose-based stationary phase, are frequently screened for such separations. The "H" series of these columns indicates a 5 µm particle size, which generally provides higher efficiency and resolution compared to larger particle sizes.

ColumnChiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k')Separation Factor (α)Resolution (Rs)
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/TFA (90:10:0.1, v/v/v)k'1 = 4.2, k'2 = 4.91.17> 1.5
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/TFA (95:5:0.1, v/v/v)k'1 = 5.8, k'2 = 6.51.12> 1.5

Note: The data presented in this table is representative for a branched-chain fatty acid similar to this compound and is intended for comparative purposes. Actual results for this compound may vary and would require method development and optimization.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are the recommended experimental protocols for the separation of this compound enantiomers on the compared chiral columns.

Instrumentation
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is suitable.

  • Detector: UV detector set at a low wavelength (e.g., 210-220 nm) for detecting the carboxyl group.

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

Chromatographic Conditions for Chiralpak® AD-H
  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Chromatographic Conditions for Chiralcel® OD-H
  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (95:5:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Experimental Workflow

The general workflow for developing a chiral HPLC separation method for this compound is illustrated in the diagram below. This process typically involves initial screening of different chiral columns and mobile phases, followed by optimization of the chromatographic conditions to achieve the desired separation.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Sample_Prep Sample Preparation (Racemic this compound in Mobile Phase) HPLC_System HPLC System Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation (e.g., Hexane/IPA/TFA) Mobile_Phase_Prep->HPLC_System Column_Screening Column Screening (e.g., Chiralpak AD-H, Chiralcel OD-H) HPLC_System->Column_Screening Inject Method_Optimization Method Optimization (Mobile Phase Ratio, Flow Rate, Temperature) Column_Screening->Method_Optimization Select Best Column(s) Data_Analysis Data Analysis (Retention Time, Resolution, Peak Area) Method_Optimization->Data_Analysis Optimized Method Report Report Generation (Performance Comparison) Data_Analysis->Report

Chiral HPLC Method Development Workflow

Conclusion

Safety Operating Guide

Proper Disposal of 5-Methylheptanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5-Methylheptanoic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, ensuring adherence to regulatory standards and minimizing environmental impact.

I. Hazard Identification and Classification

Before initiating any disposal procedures, it is imperative to understand the hazards associated with this compound. While specific data for the 5-methyl isomer is limited, related compounds like 2-Methylheptanoic acid are classified as corrosive.[1] Therefore, it is prudent to handle this compound with the same precautions.

Key Hazard Information:

PropertyClassificationUN NumberProper Shipping NameHazard ClassPacking Group
Corrosivity Causes severe skin burns and eye damage.[1] May be corrosive to metals.[1]3265Corrosive liquid, acidic, organic, n.o.s.[1]8III

Note: This data is based on the related compound 2-Methylheptanoic Acid and should be used as a conservative guideline for this compound in the absence of specific data.

II. Personal Protective Equipment (PPE)

Due to its corrosive nature, appropriate personal protective equipment must be worn at all times when handling this compound for disposal.

  • Hand Protection: Impervious gloves.

  • Eye Protection: Safety goggles and a face shield if there is a splash risk.

  • Skin and Body Protection: Impervious protective clothing and protective boots as needed.[1]

III. Step-by-Step Disposal Procedure

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal company.[2][3] Do not discharge to sewer systems or dispose of in regular trash. [2][3]

  • Segregation and Storage:

    • Store waste this compound in a designated, well-ventilated, and cool area, away from incompatible materials such as oxidizing agents.

    • Use a suitable and compatible container, preferably the original container or a clearly labeled, leak-proof container made of a material resistant to corrosives. Plastic is often preferred over glass for hazardous waste when compatible.[2]

    • Keep the waste container tightly closed except when adding waste.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[2][4]

    • The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2]

    • Indicate the quantity of the waste.

    • Include the date of waste generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information.[2]

    • Mark the appropriate hazard pictograms for corrosivity.[2]

  • Waste Collection and Removal:

    • Contact your institution's EHS office to arrange for the pickup of the hazardous waste.[2][5]

    • Complete any required hazardous waste information forms provided by your EHS department.[2]

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent.[4][5]

    • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[4][5]

    • After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or as directed by your EHS program.[3]

IV. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate the immediate area.

  • Wear appropriate PPE as outlined in Section II.

  • Contain the spill using an inert absorbent material such as dry sand, earth, or sawdust.[1]

  • Collect the absorbed material and place it in a suitable, sealed container for disposal as hazardous waste.

  • Clean the spill area thoroughly.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_disposal Disposal & Decontamination A Identify this compound as Waste B Wear Appropriate PPE: - Impervious Gloves - Safety Goggles/Face Shield - Protective Clothing A->B C Select Compatible, Leak-Proof Waste Container B->C Proceed to Containment D Transfer Waste to Container C->D E Securely Close Container D->E F Label Container as 'Hazardous Waste' with: - Full Chemical Name - Quantity & Date - PI Information - Hazard Pictograms E->F G Store in Designated Hazardous Waste Accumulation Area F->G Proceed to Disposal H Contact EHS for Waste Pickup G->H I Complete Hazardous Waste Manifest H->I J Decontaminate Empty Containers (Triple Rinse) I->J After Waste Removal K Dispose of Rinsate as Hazardous Waste J->K L Dispose of Decontaminated Container as per EHS Guidance J->L

This compound Disposal Workflow

References

Personal protective equipment for handling 5-Methylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Methylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for this compound (CAS No. 1070-68-4). The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting, minimizing risk and environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive organic acid that can cause severe skin burns and eye damage.[1][2][3] Inhalation of its vapors or mists may cause respiratory irritation.[2][3] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye & Face Protection Chemical splash goggles and a full-face shield.[1][4]Goggles must be worn at all times. A face shield is required when handling larger quantities (>50 mL) or when there is a significant risk of splashing.[1]
Skin & Body Protection - Gloves: Nitrile gloves (minimum 5-mil thickness).[5] - Lab Coat: Chemical-resistant lab coat. - Apron: Chemical-resistant apron over the lab coat. - Footwear: Closed-toe shoes.For incidental contact, nitrile gloves provide short-term splash protection; breakthrough can occur in under 15 minutes.[5] For prolonged contact or immersion, heavier-duty gloves such as butyl rubber are recommended.[4] Gloves must be inspected for damage before each use and replaced immediately if contaminated.[6]
Respiratory Protection Not required when handling in a certified chemical fume hood.An air-purifying respirator with an organic vapor/acid gas cartridge is necessary for handling outside of a fume hood, for spill cleanup, or if ventilation is inadequate.[4]
Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to prevent exposure and accidents. All handling of this chemical should occur within a certified chemical fume hood.[7]

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Designate a specific work area within a chemical fume hood for the procedure.

    • Ensure the fume hood is functioning correctly and the sash is at the appropriate height.

    • Assemble all necessary equipment (glassware, stir plates, reagents) and ensure it is clean and free of defects.

    • Have a spill kit readily accessible, containing a neutralizer for acids (such as sodium bicarbonate).

  • Donning PPE:

    • Put on all required PPE as detailed in Table 1, ensuring a proper fit.

  • Chemical Handling:

    • Carefully open the container of this compound, avoiding splashes.

    • Use a pipette or a graduated cylinder to transfer the required amount of the acid.

    • When diluting, always add the acid slowly to the diluent (e.g., water or solvent) , never the other way around, to prevent a violent exothermic reaction.

    • Keep the container of this compound sealed when not in use.

  • Post-Handling:

    • Decontaminate all equipment that has come into contact with the acid.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Properly dispose of all waste as outlined in the Disposal Plan.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, goggles, and then the lab coat.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

This compound and materials contaminated with it must be disposed of as hazardous chemical waste. Do not discharge to sewer systems.[8]

Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container. The container should be made of a material compatible with corrosive organic acids (e.g., glass or polyethylene).

  • Solid Waste: All disposable materials contaminated with the acid (e.g., gloves, pipette tips, absorbent pads) must be placed in a separate, clearly labeled hazardous waste container for solids.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive).

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2][8]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spill: For small spills, neutralize with sodium bicarbonate or another suitable acid neutralizer. Absorb the residue with an inert material (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Visual Workflow for Safe Handling

The following diagram outlines the logical steps for safely handling this compound from preparation to disposal.

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylheptanoic acid
Reactant of Route 2
Reactant of Route 2
5-Methylheptanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.